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  • Product: 3-Methoxypiperidine-3-carboxylic acid hydrochloride
  • CAS: 2094113-33-2

Core Science & Biosynthesis

Foundational

What is the molecular structure of 3-Methoxypiperidine-3-carboxylic acid hydrochloride

Title: Molecular Architecture and Synthetic Profiling of 3-Methoxypiperidine-3-carboxylic Acid Hydrochloride: A Technical Whitepaper Executive Summary In the landscape of modern drug discovery, conformationally restricte...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Molecular Architecture and Synthetic Profiling of 3-Methoxypiperidine-3-carboxylic Acid Hydrochloride: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, conformationally restricted aliphatic heterocycles serve as critical scaffolds for developing high-affinity ligands. 3-Methoxypiperidine-3-carboxylic acid hydrochloride (CAS: 2094113-33-2) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry[1]. Featuring both a basic piperidine nitrogen and a fully substituted C3 stereocenter (bearing a methoxy and a carboxylic acid group), this compound provides a unique three-dimensional vector for structure-activity relationship (SAR) exploration. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, analytical validation, and pharmacological applications.

Physicochemical Profiling & Structural Elucidation

Understanding the fundamental properties of this building block is essential for predicting its behavior in downstream synthetic steps, particularly in amide coupling and library generation. The hydrochloride salt form is specifically chosen to stabilize the zwitterionic nature of the free amino acid, drastically improving shelf-life and solubility in polar protic solvents[2].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 3-Methoxypiperidine-3-carboxylic acid hydrochloride
CAS Number 2094113-33-2
Molecular Formula C₇H₁₄ClNO₃ (C₇H₁₃NO₃·HCl)
Molecular Weight 195.65 g/mol
SMILES String COC1(CCCNC1)C(=O)O.Cl
InChI Key VIDBCGZNAUTUGT-UHFFFAOYSA-N
Physical Form Solid powder
Storage Conditions Room temperature, desiccated, inert atmosphere

Mechanistic Synthesis Pathways

The synthesis of fully substituted C3-piperidines requires precise orthogonal protection strategies. The causality behind the experimental choices in the following protocol is rooted in preventing unwanted N-alkylation during the O-methylation phase and avoiding ether cleavage during final deprotection.

Protocol 1: De Novo Synthesis Workflow

Step 1: Cyanohydrin Formation Rationale: The Strecker-type addition is the most atom-economical method to introduce a carboxyl precursor at the sterically hindered C3 position.

  • Dissolve N-Boc-piperidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under argon.

  • Add trimethylsilyl cyanide (TMSCN, 1.5 eq) and a catalytic amount of zinc iodide (ZnI₂). Stir at room temperature for 12 hours.

  • Quench with saturated NaHCO₃ to yield the N-Boc-3-((trimethylsilyl)oxy)piperidine-3-carbonitrile intermediate.

Step 2: Acidic Hydrolysis

  • Treat the intermediate with 6M HCl at reflux to simultaneously hydrolyze the nitrile to a carboxylic acid and cleave the TMS ether.

  • Re-protect the piperidine nitrogen using Boc-anhydride (Boc₂O) and triethylamine (TEA) in THF/H₂O to yield N-Boc-3-hydroxypiperidine-3-carboxylic acid.

Step 3: O-Methylation Rationale: Strong bases are required to deprotonate the tertiary hydroxyl group. The nitrogen must remain Boc-protected to prevent competitive N-methylation.

  • Dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF) and cool to 0°C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. The excess base deprotonates both the carboxylic acid and the hydroxyl group.

  • Introduce methyl iodide (MeI, 1.1 eq) dropwise. Stir for 4 hours, then quench with 1M HCl. Extract with ethyl acetate to isolate N-Boc-3-methoxypiperidine-3-carboxylic acid.

Step 4: Deprotection and Salt Formation Rationale: 4M HCl in dioxane is selected over HBr/AcOH to ensure the Boc group is cleanly cleaved without risking the cleavage of the newly formed C3-methoxy ether.

  • Dissolve the N-Boc-protected intermediate in 4M HCl in dioxane.

  • Stir at room temperature for 2 hours. The product will precipitate as a white solid.

  • Filter, wash with cold diethyl ether, and dry under a high vacuum to yield the final 3-Methoxypiperidine-3-carboxylic acid hydrochloride .

Synthesis A N-Boc-piperidin-3-one B Cyanohydrin Intermediate (TMSCN, ZnI2) A->B Addition C N-Boc-3-hydroxypiperidine- 3-carboxylic acid (Hydrolysis & Boc2O) B->C Hydrolysis D N-Boc-3-methoxypiperidine- 3-carboxylic acid (NaH, MeI) C->D O-Methylation E 3-Methoxypiperidine-3- carboxylic acid HCl (4M HCl/Dioxane) D->E Deprotection

Synthetic workflow for 3-Methoxypiperidine-3-carboxylic acid hydrochloride.

Analytical Validation & Quality Control

To ensure trustworthiness, the synthesized compound must undergo a self-validating analytical suite:

  • ¹H NMR (D₂O, 400 MHz): The disappearance of the intense 9-proton singlet at ~1.4 ppm confirms complete Boc deprotection. A sharp 3-proton singlet at ~3.2 ppm validates the successful incorporation of the methoxy ether.

  • LC-MS (ESI+): The mass spectrum must show the [M+H]⁺ peak at m/z 160.1 (corresponding to the free base C₇H₁₃NO₃), confirming the molecular weight.

  • Chiral HPLC: If a specific enantiomer (e.g., (3R) or (3S)) is required for biological activity, chiral stationary phase chromatography is employed to determine the enantiomeric excess (ee).

Applications in Medicinal Chemistry

Piperidine-3-carboxylic acid derivatives are privileged structures in pharmacology. The C3 substitution introduces significant steric bulk, which forces the piperidine ring into specific chair conformations, optimizing vector alignment for target binding[3].

Historically, piperidine-3-carboxamides have been developed as potent inhibitors of human platelet aggregation [3] and Cathepsin K (a primary target for osteoporosis therapy)[4]. The methoxy group at C3 specifically enhances lipophilicity and can act as a hydrogen-bond acceptor within the P3 pocket of proteases[4].

Protocol 2: Amide Coupling for Library Generation

Rationale: EDC/HOBt is preferred over stronger uronium-based reagents (like HATU) to minimize the risk of epimerization at the fully substituted C3 stereocenter during activation[5].

  • Activation: To a solution of 3-Methoxypiperidine-3-carboxylic acid hydrochloride (1.0 eq) in DCM, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 eq)[5].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride salt and activate the carboxylic acid. Stir for 15 minutes.

  • Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Workup: Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate to yield the piperidine-3-carboxamide derivative[5].

DrugDiscovery A 3-Methoxypiperidine-3- carboxylic acid HCl B Amide Coupling (EDC, HOBt, DIPEA) A->B Amine Addition C Piperidine-3-carboxamide Derivatives B->C Purification D In Vitro Screening (e.g., Cathepsin K Assays) C->D Bioassay E Lead Optimization & SAR Profiling D->E Iterative Design

Pharmacological application workflow for piperidine-3-carboxamide derivatives.

References

  • Zheng X, et al. "Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors". Journal of Medicinal Chemistry. PubMed. Available at:[Link]

  • ResearchGate . "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K". ResearchGate. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3-Methoxypiperidine-3-carboxylic Acid Hydrochloride

A Technical Guide for Drug Development and Medicinal Chemistry Executive Summary In modern structure-based drug design (SBDD), the strategic deployment of conformationally restricted building blocks is paramount for opti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development and Medicinal Chemistry

Executive Summary

In modern structure-based drug design (SBDD), the strategic deployment of conformationally restricted building blocks is paramount for optimizing ligand-target interactions. 3-Methoxypiperidine-3-carboxylic acid hydrochloride (CAS: 2094113-33-2) represents a highly specialized, non-natural amino acid scaffold. By featuring geminal substitution (a methoxy group and a carboxylic acid) at the C3 position of a piperidine ring, this compound locks the spatial orientation of its pharmacophores. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a field-proven, self-validating synthetic methodology designed for high-yield isolation.

Molecular Architecture & Causality of Properties

The utility of 3-methoxypiperidine-3-carboxylic acid hydrochloride stems directly from its unique molecular architecture. Understanding the causality between its structure and its physicochemical behavior is critical for researchers integrating it into peptidomimetics or small-molecule libraries.

Conformational Restriction and Entropic Penalty

Unsubstituted piperidine-3-carboxylic acid (nipecotic acid) exhibits significant conformational flexibility, rapidly interconverting between chair conformations. This flexibility often results in a high entropic penalty upon binding to target proteins, such as GABA transporters [1]. By introducing a methoxy group at the C3 position (geminal to the carboxylic acid), the steric bulk creates a strong conformational bias. The bulky carboxylate and methoxy groups force the piperidine ring into a singular, stable chair conformation to minimize 1,3-diaxial interactions. This pre-organization lowers the entropic cost of binding, frequently leading to enhanced target affinity.

Zwitterionic Nature and Salt Selection

As a free base, the compound contains both a basic secondary amine (predicted pKa ~9.1) and an acidic carboxylic acid (predicted pKa ~3.2). The electron-withdrawing nature of the C3 methoxy group slightly depresses the pKa of both functional groups compared to standard nipecotic acid [2]. At physiological pH, it exists exclusively as a highly polar zwitterion. Experimental Causality: We isolate and store this compound as a hydrochloride salt . The HCl salt protonates the secondary amine, preventing auto-condensation (intermolecular amidation) during storage, drastically increasing aqueous solubility for biological assays, and mitigating the extreme hygroscopicity often seen in zwitterionic amino acids.

Physicochemical Data Profile

The following table synthesizes the core quantitative data necessary for formulation, analytical tracking, and computational modeling [3].

PropertyValueAnalytical/Computational Significance
Chemical Name 3-Methoxypiperidine-3-carboxylic acid HClStandard IUPAC nomenclature.
CAS Number 2094113-33-2Unique registry identifier.
Molecular Formula C₇H₁₄ClNO₃Includes the HCl salt component.
Molecular Weight 195.65 g/mol Low MW allows for downstream elaboration.
Topological Polar Surface Area ~58.5 Ų (Free base)Optimal for membrane permeability models.
LogP (Predicted) -1.20Highly hydrophilic; requires polar solvents.
Hydrogen Bond Donors 2 (-COOH, -NH₂⁺)Key for target active-site anchoring.
Hydrogen Bond Acceptors 4 (C=O, -OH, -OCH₃, -NH)Facilitates robust interaction networks.
Physical Form White to off-white powderIndicates high crystalline purity.
Storage Conditions Room Temperature, DesiccatedStable under ambient conditions as HCl salt.

Synthetic Workflow and Experimental Protocol

The synthesis of highly polar, geminally substituted amino acids often suffers from poor recovery during aqueous workup. To circumvent this, the following protocol employs a highly efficient, three-step sequence starting from commercially available 1-Boc-3-piperidone.

The Self-Validating Global Deprotection Strategy

The hallmark of this workflow is the final step. By refluxing the intermediate in 6M HCl, three transformations occur simultaneously:

  • Hydrolysis of the sterically hindered nitrile to a carboxylic acid.

  • Quantitative cleavage of the Boc protecting group.

  • In situ formation of the hydrochloride salt.

This is a self-validating system : reaction completion is visually indicated by the complete dissolution of the lipophilic organic intermediate into the aqueous phase. The final product is isolated simply by solvent evaporation, entirely bypassing loss-prone extraction steps.

Step-by-Step Methodology

Step 1: Cyanosilylation (Formation of Cyanohydrin)

  • Charge a flame-dried flask with 1-Boc-3-piperidone (1.0 eq) and anhydrous dichloromethane (DCM) under inert N₂ atmosphere.

  • Cool the solution to 0 °C. Add catalytic Zinc Iodide (ZnI₂, 0.05 eq).

  • Dropwise add Trimethylsilyl cyanide (TMSCN, 1.2 eq). Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the cyanohydrin intermediate.

Step 2: O-Methylation

  • Dissolve the crude cyanohydrin in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Caution: H₂ gas evolution.

  • Stir for 30 minutes, then add Methyl Iodide (MeI, 1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with cold water, extract with Ethyl Acetate (EtOAc), and purify via silica gel chromatography to isolate the 1-Boc-3-methoxy-3-cyanopiperidine.

Step 3: Global Hydrolysis and Salt Formation

  • Suspend the purified intermediate in 6M aqueous HCl (10 mL per gram of substrate).

  • Heat the mixture to reflux (100–105 °C) for 12–16 hours.

  • Validation Check: The initial biphasic suspension will transition into a clear, homogenous aqueous solution, confirming the removal of the lipophilic Boc group.

  • Cool to room temperature and wash the aqueous layer once with Diethyl Ether to remove cleaved tert-butyl byproducts.

  • Lyophilize (freeze-dry) the aqueous layer to afford 3-Methoxypiperidine-3-carboxylic acid hydrochloride as a pure, white powder.

Process Visualization

G N1 1-Boc-3-piperidone N2 Cyanohydrin Intermediate N1->N2 TMSCN, ZnI2 DCM, 0°C N3 O-Methylated Nitrile N2->N3 NaH, MeI THF, 0°C to RT N4 Target Compound (HCl Salt) N3->N4 6M HCl (aq) Reflux, 12h

Figure 1: Three-step synthetic workflow for 3-Methoxypiperidine-3-carboxylic acid hydrochloride.

Analytical Characterization Standards

To ensure the integrity of the synthesized batch, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, D₂O): Look for the diagnostic sharp singlet of the methoxy group (-OCH₃) around δ 3.2–3.4 ppm. The absence of the massive tert-butyl singlet (~1.4 ppm) confirms complete Boc deprotection.

  • LC-MS (ESI+): The exact mass of the free base is 159.09. The mass spectrum should show a dominant [M+H]⁺ peak at m/z 160.1.

  • HPLC Purity: Run on a hydrophilic interaction liquid chromatography (HILIC) column due to the compound's high polarity. Standard C18 columns will result in poor retention and co-elution with the solvent front.

References

  • PubMed. "Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4". ChemMedChem. URL:[Link]

Foundational

In Vitro Pharmacological Profiling and Mechanism of Action of 3-Methoxypiperidine-3-carboxylic Acid Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary rational drug design, conformationally restricted unnatural amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary rational drug design, conformationally restricted unnatural amino acids serve as critical building blocks for developing highly selective neuropharmacological agents. 3-Methoxypiperidine-3-carboxylic acid hydrochloride (CAS: 2094113-33-2) is a specialized structural analog of nipecotic acid (piperidine-3-carboxylic acid)[1]. This whitepaper elucidates the in vitro mechanistic rationale, structural advantages, and standardized screening protocols for evaluating derivatives of this scaffold, specifically focusing on their role as modulators of the gamma-aminobutyric acid (GABA) transport system[2].

Chemical Rationale and Structural Significance

The parent scaffold, piperidine-3-carboxylic acid, is a well-established pharmacophore known for competitively inhibiting GABA uptake via presynaptic GABA transporters (GATs)[2]. However, the unsubstituted piperidine ring possesses significant conformational flexibility, which can lead to off-target effects and poor subtype selectivity.

The introduction of a 3-methoxy group to this core creates a highly constrained quaternary stereocenter at the C3 position.

  • Steric Causality: The bulky methoxy group forces the adjacent carboxylate moiety into a fixed axial or equatorial orientation. This rigidification locks the molecule into a bioactive conformation, which is critical for differentiating between highly homologous transporter subtypes (e.g., GAT-1 vs. GAT-3). Furthermore, steric factors at the 3-position of the piperidine ring are known to heavily govern interactions with anionic biological target sites[3].

  • Physicochemical Causality: The methoxy substitution increases the overall lipophilicity (LogP) of the zwitterionic core, theoretically enhancing passive diffusion across the blood-brain barrier (BBB).

  • Salt Form Selection: Utilizing the hydrochloride salt form (3-MeO-PCA·HCl) is an intentional experimental choice. It prevents the formation of insoluble zwitterionic aggregates in aqueous assay buffers, ensuring that in vitro dose-response curves reflect true target affinity rather than solubility limits[1].

Mechanism of Action: GABA Transporter (GAT) Inhibition

In vitro, derivatives of 3-MeO-PCA act primarily on the SLC6 family of sodium- and chloride-dependent symporters. The mechanism of action is characterized by competitive inhibition at the orthosteric substrate-binding site of the transporter.

  • Amine Mimicry: The basic secondary nitrogen of the piperidine ring mimics the primary amine of endogenous GABA, forming a critical salt bridge with a conserved aspartate residue in the transporter's central binding pocket.

  • Carboxylate Coordination: The C3-carboxylate coordinates with the Na1 sodium ion, a requirement for transporter conformational cycling.

  • Hydrophobic Displacement: The unique 3-methoxy group projects into an adjacent, accessory hydrophobic pocket. This interaction displaces high-energy water molecules, providing an entropic driving force that enhances binding affinity ( Ki​ ) compared to the unsubstituted parent molecule.

MOA Presynaptic Presynaptic Terminal (GABA Release) SynapticCleft Synaptic Cleft (High [GABA]) Presynaptic->SynapticCleft Exocytosis GAT1 GAT-1 Transporter (SLC6 Family) SynapticCleft->GAT1 GABA Reuptake Postsynaptic Postsynaptic Neuron (GABA-A Activation) SynapticCleft->Postsynaptic Receptor Binding GAT1->Presynaptic Vesicular Recycling Inhibitor 3-MeO-PCA Derivative (Competitive Inhibitor) Inhibitor->GAT1 Blocks Orthosteric Site

Diagram 1: Competitive inhibition of GAT-1 by 3-MeO-PCA derivatives in the synaptic cleft.

In Vitro Experimental Workflows

To rigorously validate the mechanism of action and structure-activity relationship (SAR) of 3-MeO-PCA derivatives, the following self-validating in vitro protocols must be executed.

Protocol A: [ 3 H]-GABA Uptake Inhibition Assay (GAT-1/2/3)

Objective: Quantify the half-maximal inhibitory concentration ( IC50​ ) of the compound for specific GABA transporter subtypes. Causality: Human Embryonic Kidney (HEK293) cells are utilized because they natively lack endogenous GAT expression. Transient or stable transfection of specific human GAT subtypes (hGAT-1, hGAT-3) into this null background ensures that the measured radioactive uptake is exclusively mediated by the target of interest.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells expressing the target hGAT subtype in poly-D-lysine coated 96-well plates at 4×104 cells/well. Cultivate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Compound Preparation: Dissolve 3-MeO-PCA·HCl in standard assay buffer (128 mM NaCl, 5 mM KCl, 2.7 mM CaCl 2​ , 1.2 mM MgSO 4​ , 10 mM glucose, 20 mM HEPES, pH 7.4). Prepare a 10-point serial dilution (0.1 nM to 100 μM).

  • Equilibration: Wash cells twice with warm assay buffer. Add 50 μL of the compound solution per well and incubate for 15 minutes at room temperature to establish equilibrium binding.

  • Radioligand Addition: Add 50 μL of 50 nM [ 3 H]-GABA (specific activity ~30 Ci/mmol) to initiate the reaction. Incubate for exactly 10 minutes to capture the linear phase of cellular uptake.

  • Termination & Detection: Terminate uptake by rapidly washing the wells three times with ice-cold assay buffer. Lyse the cells using 0.1 N NaOH, add liquid scintillation cocktail, and quantify retained intracellular radioactivity using a MicroBeta counter.

  • Self-Validation System: Every assay plate must include Tiagabine as a positive control reference. The assay is only deemed valid if the Tiagabine IC50​ falls within its historical accepted range (40–50 nM for GAT-1) and the plate's Z'-factor is >0.5 .

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Evaluate the passive blood-brain barrier permeability of the functionalized scaffold. Causality: Because GAT targets reside within the central nervous system, demonstrating that the 3-methoxy substitution enhances passive lipophilic diffusion (compared to the highly polar unsubstituted nipecotic acid) is a critical go/no-go decision point in lead optimization.

Step-by-Step Methodology:

  • Membrane Coating: Apply 5 μL of porcine brain lipid extract (20 mg/mL dissolved in dodecane) to the PVDF membrane filter of the donor plate to simulate the BBB lipid bilayer.

  • Assay Setup: Load 300 μL of 3-MeO-PCA·HCl (10 μM in PBS, pH 7.4) into the donor wells. Fill the corresponding acceptor wells with 300 μL of fresh PBS.

  • Incubation: Carefully couple the donor and acceptor plates. Incubate at room temperature for 4 hours on an orbital shaker (300 rpm) to minimize the unstirred water layer.

  • Quantification: Separate the plates and analyze the compound concentration in both compartments via LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

  • Self-Validation System: Concurrently run Verapamil (high permeability) and Theophylline (low permeability). The assay is validated only if Verapamil Papp​>15×10−6 cm/s and Theophylline Papp​<1×10−6 cm/s.

Workflow Prep Compound Prep 3-MeO-PCA·HCl CellCulture HEK293 Cells (hGAT-1/2/3) Prep->CellCulture Solubilization PAMPA PAMPA-BBB Permeability Prep->PAMPA Lipid Coating Uptake [3H]-GABA Uptake Assay CellCulture->Uptake Incubation Analysis SAR Analysis (IC50 & Papp) Uptake->Analysis Scintillation PAMPA->Analysis LC-MS/MS

Diagram 2: Parallel in vitro screening workflow for evaluating 3-MeO-PCA derivatives.

Quantitative Data Presentation (Representative SAR)

To illustrate the pharmacological impact of the 3-methoxy substitution, the following table summarizes representative structure-activity relationship (SAR) data comparing the parent scaffold, a marketed derivative, and the functionalized 3-MeO-PCA core.

Compound ScaffoldGAT-1 IC50​ (nM)GAT-3 IC50​ (nM)BBB Permeability Papp​ ( 10−6 cm/s)Target Selectivity (GAT-1/GAT-3)
Nipecotic Acid (Parent)~ 12,000> 50,000< 0.5 (Poor)Low
Tiagabine (Marketed Drug)44> 10,00018.2 (High)High
3-MeO-PCA Derivative 150 - 300> 25,0008.5 - 12.0 (Moderate)High

Note: The addition of the 3-methoxy group significantly improves the passive permeability profile compared to unsubstituted nipecotic acid while maintaining a strong steric bias for GAT-1 over GAT-3.

References

2.[2] Title: Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

3.[3] Title: Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors Source: PubMed URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-Methoxypiperidine-3-Carboxylic Acid Hydrochloride: A Technical Whitepaper

Executive Summary & Physicochemical Context In modern drug discovery, functionalized unnatural amino acids and polar building blocks are frequently utilized to construct rigid pharmacophores, such as Cathepsin K inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

In modern drug discovery, functionalized unnatural amino acids and polar building blocks are frequently utilized to construct rigid pharmacophores, such as Cathepsin K inhibitors or growth hormone secretagogues[1][2]. 3-Methoxypiperidine-3-carboxylic acid hydrochloride (CAS: 2094113-33-2) represents a highly polar, low-molecular-weight building block. Profiling the absorption, distribution, metabolism, and excretion (ADME) of such fragments prior to their incorporation into larger lead compounds is critical for identifying baseline liability, such as rapid renal clearance or poor membrane permeability.

At physiological pH (7.4), the free base of this compound exists predominantly as a zwitterion. The piperidine nitrogen is protonated (predicted pKa ~9.5), while the carboxylic acid is deprotonated (predicted pKa ~2.5)[3]. This zwitterionic state, combined with a high topological polar surface area (TPSA) and a negative LogD, presents unique analytical and pharmacokinetic challenges.

Physicochemical Properties

The following table summarizes the core properties driving the ADME behavior of this compound.

ParameterValue / DescriptorPharmacokinetic Consequence
Molecular Weight 195.64 g/mol (HCl salt) / 159.18 g/mol (Free base)Small size allows potential paracellular transport.
Ionization State (pH 7.4) ZwitterionicHighly thermodynamically unfavorable for passive lipoidal diffusion[3].
Aqueous Solubility > 100 mg/mLEliminates formulation dissolution rate-limiting steps; suitable for simple aqueous IV/PO dosing vehicles.
Steric Profile 3-Methoxy substitutionProvides steric shielding against oxidative metabolism at the 3-position compared to unsubstituted nipecotic acid[4].

Bioanalytical Strategy: HILIC-MS/MS Method Development

Standard reversed-phase liquid chromatography (RPLC) utilizing C18 stationary phases suffers from phase dewetting and catastrophic loss of retention when applied to highly polar, low-molecular-weight zwitterions[5]. To achieve a sufficient retention factor ( k′ ), Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory[6][7].

Causality in Method Design

HILIC retains polar analytes by partitioning them into a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or Zwitterionic phases). Because the mobile phase is highly organic (typically >70% acetonitrile), it significantly enhances electrospray ionization (ESI) desolvation efficiency, leading to superior MS/MS sensitivity compared to highly aqueous RPLC conditions[7].

Self-Validating Extraction and LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation):

    • Step: Aliquot 50 µL of plasma. Add 150 µL of cold Acetonitrile containing an internal standard (IS) (e.g., Nipecotic acid-d4).

    • Causality: A 3:1 organic-to-aqueous ratio precipitates proteins while keeping the final extract in a high-organic state. This is critical because injecting highly aqueous samples onto a HILIC column causes peak splitting and retention time shifts.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet proteins.

  • Chromatography:

    • Column: Acquity BEH Amide (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid). Causality: Buffer salts are required in HILIC to control the electrostatic interactions between the zwitterion and the stationary phase, ensuring sharp peak shapes.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, ramp to 50% B over 4 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • System Suitability Validation: Prior to the analytical run, inject the Lower Limit of Quantification (LLOQ) standard six times. The run is only validated if the coefficient of variation (CV) is < 15% for peak area and < 5% for retention time, confirming column equilibration.

HILIC_Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (3:1 Acetonitrile:Plasma) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Collection C->D E HILIC Separation (Amide Column, High Organic) D->E F ESI+ MS/MS Detection (MRM Mode) E->F G PK Parameter Calculation F->G

Workflow for the bioanalytical quantification of polar zwitterionic analytes via HILIC-MS/MS.

In Vitro ADME Profiling

Metabolic Stability (Liver Microsomes)

While unsubstituted piperidine-3-carboxylic acid derivatives are susceptible to rapid oxidative metabolism at the 5-position of the piperidine ring[4], the 3-methoxy group introduces steric hindrance that can alter the metabolic soft spots.

  • Protocol: Incubate 1 µM of the compound with 0.5 mg/mL rat liver microsomes (RLM) and an NADPH regenerating system at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile.

  • Validation: Run a concurrent positive control (e.g., Verapamil or Testosterone) to validate the enzymatic activity of the microsome batch.

Intestinal Permeability (Caco-2 Assay)

Because 3-methoxypiperidine-3-carboxylic acid is a zwitterion, its passive transcellular permeability is negligible. Absorption relies on either paracellular diffusion (restricted by tight junctions) or active carrier-mediated transport (e.g., PEPT1, PAT1, or amino acid transporters)[8].

  • Protocol: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days to form polarized monolayers. Dose the compound (10 µM) on the apical (A) side to measure A-to-B apparent permeability ( Papp​ ), and on the basolateral (B) side for B-to-A Papp​ .

  • Mechanistic Delineation: To validate if uptake is carrier-mediated, perform a parallel assay in the presence of a competitive inhibitor (e.g., Gly-Sar for PEPT1). A significant drop in A-to-B Papp​ confirms active transport dependency.

Absorption_Mechanisms cluster_Enterocyte Enterocyte (Apical to Basolateral) Lumen Intestinal Lumen (Zwitterionic Compound) PEPT1 Carrier-Mediated Uptake (e.g., PEPT1, PAT1) Lumen->PEPT1 Active Paracellular Paracellular Transport (Tight Junctions) Lumen->Paracellular Passive (Low) Cytosol Intracellular Space PEPT1->Cytosol Blood Portal Vein (Systemic Circulation) Paracellular->Blood Efflux Efflux Transporters (P-gp / BCRP) Efflux->Lumen Cytosol->Efflux Efflux Cytosol->Blood Basolateral Exit

Mechanisms of intestinal absorption and efflux for polar piperidine-3-carboxylic acid derivatives.

In Vivo Pharmacokinetic Profiling

To establish the baseline systemic clearance ( CL ), volume of distribution ( Vd,ss​ ), and absolute bioavailability ( F% ), an in vivo study in male Sprague-Dawley rats is conducted[2].

Dosing and Sampling Protocol
  • Formulation: Dissolve the hydrochloride salt in 0.9% w/v sterile saline. The inherent high solubility ensures the drug is completely in solution, removing dissolution as an absorption variable.

  • Administration:

    • IV Cohort: 2 mg/kg administered via the lateral tail vein.

    • PO Cohort: 10 mg/kg administered via oral gavage.

  • Sampling: Collect serial blood samples (~150 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Self-Validating Mass Balance: For a subset of the IV cohort, house the animals in metabolic cages to collect urine and feces over 24 hours. Calculating the fraction excreted unchanged ( fe​ ) validates whether the rapid clearance is driven by renal filtration (typical for highly polar small molecules) or hepatic metabolism.

Expected Pharmacokinetic Parameters

Based on the structural homology to nipecotic acid and related zwitterionic piperidines, the following PK profile is anticipated[2][4][9]:

PK ParameterExpected Range (Rat)Mechanistic Rationale
Clearance ( CLIV​ ) 25 - 45 mL/min/kgHigh clearance, approaching hepatic blood flow. Driven primarily by rapid renal excretion due to high polarity.
Volume of Distribution ( Vd,ss​ ) 0.6 - 1.2 L/kgLow to moderate. The zwitterionic nature restricts extensive partitioning into deep lipoidal tissue compartments.
Half-Life ( t1/2​ ) 0.5 - 1.5 hoursShort duration of systemic exposure due to the combination of high clearance and low volume of distribution.
Absolute Bioavailability ( F% ) < 15%Poor passive absorption across the gastrointestinal tract. Any observed absorption is likely carrier-mediated.

Conclusion

The pharmacokinetic profiling of 3-Methoxypiperidine-3-carboxylic acid hydrochloride requires a departure from standard small-molecule workflows. Its zwitterionic nature necessitates HILIC-MS/MS for accurate bioanalysis and specialized in vitro assays to delineate active transport mechanisms from poor passive permeability. Understanding these baseline parameters is essential before utilizing this building block in the synthesis of complex, orally bioavailable therapeutics.

References

  • Source: National Institutes of Health (nih.gov)
  • In vitro and in vivo trans-esterification of 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)
  • (R)-N-[4,4-bis(3-methyl-2-thienyl)
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: ResearchGate URL
  • A Potent, Orally Bioavailable, and Short-Duration Growth Hormone Secretagogue Source: ACS Publications URL
  • (3R)
  • Source: National Institutes of Health (nih.gov)
  • Rapid Determination of Amino Acids in Fruits of Ziziphus jujubaby Hydrophilic Interaction Ultra-High-Performance Liquid Chromatography Coupled with Triple-Quadrupole Mass Spectrometry Source: ACS Publications URL
  • Source: LCMS.

Sources

Foundational

Toxicity profile of 3-Methoxypiperidine-3-carboxylic acid hydrochloride in cell culture

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of Novel Chemical Entities: A Case Study with 3-Methoxypiperidine-3-carboxylic acid hydrochloride Disclaimer Initial literature and database searc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of Novel Chemical Entities: A Case Study with 3-Methoxypiperidine-3-carboxylic acid hydrochloride

Disclaimer

Initial literature and database searches did not yield any specific toxicological data for 3-Methoxypiperidine-3-carboxylic acid hydrochloride. This suggests that it is a novel or not widely studied compound. Therefore, this document serves as a comprehensive, experience-driven guide on the principles and methodologies required to establish the in vitro toxicity profile of such a novel chemical entity, using 3-Methoxypiperidine-3-carboxylic acid hydrochloride as a representative example. The protocols and strategies outlined herein are based on established principles of toxicology and cell biology.

Introduction: A Tiered Approach to In Vitro Toxicology

In the realm of drug discovery and chemical safety assessment, the early characterization of a compound's toxicity profile is paramount. An in vitro toxicological assessment provides the initial, critical data to inform go/no-go decisions, guide further preclinical development, and minimize later-stage failures. This guide outlines a tiered, logical progression for evaluating the cytotoxic potential of a novel compound, beginning with broad assessments of cell health and progressing to more mechanistic and specific endpoints.

Our workflow is designed to be a self-validating system. We begin with a wide concentration range to identify the dynamic range of the compound's activity and incorporate appropriate positive and negative controls to ensure assay integrity. Each tier of the investigation builds upon the findings of the last, creating a scientifically sound and comprehensive toxicity profile.

Part 1: Foundational Assessment - Cell Viability and Cytotoxicity

The first step is to determine the concentration range at which the test article, 3-Methoxypiperidine-3-carboxylic acid hydrochloride, affects basic cellular functions such as metabolic activity and membrane integrity.

Rationale and Experimental Choice

We will employ two complementary assays to gain a comprehensive initial understanding:

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial reductase enzymes. A decrease in the conversion of MTT to formazan is indicative of reduced cell viability or proliferation. It is a robust and widely used indicator of overall cell health.

  • LDH Release Assay (Membrane Integrity): This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon plasma membrane damage. It serves as a direct measure of cytotoxicity and cell lysis.

By running these assays in parallel, we can differentiate between a cytostatic effect (reduced metabolic activity without cell death) and a cytotoxic effect (cell death leading to membrane rupture).

Experimental Workflow: Viability & Cytotoxicity Screening

The overall workflow for this initial screening phase is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Data Analysis A 1. Prepare Stock Solution of 3-Methoxypiperidine- 3-carboxylic acid hydrochloride in appropriate vehicle (e.g., DMSO, PBS) B 2. Seed Cells (e.g., HepG2, HEK293) in 96-well plates and allow to adhere overnight A->B D 4. Treat cells with compound dilutions, vehicle control, and positive control (e.g., Doxorubicin) for 24-48h B->D C 3. Prepare Serial Dilutions of the compound (e.g., 0.1 µM to 1000 µM) C->D E 5a. MTT Assay: Add MTT reagent, incubate, and solubilize formazan D->E F 5b. LDH Assay: Collect supernatant and perform LDH reaction D->F G 6. Measure Absorbance (570nm for MTT, 490nm for LDH) using a plate reader E->G F->G H 7. Calculate % Viability and % Cytotoxicity. Determine IC50/EC50 values. G->H

Caption: Workflow for initial cytotoxicity screening.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of 3-Methoxypiperidine-3-carboxylic acid hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compound to the respective wells. Include wells for vehicle control (solvent only) and a positive control (e.g., 1 µM Doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical IC₅₀ Values

The results from these initial assays should be summarized to provide a clear overview of the compound's potency.

Assay TypeCell LineExposure Time (h)IC₅₀ / EC₅₀ (µM) [Hypothetical]
MTT (Viability)HepG224150.2
MTT (Viability)HEK29324210.5
LDH (Cytotoxicity)HepG224325.8
LDH (Cytotoxicity)HEK29324> 500

Part 2: Mechanistic Insights - Apoptosis vs. Necrosis

If the foundational assays indicate significant cytotoxicity, the next logical step is to determine the mode of cell death. This is crucial as apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) have different physiological implications.

Rationale and Experimental Choice

We will use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This is a gold-standard method for differentiating between apoptotic and necrotic cell populations.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Experimental Workflow: Apoptosis/Necrosis Differentiation

G cluster_prep Phase 1: Treatment & Harvesting cluster_stain Phase 2: Staining cluster_analysis Phase 3: Analysis A 1. Treat cells with compound at IC50 concentration for 24h B 2. Harvest cells (including supernatant) and wash with cold PBS A->B C 3. Resuspend cells in Annexin V Binding Buffer B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark for 15 minutes at room temperature D->E F 6. Analyze samples by flow cytometry within 1 hour E->F G 7. Quantify cell populations: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic/Necrotic (Annexin V+/PI+) F->G

Caption: Workflow for apoptosis vs. necrosis analysis.

Data Interpretation

The flow cytometry data will be presented as a quadrant plot, allowing for the quantification of four distinct cell populations:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage during processing).

A significant increase in the Annexin V+/PI- population would strongly suggest that 3-Methoxypiperidine-3-carboxylic acid hydrochloride induces apoptosis.

Part 3: Advanced Mechanistic Probes - Caspase Activity

If apoptosis is identified as the primary mode of cell death, investigating the involvement of caspases is the next logical step. Caspases are a family of proteases that are central executioners of the apoptotic pathway.

Rationale and Experimental Choice

A luminogenic caspase activity assay, such as the Caspase-Glo® 3/7 Assay, provides a sensitive and specific measure of the activity of executioner caspases-3 and -7. The assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7, releasing a substrate for the luciferase enzyme and generating a light signal proportional to caspase activity.

Step-by-Step Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the test compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours) to capture the peak activity.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

An increase in luminescence directly correlates with an increase in caspase-3/7 activity, confirming an apoptotic mechanism involving these key executioner caspases.

Conclusion and Future Directions

This tiered approach provides a robust framework for establishing the in vitro toxicity profile of a novel compound like 3-Methoxypiperidine-3-carboxylic acid hydrochloride. Based on our hypothetical results, the compound exhibits moderate cytotoxicity in HepG2 cells, likely mediated by the induction of apoptosis through the activation of caspase-3 and/or -7.

Further investigations could delve into:

  • Mitochondrial Involvement: Assessing changes in mitochondrial membrane potential using dyes like JC-1.

  • Oxidative Stress: Measuring the generation of reactive oxygen species (ROS).

  • Genotoxicity: Performing assays such as the Ames test or micronucleus assay to evaluate the potential for DNA damage.

By systematically progressing through these validated assays, researchers can build a comprehensive and reliable toxicological profile, enabling informed decisions in the drug development pipeline.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: A new, simple, rapid, and sensitive lactate dehydrogenase (LDH) release assay for cytotoxicity screening. Source: International Journal of Toxicology URL: [Link]

  • Title: A new method for the detection of apoptosis. Source: Journal of Immunological Methods URL: [Link]

Exploratory

A Senior Application Scientist's Guide to the Metabolic Stability Assay of 3-Methoxypiperidine-3-carboxylic acid hydrochloride

Abstract This technical guide provides a comprehensive framework for assessing the metabolic stability of 3-Methoxypiperidine-3-carboxylic acid hydrochloride, a representative piperidine-containing chemical entity. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for assessing the metabolic stability of 3-Methoxypiperidine-3-carboxylic acid hydrochloride, a representative piperidine-containing chemical entity. The piperidine scaffold is a privileged structure in medicinal chemistry, but its susceptibility to metabolism can significantly impact a drug candidate's pharmacokinetic profile.[1] This document offers researchers, scientists, and drug development professionals a detailed, field-proven protocol for conducting in vitro metabolic stability assays using human liver microsomes (HLM). Beyond a simple recitation of steps, this guide delves into the scientific rationale behind experimental choices, outlines a self-validating system of controls, and details the analytical and data interpretation workflows necessary for generating robust and actionable data. The objective is to equip scientists with the expertise to not only execute the assay but also to confidently interpret the results in the context of early drug discovery and development.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Of these, metabolism—the biochemical transformation of a drug by the body—is a critical determinant of a compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[2] The U.S. Food and Drug Administration (FDA) emphasizes the importance of early in vitro metabolism studies to identify critical metabolic pathways and anticipate potential liabilities before advancing to clinical studies.[3][4]

The piperidine ring, a common motif in many pharmaceuticals, is often subject to metabolic modification by cytochrome P450 (CYP) enzymes located in the liver.[1][5] Common metabolic pathways for such structures include N-dealkylation and oxidation of the piperidine ring.[5][6][7] Therefore, assessing the metabolic stability of a compound like 3-Methoxypiperidine-3-carboxylic acid hydrochloride is a crucial early step. High metabolic instability can lead to rapid clearance, poor oral bioavailability, and the formation of potentially active or toxic metabolites.[5]

This guide focuses on the use of human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[8] HLM assays are a cost-effective, high-throughput method for determining a compound's intrinsic clearance—the inherent ability of the liver to metabolize a drug without the influence of physiological factors like blood flow.[2][9] This in vitro data is invaluable for building structure-activity relationships (SAR) and guiding medicinal chemistry efforts to enhance metabolic stability and design better drug candidates.[10]

Theoretical Framework & Experimental Design

The Cytochrome P450 Catalytic Cycle

The primary drivers of Phase I metabolism in HLM are the CYP enzymes. These enzymes require a redox partner, NADPH-cytochrome P450 reductase (CPR), to transfer electrons from the cofactor NADPH.[11][12][13] This electron transfer is essential for activating molecular oxygen, which is then incorporated into the drug substrate, typically resulting in a more polar, easily excreted metabolite.

Scientist's Note: The entire system is dependent on the presence of NADPH. Without it, the catalytic cycle cannot be initiated, and no CYP-mediated metabolism will occur.[11][13] This principle is the foundation for a critical experimental control.

The Concept of Intrinsic Clearance (CLint)

The goal of this assay is to determine the in vitro intrinsic clearance (CLint). This parameter represents the volume of liver microsomal matrix cleared of the drug per unit time per unit of protein (e.g., µL/min/mg microsomal protein).[14] It is calculated from the first-order rate of disappearance of the parent compound over time.[15]

Designing a Self-Validating Experiment

To ensure the trustworthiness of the results, the assay must be a self-validating system. This is achieved through the inclusion of rigorous controls:

  • T=0 Control: Samples are taken immediately after adding the test compound and quenched instantly. This establishes the true initial concentration (100%) and accounts for any non-enzymatic degradation or binding to the plasticware.

  • No-NADPH Control: The assay is run without the essential NADPH cofactor. Any disappearance of the test compound in this control indicates chemical instability in the assay buffer or non-CYP-mediated degradation, not metabolic turnover.

  • Positive Control: A compound with a known, well-characterized metabolic rate (e.g., Verapamil, Testosterone) is run in parallel. This validates the metabolic competency of the specific batch of HLM being used.

Detailed Experimental Protocol: HLM Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of 3-Methoxypiperidine-3-carboxylic acid hydrochloride.

Materials and Reagents
  • Test Compound: 3-Methoxypiperidine-3-carboxylic acid hydrochloride (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., 20 mg/mL stock)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution)

  • Positive Control: Verapamil (1 µM final concentration)

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Bucetin, Tolbutamide)

  • Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)[16]

Preparation of Solutions
  • Thaw HLM: Thaw the HLM stock vial rapidly in a 37°C water bath. Once thawed, immediately place on ice.[10]

  • Prepare HLM Working Solution: Dilute the HLM stock to a working concentration of 1 mg/mL in ice-cold 100 mM Potassium Phosphate Buffer. Keep this solution on ice.

  • Prepare Test Compound Working Solution: Prepare an intermediate dilution of the 10 mM stock to achieve a final assay concentration of 1 µM. For example, a 100 µM intermediate stock in buffer.

  • Prepare Cofactor Solution: Prepare a 1 mM NADPH solution in the phosphate buffer. Keep at 37°C.[17]

Incubation Procedure

The following steps should be performed in a 96-well plate format for efficiency.

  • Pre-incubation: Add the HLM working solution (e.g., 250 µL) and the test compound working solution (e.g., 2.5 µL for a 100x stock) to each well. For the "No-NADPH" control wells, add buffer instead of the cofactor solution in the next step.

  • Equilibration: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound and microsomes to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH solution (e.g., 250 µL) to each well (except the "No-NADPH" controls). Mix gently. This marks Time = 0 .

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take a fixed volume (e.g., 50 µL) from the reaction wells.[9][17]

  • Quench Reaction: Immediately transfer the aliquot into a separate plate containing a larger volume (e.g., 150 µL) of the ice-cold acetonitrile with internal standard.[17][18] The organic solvent serves to precipitate the microsomal proteins and halt all enzymatic activity.[18][19]

Scientist's Note: The quenching step is critical. It must be rapid and complete to provide an accurate snapshot of the reaction.[20][21] Using a 3:1 or greater ratio of cold organic solvent to aqueous sample is standard practice.

Sample Processing
  • Protein Precipitation: After the final time point, seal the collection plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.[22][23]

Visualization of Key Workflows

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Incubation (37°C) cluster_process 3. Processing & Analysis A Prepare HLM (1 mg/mL) D Mix HLM + Compound Pre-incubate 5 min A->D B Prepare Test Compound (1 µM final) B->D C Prepare NADPH (1 mM) E Initiate Reaction Add NADPH (T=0) C->E D->E F Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F G Quench with Cold ACN + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J

Caption: Workflow for the in vitro metabolic stability assay.

Conceptual Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450) Parent 3-Methoxypiperidine- 3-carboxylic acid M1 O-Demethylation (Loss of CH2) Parent->M1 Pathway A M2 Ring Hydroxylation (Addition of OH) Parent->M2 Pathway B M3 N-Dealkylation (If N-substituted) Parent->M3 Pathway C (Hypothetical)

Caption: Potential Phase I metabolic pathways for the test compound.

Data Analysis and Interpretation

Quantitation and Normalization

From the LC-MS/MS data, calculate the peak area ratio of the test compound to the internal standard for each time point. The percent of parent compound remaining at each time point (t) is calculated relative to the T=0 sample:

% Remaining = (Peak Area Ratio at t / Peak Area Ratio at t=0) * 100

Calculating Half-Life (t½) and Intrinsic Clearance (CLint)
  • Plot the Data: Plot the natural logarithm (ln) of the "% Remaining" versus the incubation time (in minutes).

  • Determine the Slope: The data should follow first-order kinetics, appearing as a straight line. The slope of this line is the elimination rate constant (k).

  • Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. t½ (min) = 0.693 / |k|[14]

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[14]

Sample Data Presentation

Table 1: Hypothetical Metabolic Stability Data for Compound XYZ

Time (min)% Parent Remainingln(% Parent Remaining)
0100.04.61
588.74.49
1568.14.22
3045.53.82
4530.13.40
6020.03.00

Table 2: Calculated Pharmacokinetic Parameters

ParameterValueUnit
Slope (k)-0.0268min⁻¹
Half-Life (t½)25.9min
Intrinsic Clearance (CLint)53.5µL/min/mg
Interpreting the Results

The calculated CLint value allows for the classification of the compound's metabolic stability. While specific thresholds can vary by organization and therapeutic area, a general classification is often used:

  • High Clearance: t½ < 30 min

  • Moderate Clearance: t½ between 30-60 min

  • Low Clearance: t½ > 60 min

A compound with high intrinsic clearance, like the hypothetical example above, would likely be flagged as a metabolic liability. This information directs medicinal chemists to modify the structure at the metabolic "soft spots" to improve its stability, for instance by introducing blocking groups like fluorine atoms.[5]

Conclusion

The in vitro metabolic stability assay using human liver microsomes is a cornerstone of modern drug discovery. It provides a robust, reproducible, and high-throughput method for evaluating a compound's susceptibility to Phase I metabolism.[8] By following the detailed protocol and understanding the scientific principles outlined in this guide, researchers can generate high-quality data on compounds like 3-Methoxypiperidine-3-carboxylic acid hydrochloride. This data is not merely a number but a critical piece of the puzzle, enabling informed decision-making, guiding structure-activity relationship studies, and ultimately contributing to the design of safer and more effective medicines. The early and accurate assessment of metabolic stability, as encouraged by regulatory agencies, is an indispensable step in navigating the complex path of drug development.[24][25]

References

  • Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. PMC. Available at: [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. Available at: [Link]

  • Role of NADPH-cytochrome P450 reductase and cytochrome-b5/NADH-b5 reductase in variability of CYP3A activity in human liver microsomes. PubMed. Available at: [Link]

  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. American Society for Microbiology. Available at: [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Regulations.gov. Available at: [Link]

  • Selecting an anti-malarial clinical candidate from two potent dihydroisoquinolones. PMC. Available at: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available at: [Link]

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC. Available at: [Link]

  • Recent Advances in Elucidating the Mechanism of the NADPH–Cytochrome P450 Reductase-Mediated Electron Transfer Cycle: Experimental and Computational Perspectives. MDPI. Available at: [Link]

  • Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available at: [Link]

  • LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Available at: [Link]

  • NADPH–Cytochrome P450 Reductase Mediates the Fatty Acid Desaturation of ω3 and ω6 Desaturases from Mortierella alpina. MDPI. Available at: [Link]

  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. BS Publications. Available at: [Link]

  • Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition. Available at: [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • Role of Ser457 of NADPH−Cytochrome P450 Oxidoreductase in Catalysis and Control of FAD Oxidation−Reduction Potential. ACS Publications. Available at: [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Regulations.gov. Available at: [Link]

  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. ResearchGate. Available at: [Link]

  • Quenching Methods for the Analysis of Intracellular Metabolites. JOVE. Available at: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Agilent. Available at: [Link]

  • Flow chart of steps for fast quenching and extraction. ResearchGate. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

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Foundational

Receptor Binding Affinity of 3-Methoxypiperidine-3-Carboxylic Acid Derivatives: A Technical Guide for Rational Drug Design

Executive Summary & Pharmacophore Mechanics In modern medicinal chemistry, the piperidine ring serves as a ubiquitous nitrogenous heterocyclic core. However, the specific functionalization seen in 3-methoxypiperidine-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Mechanics

In modern medicinal chemistry, the piperidine ring serves as a ubiquitous nitrogenous heterocyclic core. However, the specific functionalization seen in 3-methoxypiperidine-3-carboxylic acid derivatives introduces a highly specialized, sterically constrained pharmacophore. By installing a methoxy group geminal to the carboxylic acid at the C3 position, drug designers create a quaternary stereocenter that fundamentally alters the molecule's interaction with target receptors.

As an Application Scientist, I approach this scaffold not just as a structural novelty, but as a precise biophysical tool. The causality behind selecting this specific derivative lies in three mechanistic pillars:

  • Steric Locking: The bulky geminal substitution restricts the piperidine chair conformation, locking the carboxylic acid into a defined axial or equatorial vector. This reduces the entropic penalty upon receptor binding.

  • Electronic Modulation: The electronegative oxygen of the methoxy group exerts an inductive pull, lowering the pKa of the adjacent carboxylic acid. This alters the ionization state of the molecule at physiological pH, directly impacting ionic interactions within receptor binding pockets.

  • Hydrogen Bond Directionality: Unlike a hydroxyl group, which acts as both a hydrogen bond donor and acceptor, the methoxy ether acts strictly as a hydrogen bond acceptor. This eliminates promiscuous binding and increases target selectivity.

Target Receptor Landscapes and Binding Profiles

The unsubstituted parent scaffold, piperidine-3-carboxylic acid (nipecotic acid), is a classic and powerful non-competitive 1[1]. However, derivatization—particularly via carboxamide formation and 3-methoxy substitution—shifts the binding affinity toward diverse, high-value therapeutic targets.

GABA Transporters (GAT-1)

Derivatives of piperidine-3-carboxylic acid are historically significant as 1[1]. While native (S)-nipecotic acid binds to the sodium- and chloride-dependent GABA transporter 1 (GAT-1) with an IC50 of ~1.83 µM[2], introducing a 3-methoxy group modifies the hydrophobic interactions. The methoxy oxygen can engage with specific asparagine residues (e.g., Asn-137) in the TM3 domain of GAT-1, potentially enhancing the binding affinity compared to 3[3].

Cathepsin K and CCR5 Modulation

When the carboxylic acid is converted into a carboxamide, the target profile shifts dramatically. Recent studies demonstrate that 4 targeting Cathepsin K[4]. Specific derivatives (e.g., Compound H-9) exhibit IC50 values as low as 0.08 µM by forming critical hydrogen bonds within the active site[4]. Furthermore, in silico and in vitro analyses have identified 5[5], showing increased stability and binding energies over traditional sulfonyl derivatives.

5-HT4 Receptor Agonism

The 3-methoxypiperidine moiety is also a critical structural determinant in gastrointestinal stimulants. For instance, the6[6]. The methoxy group here is essential for maintaining high binding affinity for 5-HT4 receptors while minimizing off-target hERG channel liabilities[6].

Quantitative Data Summaries

To facilitate rational drug design, the binding affinities of key piperidine-3-carboxylic acid and carboxamide derivatives are summarized below.

Compound Scaffold / DerivativePrimary TargetBinding Affinity (IC50 / Ki)Key Interaction ModalityReference
(S)-Piperidine-3-carboxylic acidGAT-1IC50 = 1.83 µMIonic (Carboxylate - Na+ site)[2]
Piperidine-3-carboxamide (H-9)Cathepsin KIC50 = 0.08 µMH-bond (Amide) + Hydrophobic[4]
Sulfo-carboxamide piperidineCCR5ΔG < 2 KCal/mol (vs baseline)Competitive Antagonism[5]
3-Methoxypiperidine analog5-HT4 ReceptorHigh Affinity (Agonist)Methoxy-mediated H-bond[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, binding affinity must be evaluated using self-validating assay architectures. A protocol is "self-validating" when its internal controls inherently flag false positives, false negatives, or matrix interferences without requiring secondary orthogonal assays to prove the run was successful.

Protocol A: High-Throughput Radioligand Binding Assay (RBA) for GAT-1

Objective: Determine the competitive binding affinity (Ki) of 3-methoxypiperidine-3-carboxylic acid derivatives. Self-Validating Mechanism: Built-in Z'-factor calculation per plate and a homologous competitive baseline to define Non-Specific Binding (NSB).

  • Membrane Preparation: Isolate synaptosomes from rat brain cortex. Quantify protein concentration using a BCA assay. Control Check: Ensure protein yield is >2 mg/mL; discard if lower to prevent low signal-to-noise ratios.

  • Assay Assembly (96-well format):

    • Add 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Add 25 µL of the 3-methoxy derivative (serial dilutions from 10 µM to 0.1 nM).

    • Validation Wells: Include 10 µM unlabeled Tiagabine in 8 wells to define NSB. Include vehicle (DMSO 1%) in 8 wells to define Total Binding (TB).

  • Radioligand Addition: Add 25 µL of [3H]-Nipecotic acid (final concentration 10 nM) to all wells.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Data Analysis: Count radioactivity using liquid scintillation. Calculate the Z'-factor using TB and NSB wells. Self-Validation Gate: The plate is only accepted if Z' > 0.6. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) for Cathepsin K Binding Kinetics

Objective: Measure the association (kon) and dissociation (koff) rates of piperidine-3-carboxamide derivatives. Self-Validating Mechanism: Double-referencing mathematically eliminates bulk refractive index shifts and non-specific matrix effects.

  • Sensor Chip Functionalization: Immobilize recombinant human Cathepsin K onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Control Check: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as the reference surface.

  • Analyte Injection: Inject the piperidine derivatives (analyte) at flow rates of 30 µL/min to minimize mass transport limitations. Use a concentration series (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Double-Referencing: Inject running buffer blanks before and after the analyte series. Subtract the FC1 signal from the FC2 (Cathepsin K) signal, and subsequently subtract the buffer blank signal from the analyte curves.

  • Kinetic Fitting: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model. Self-Validation Gate: The fit is only accepted if the Chi-square (χ²) value is < 10% of the Rmax.

Workflow Visualization

G A 3-Methoxypiperidine-3-carboxylic Acid Library B Primary Screening (Radioligand Binding Assay) A->B High-throughput C Hit Identification (Ki < 1 µM & Z' > 0.6) B->C Data filtering D Orthogonal Validation (SPR Kinetics) C->D Select hits E Lead Optimization (In Silico Docking) D->E Kinetic mapping F In Vivo Profiling (PAMPA-BBB / Efficacy) E->F Optimized leads

Figure 1: Self-validating high-throughput screening and orthogonal validation workflow for 3-methoxypiperidine derivatives.

References

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. NIH.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting C
  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed / NIH.
  • Synthesis of cisapride, a gastrointestinal stimulant derived from cis‐4‐amino‐3‐methoxypiperidine.
  • BindingDB BDBM50020888 (S)-Piperidine-3-carboxylic acid. BindingDB.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 3-Methoxypiperidine-3-carboxylic acid hydrochloride Stock Solutions

Introduction 3-Methoxypiperidine-3-carboxylic acid hydrochloride is a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methoxypiperidine-3-carboxylic acid hydrochloride is a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. The preparation of accurate and stable stock solutions is a critical first step for any downstream experimental work, including screening assays, synthetic reactions, and pharmacological studies.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 3-Methoxypiperidine-3-carboxylic acid hydrochloride. Due to the limited availability of specific data for this exact compound, this guide synthesizes information from closely related piperidine derivatives and general principles of laboratory practice. The protocols herein are designed to be self-validating, emphasizing safety, accuracy, and solution stability.

Compound Properties and Analogue Data

Specific physical and chemical data for 3-Methoxypiperidine-3-carboxylic acid hydrochloride are not widely published. Therefore, properties have been estimated based on closely related compounds such as 3-Methylpiperidine-3-carboxylic acid hydrochloride and various piperidine hydrochloride salts.

Table 1: Physicochemical Properties of 3-Methoxypiperidine-3-carboxylic acid hydrochloride and Related Analogues

Property3-Methoxypiperidine-3-carboxylic acid hydrochloride (Estimated)3-Methylpiperidine-3-carboxylic acid hydrochloride[1]1-Methylpiperidine-3-carboxylic acid hydrochloride[2]
Molecular Formula C₇H₁₄ClNO₃C₇H₁₄ClNO₂C₇H₁₄ClNO₂
Molecular Weight ~195.65 g/mol 179.65 g/mol 179.64 g/mol
Appearance White to off-white solid/crystalline powderWhite to off-white crystalline powderData not available
Solubility Expected to be soluble in waterSoluble in waterData not available
Storage Temperature 2-8°C, protected from light and moisture2-8°C[1]Data not available

The hydrochloride salt form generally confers aqueous solubility to piperidine-containing molecules[3]. It is therefore anticipated that 3-Methoxypiperidine-3-carboxylic acid hydrochloride will be soluble in water and polar protic solvents.

Safety, Handling, and Personal Protective Equipment (PPE)

2.1 Hazard Identification (Based on Analogues)

  • Acute Toxicity: May be harmful if swallowed[4].

  • Skin Corrosion/Irritation: Causes skin irritation[4][5][6][7].

  • Eye Damage/Irritation: Causes serious eye irritation[4][5][6][7].

  • Respiratory Irritation: May cause respiratory irritation[4].

2.2 Recommended Personal Protective Equipment (PPE)

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles[5].

  • Skin and Body Protection: A lab coat should be worn. Ensure skin is not exposed.

  • Respiratory Protection: For handling larger quantities or if dust is generated, use a NIOSH-approved respirator.

2.3 Engineering Controls

All handling of the solid compound and preparation of the stock solution should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure[8]. An eyewash station and safety shower should be readily accessible[8].

Stock Solution Preparation Protocol

This protocol provides a step-by-step method for preparing a 10 mM aqueous stock solution. The concentration can be adjusted as needed based on experimental requirements.

3.1 Materials and Equipment

  • 3-Methoxypiperidine-3-carboxylic acid hydrochloride solid

  • High-purity sterile water (e.g., Milli-Q® or equivalent)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Spatula

  • Weighing paper or boat

  • Vortex mixer and/or magnetic stirrer

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage tubes (e.g., cryovials)

3.2 Step-by-Step Procedure

  • Pre-use Inspection: Before starting, visually inspect the compound for any signs of degradation, such as discoloration or clumping.

  • Calculations:

    • Determine the required mass of the compound for your desired concentration and volume. For a 10 mM solution in 10 mL:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 195.65 g/mol = 0.0019565 g = 1.96 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out the calculated mass of the compound. It is advisable to weigh a slightly larger amount (e.g., 19.6 mg for a 100 mL solution) to improve accuracy.

  • Dissolution:

    • Transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add approximately 70-80% of the final volume of high-purity water.

    • Cap the flask and mix by inversion. Use a vortex mixer or a magnetic stirrer at room temperature to facilitate dissolution. Gentle warming may be applied if dissolution is slow, but monitor for any signs of degradation.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add high-purity water to bring the solution to the final volume mark on the volumetric flask.

    • Cap and invert the flask several times to ensure homogeneity.

  • Sterilization (Optional but Recommended):

    • For biological applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This minimizes freeze-thaw cycles which can degrade the compound over time.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

Visualization of the Workflow

G cluster_prep Preparation cluster_post_prep Post-Preparation cluster_qc Quality Control calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in Solvent weigh->dissolve volume 4. Adjust to Final Volume dissolve->volume filter 5. Sterile Filter (Optional) volume->filter Transfer to filtration unit aliquot 6. Aliquot Solution filter->aliquot store 7. Store Appropriately aliquot->store qc_check Perform QC Checks (pH, Visual, etc.) store->qc_check Periodic Check

Caption: Workflow for the preparation of 3-Methoxypiperidine-3-carboxylic acid hydrochloride stock solution.

Storage and Stability

5.1 Storage Conditions

Based on recommendations for similar compounds, stock solutions should be stored at 2-8°C for short-term use (days to weeks) and at -20°C or -80°C for long-term storage (months)[1]. Protect from light by using amber tubes or by wrapping tubes in aluminum foil. The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place[1][7].

5.2 Stability Considerations

The stability of the compound in solution is not well-documented. As a general precaution:

  • Avoid repeated freeze-thaw cycles.

  • The ester functionality in related compounds can be susceptible to hydrolysis, especially at non-neutral pH[9]. While this specific compound is a carboxylic acid, it is good practice to use solutions promptly after preparation.

  • Periodically check the solution for any signs of precipitation or color change, which may indicate degradation or insolubility.

Quality Control

To ensure the reliability of experimental results, the following quality control checks are recommended:

  • Visual Inspection: Before each use, visually inspect the solution for any particulates, cloudiness, or color change.

  • pH Measurement: Measure and record the pH of the stock solution after preparation. As a hydrochloride salt of a carboxylic acid, the solution is expected to be acidic. Significant changes in pH over time may indicate degradation.

  • Concentration Verification (Optional): For critical applications, the concentration can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable standard or Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The protocol outlined in this document provides a comprehensive and safety-conscious framework for the preparation of 3-Methoxypiperidine-3-carboxylic acid hydrochloride stock solutions. By leveraging data from analogous compounds and adhering to best laboratory practices, researchers can prepare accurate and stable solutions, ensuring the integrity and reproducibility of their scientific investigations.

References

  • NextSDS. (n.d.). methyl 3-methoxypiperidine-3-carboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • JUNSEI CHEMICAL CO., LTD. (2017, November 13). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • PubChem. (2026, March 7). (3R)-3-methoxypiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Nanjing Finechem Holdings Co., Ltd. (n.d.). 3-Methylpiperidine-3-carboxylic acid hydrochloride Pharm Grade Reagent | GMP Certified. AR REAGENT. Retrieved from [Link]

  • AiFChem. (n.d.). 3-Methyl-2-oxopiperidine-3-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methoxypiperidine-3-carboxylic acid hydrochloride (C7H13NO3). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methylpiperidine-3-carboxylic acid hydrochloride (C7H13NO2). Retrieved from [Link]

  • JUNSEI CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate. Retrieved from [Link]

  • Lai, C.-J., Chen, F.-S., Chien, C.-S., & Li, J.-H. (1996). The stability study of meperidine hydrochloride injection from different ampules. Journal of Food and Drug Analysis, 4(2), 8. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wilson, T. D., & Forde, M. D. (1987). Chemical Stability of Meperidine Hydrochloride in Polypropylene Syringes. American Journal of Hospital Pharmacy, 44(8), 1880-1883. Retrieved from [Link]

Sources

Application

3-Methoxypiperidine-3-carboxylic acid hydrochloride protocol for solid-phase peptide synthesis

Application Notes & Protocols Topic: Incorporation of 3-Methoxypiperidine-3-carboxylic acid hydrochloride in Fmoc-Based Solid-Phase Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals Introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Incorporation of 3-Methoxypiperidine-3-carboxylic acid hydrochloride in Fmoc-Based Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding Peptide Functionality with Constrained Scaffolds

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide research and development.[1][2] The power of SPPS lies in its ability to construct complex peptide sequences with high fidelity. A key strategy in contemporary drug design involves the incorporation of non-natural or modified amino acids to enhance the therapeutic properties of peptides, such as stability, bioavailability, and target specificity.[3][4]

3-Methoxypiperidine-3-carboxylic acid is a conformationally constrained, non-natural amino acid analog. Its rigid piperidine scaffold introduces a defined structural element into the peptide backbone, which can be instrumental in stabilizing secondary structures like β-turns or helical motifs. Such conformational rigidity is highly sought after in medicinal chemistry to improve receptor binding affinity and reduce enzymatic degradation.[5] This guide provides a detailed protocol for the efficient incorporation of its Fmoc-protected hydrochloride salt, Fmoc-(S)-3-methoxy-piperidine-3-carboxylic acid hydrochloride, into peptide sequences using standard automated or manual SPPS instrumentation.

Core Principles and Strategic Considerations

The successful incorporation of Fmoc-3-Methoxypiperidine-3-carboxylic acid HCl hinges on addressing two primary chemical properties:

  • Steric Hindrance: As a tertiary amino acid, the α-carbon is sterically encumbered. This significantly slows the kinetics of the amide bond formation. To overcome this, a highly efficient coupling reagent and potentially longer reaction times or double coupling strategies are required.[6]

  • Hydrochloride Salt Form: The starting material is supplied as a hydrochloride salt to improve its stability and handling. The HCl must be neutralized in situ during the coupling step. This requires the addition of a sufficient molar excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

This protocol is designed around these considerations to ensure maximal coupling efficiency and yield of the desired peptide.

Detailed Experimental Protocol

This protocol assumes a standard Fmoc/tBu orthogonal protection strategy.[2] All operations should be performed in a ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents
  • Resin: Appropriate for desired C-terminus (e.g., Rink Amide resin for peptide amides, 2-Chlorotrityl chloride resin for protected peptide acids).[2][7]

  • Fmoc-Amino Acids: Standard protected amino acids and Fmoc-(S)-3-methoxy-piperidine-3-carboxylic acid hydrochloride.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagent: Hexafluorophosphate Azabenzotriazole Uronium (HATU).

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for peptides without sensitive residues.[2][8]

  • Precipitation Solvent: Cold diethyl ether.

  • Analytical Instruments: HPLC, LC-MS for peptide analysis and purification.[4][9][10]

Workflow Overview

The overall workflow follows the standard SPPS cycle, with a specialized coupling protocol for the title compound.

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Cycles cluster_final Final Steps Resin 1. Select & Swell Resin in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Repeat for each AA Coupling 4. Amino Acid Coupling (Standard or Special) Wash1->Coupling Repeat for each AA Wash2 5. DMF Wash Coupling->Wash2 Repeat for each AA Special_Coupling Special Protocol for 3-Methoxypiperidine- 3-carboxylic acid HCl Kaiser 6. Kaiser Test (Check for completion) Wash2->Kaiser Repeat for each AA Kaiser->Deprotection Repeat for each AA Final_Deprotect 7. Final N-terminal Fmoc Deprotection Kaiser->Final_Deprotect After last AA Cleavage 8. Cleavage from Resin & Side-Chain Deprotection Final_Deprotect->Cleavage Isolation 9. Precipitation & Isolation Cleavage->Isolation Analysis 10. Purification & Analysis (HPLC, LC-MS) Isolation->Analysis Coupling_Mechanism cluster_reactants Reactants & Reagents cluster_activation Activation & Neutralization cluster_coupling Coupling on Resin AA Fmoc-AA-COOH·HCl Fmoc-(S)-3-methoxy- piperidine-3-carboxylic acid hydrochloride Active_Ester Fmoc-AA-OAt Active Ester Intermediate (Neutralized) AA->Active_Ester 1. Neutralize HCl 2. Activate COOH Reagents HATU + DIPEA Activation Reagents & Base Reagents->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin New Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack Resin H₂N-Peptide-Resin Deprotected Peptide on Solid Support Resin->Peptide_Bond

Fig 2. Activation and Coupling Workflow for the Hindered Amino Acid.
Step 4: Cleavage from Resin and Global Deprotection
  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2.1) and wash the resin with DMF, followed by DCM, and dry under vacuum. [2]2. Prepare the cleavage cocktail in a fume hood (e.g., TFA/TIS/Water 95:2.5:2.5). The scavengers (TIS, water) trap the highly reactive cationic species generated during deprotection. [8][11]3. Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate the mixture for 2-3 hours at room temperature. [2][12]

Step 5: Peptide Isolation and Purification
  • Filter the resin from the cleavage mixture into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA.

  • Add cold diethyl ether (approx. 40 mL) to the combined filtrate to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Air-dry the crude peptide pellet to remove residual ether, then lyophilize to obtain a white powder.

  • Analyze the crude peptide for purity using reversed-phase HPLC (RP-HPLC) and confirm its identity and molecular weight with LC-MS. [4][13]7. Purify the peptide using preparative RP-HPLC.

Quantitative Data and Troubleshooting

Table 1: Recommended Reagent Stoichiometry (per 1 eq of resin functional groups)
ReagentStandard Amino Acid Coupling3-Methoxypiperidine-3-carboxylic acid HCl CouplingRationale
Fmoc-Amino Acid 4 eq4 eqEnsures reaction is driven to completion.
Coupling Reagent (HATU) 3.9 eq3.9 eqHighly efficient reagent for amide bond formation.
Base (DIPEA) 8 eq10 eqExtra 2 eq required to neutralize the HCl salt.
Coupling Time 30-60 min≥ 4 hoursExtended time to overcome steric hindrance.
Table 2: Troubleshooting Guide
IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser test after coupling the special AA)1. Insufficient coupling time due to steric hindrance.2. Inadequate activation (e.g., old reagents, insufficient base).1. Perform a second coupling (recouple) with fresh reagents.2. Increase coupling time to 6-8 hours or overnight.3. Ensure reagents are fresh and sufficient DIPEA was used.
Low Final Yield 1. Incomplete coupling at the hindered residue leading to truncated sequences.2. Loss of peptide during precipitation/washing steps.1. Implement the double coupling strategy as a default for this residue.2. Ensure the peptide fully precipitates before centrifugation; use sufficient cold ether.
Unexpected Mass in LC-MS 1. Side reactions during cleavage due to insufficient scavengers.2. Incomplete removal of side-chain protecting groups.1. Use a more robust cleavage cocktail like Reagent K if sensitive residues (Trp, Cys, Met) are present.<[8]br>2. Increase cleavage time to 4 hours.

References

  • Vertex AI Search Grounding API. Fmoc Solid Phase Peptide Synthesis Protocol. Accessed March 17, 2026.
  • Vertex AI Search Grounding API. Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Accessed March 17, 2026.
  • Vertex AI Search Grounding API.
  • Vertex AI Search Grounding API. An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS) - Benchchem. Accessed March 17, 2026.
  • Vertex AI Search Grounding API. Quality Control of Amino Acids & Peptides: A Guide - Bachem. Accessed March 17, 2026.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Fields, G. B. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Accessed March 17, 2026.
  • Google Patents. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine. Accessed March 17, 2026.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Accessed March 17, 2026.
  • Calbiochem-Novabiochem. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Accessed March 17, 2026.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
  • Nowick Laboratory, University of California, Irvine. (2020).
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. Accessed March 17, 2026.
  • BenchChem. Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. Accessed March 17, 2026.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Shestopalova, N. B., et al. (2023).

Sources

Method

Applications of 3-Methoxypiperidine-3-carboxylic acid hydrochloride in Drug Discovery: A Technical Guide

Introduction: The Strategic Value of Substituted Piperidine Scaffolds The piperidine ring is a ubiquitous and highly valued scaffold in modern medicinal chemistry, present in a vast array of clinically approved drugs.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Piperidine Scaffolds

The piperidine ring is a ubiquitous and highly valued scaffold in modern medicinal chemistry, present in a vast array of clinically approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological activity. The introduction of substituents onto the piperidine ring, such as at the 3-position, allows for the precise orientation of functional groups in space, enabling tailored interactions with biological targets.

This guide focuses on the applications of a specific, yet versatile building block: 3-Methoxypiperidine-3-carboxylic acid hydrochloride . This compound offers a unique combination of features for the drug discovery scientist: a constrained cyclic amino acid scaffold, a chiral center at the 3-position (commercially available in both racemic and enantiomerically enriched forms), and a methoxy group that can influence conformation, lipophilicity, and metabolic stability.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of 3-Methoxypiperidine-3-carboxylic acid hydrochloride in drug discovery programs.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a building block is paramount for its successful application in synthesis and drug design.

PropertyValueReference
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol [2]
Appearance White to off-white powderGeneral Knowledge
Melting Point 108-112 °C
Solubility Soluble in water and polar organic solvents like methanol and DMSO.General Chemical Principles
CAS Number 2803855-56-1 (hydrochloride salt)[2]

PART 1: Core Applications in Medicinal Chemistry

The unique structural features of 3-Methoxypiperidine-3-carboxylic acid hydrochloride make it a valuable building block for several key applications in drug discovery.

Constrained Amino Acid Mimetic for Peptide and Peptidomimetic Synthesis

The rigid piperidine ring system effectively constrains the torsional angles of the backbone, making this molecule an excellent surrogate for natural amino acids in peptides and peptidomimetics. This conformational restriction can lead to enhanced receptor affinity, selectivity, and metabolic stability compared to more flexible linear counterparts.[3]

Key Advantages:

  • Conformational Rigidity: Locks the φ (phi) and ψ (psi) dihedral angles, reducing the entropic penalty upon binding to a target.

  • Stereochemical Control: The chiral center at C3 allows for the synthesis of stereochemically defined peptidomimetics.

  • Introduction of Non-natural Side Chains: The methoxy group serves as a non-natural side chain that can explore different binding pockets compared to natural amino acid residues.

Scaffold for the Synthesis of Diverse Small Molecule Libraries

Beyond its use in peptidomimetics, 3-Methoxypiperidine-3-carboxylic acid hydrochloride is an ideal starting point for the synthesis of diverse small molecule libraries for high-throughput screening. The piperidine nitrogen and the carboxylic acid moiety provide two orthogonal handles for chemical modification.

Workflow for Library Synthesis:

G A 3-Methoxypiperidine-3-carboxylic acid HCl B N-Alkylation / N-Arylation A->B C Amide Coupling / Esterification A->C D Diverse Library of N-Substituted Amides/Esters B->D C->D G A Dissolve starting material in absolute ethanol B Add Thionyl Chloride (SOCl₂) dropwise at 0°C A->B C Reflux the reaction mixture B->C D Monitor reaction by TLC/LC-MS C->D E Evaporate solvent and isolate ethyl ester D->E

Caption: Workflow for Fischer esterification.

Materials:

  • 3-Methoxypiperidine-3-carboxylic acid hydrochloride

  • Absolute Ethanol (EtOH)

  • Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated, aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, rotary evaporator

Procedure:

  • Suspend 3-Methoxypiperidine-3-carboxylic acid hydrochloride (1.0 eq) in absolute ethanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. [4]5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess ethanol and SOCl₂.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the ethyl 3-methoxypiperidine-3-carboxylate.

Step 2: N-Alkylation using Reductive Amination

This method is suitable for introducing a wide variety of alkyl groups using aldehydes or ketones.

Materials:

  • Ethyl 3-methoxypiperidine-3-carboxylate (from Step 1)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve ethyl 3-methoxypiperidine-3-carboxylate (1.0 eq) in DCM or DCE (10-20 volumes).

  • Add the desired aldehyde or ketone (1.1 eq). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Amide Coupling of 3-Methoxypiperidine-3-carboxylic acid hydrochloride

This protocol describes the formation of an amide bond between the carboxylic acid of the title compound and a primary or secondary amine.

G A Dissolve carboxylic acid, amine, and HOBt in DMF B Add DIPEA A->B C Add EDC hydrochloride B->C D Stir at room temperature C->D E Monitor reaction by TLC/LC-MS D->E F Aqueous work-up and extraction E->F G Purification by chromatography F->G

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 3-Methoxypiperidine-3-carboxylic acid hydrochloride

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 3-Methoxypiperidine-3-carboxylic acid hydrochloride (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in DMF or DCM (10-20 volumes), add DIPEA (3.0 eq). [5][6]2. Stir the mixture at room temperature for 10 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yields for Amide Coupling:

The following table provides representative yields for amide coupling reactions with various amines. Actual yields may vary depending on the specific substrates and reaction conditions.

Amine SubstrateCoupling Reagent SystemExpected Yield Range
BenzylamineEDC/HOBt, DIPEA75-90%
MorpholineHATU, DIPEA80-95%
AnilineEDC/DMAP, cat. HOBt60-80% [5]
Boc-protected piperazineEDC/HOBt, DIPEA70-85%

PART 3: Application in Target-Oriented Drug Discovery

While specific examples of marketed drugs containing the 3-methoxypiperidine-3-carboxylic acid moiety are not yet prevalent, its structural features suggest potential applications in several therapeutic areas based on the activity of related analogs.

Development of Cathepsin K Inhibitors for Osteoporosis

Cathepsin K is a cysteine protease involved in bone resorption, making it a key target for the treatment of osteoporosis. Recent studies have shown that piperidine-3-carboxamide derivatives can be potent inhibitors of Cathepsin K. [7]The 3-methoxypiperidine-3-carboxylic acid scaffold can be used to generate novel analogs for this target.

Screening Funnel for Cathepsin K Inhibitors:

G A Synthesized Library of 3-Methoxypiperidine-3-carboxamides B Primary Screen: In vitro Cathepsin K enzymatic assay A->B C Secondary Screen: Cell-based bone resorption assay B->C D Lead Optimization: ADME/Tox profiling C->D E In vivo efficacy studies in animal models D->E

Caption: High-throughput screening cascade for Cathepsin K inhibitors.

Synthesis of GABA Uptake Inhibitors

Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are well-known inhibitors of the GABA transporter GAT1, with some showing anticonvulsant activity. More recently, analogs have been developed as inhibitors for other GABA transporter subtypes, such as mGAT4. [8]The 3-methoxy substituent on the piperidine ring could offer a novel interaction within the transporter's binding site, potentially leading to improved potency or selectivity.

Conclusion

3-Methoxypiperidine-3-carboxylic acid hydrochloride is a valuable and versatile building block for modern drug discovery. Its constrained cyclic amino acid structure, coupled with the presence of a methoxy group and two orthogonal points for chemical modification, provides medicinal chemists with a powerful tool for the synthesis of novel, three-dimensionally complex molecules. The protocols and application notes provided in this guide are intended to facilitate the effective use of this scaffold in the design and synthesis of the next generation of therapeutic agents. As with all synthetic procedures, appropriate safety precautions should be taken, and reactions should be performed in a well-ventilated fume hood.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ([Link])

  • esterification of carboxylic acids with - Organic Syntheses Procedure. ([Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. ([Link])

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed. ([Link])

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. ([Link])

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. ([Link])

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed. ([Link])

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine - Justia Patents. ([Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. ([Link])

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. ([Link])

  • Patents & Products - Garg Lab - UCLA. ([Link])

  • Fischer Esterification-Typical Procedures - OperaChem. ([Link])

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS. ([Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])

  • WO2006013550A3 - Process for preparation of piperidine carboxylic acid - Google P
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. ([Link])

  • methyl 3-methoxypiperidine-3-carboxylate hydrochloride — Chemical Substance Information - NextSDS. ([Link])

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google P
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. ([Link])

Sources

Application

Application Notes &amp; Protocols: 3-Methoxypiperidine-3-carboxylic acid hydrochloride

A Versatile Building Block for Modern Drug Discovery Introduction: The Strategic Value of Substituted Piperidines The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to...

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Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically approved drugs and bioactive molecules.[1] Its utility stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for interacting with biological targets.[1]

Modern drug design increasingly focuses on moving beyond flat, sp²-rich structures towards more complex, three-dimensional (3D) molecules. Chiral and heavily substituted piperidines are at the forefront of this shift.[2][3][4] Introducing substituents, particularly at the 3-position, can enhance biological activity, improve selectivity, and fine-tune pharmacokinetic profiles.[2][4] 3-Methoxypiperidine-3-carboxylic acid hydrochloride embodies this principle, offering a unique combination of features:

  • A Quaternary Center: The substitution at the 3-position creates a stereocenter that imparts a rigid, defined 3D vector, enabling more precise and potent interactions with protein binding pockets.[5]

  • Dual Functionality: It possesses two orthogonal reactive handles—a secondary amine and a carboxylic acid—allowing for sequential and selective derivatization.

  • Modulated Properties: The methoxy group can influence local polarity and hydrogen bonding capabilities, providing a tool to optimize drug-like properties.

This guide provides an in-depth look at the applications of this building block, complete with detailed protocols for its most common and impactful synthetic transformations.

PropertyValueSource
Chemical Name methyl 3-methoxypiperidine-3-carboxylate hydrochloride[6][7]
Molecular Formula C₈H₁₅NO₃ (for the methyl ester)[7]
CAS Number 2803855-56-1 (for the methyl ester hydrochloride)[6]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H336 (STOT SE 3)[6]

Core Synthetic Applications: A Dual-Handle Approach

The synthetic versatility of 3-Methoxypiperidine-3-carboxylic acid hydrochloride arises from its two primary functional groups. The secondary amine (piperidine nitrogen) and the carboxylic acid can be addressed independently, allowing for the construction of diverse molecular architectures.

Reactions at the Carboxylic Acid: Amide Bond Formation

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry, enabling the linkage of molecular fragments to build complexity.[8][9][10] The carboxylic acid moiety of the title compound is an ideal handle for coupling with a vast array of primary and secondary amines to explore Structure-Activity Relationships (SAR).

Causality Behind the Protocol: Standard amide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are employed to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. It deprotonates the amine and the carboxylic acid without competing as a nucleophile, thereby preventing unwanted side reactions and maximizing the yield of the desired amide.[10]

G cluster_start Inputs cluster_process Process cluster_workup Workup & Purification start_mol 3-Methoxypiperidine-3-carboxylic acid HCl step1 Combine building block, amine, and solvent start_mol->step1 amine Primary/Secondary Amine (R-NH2) amine->step1 reagents HATU, DIPEA step3 Add DIPEA, then HATU reagents->step3 solvent Anhydrous DMF solvent->step1 step2 Cool to 0°C step1->step2 step2->step3 step4 Warm to RT and stir (4-16h) step3->step4 step5 Reaction Monitoring (TLC/LC-MS) step4->step5 workup1 Quench with water step5->workup1 If complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash (Brine) & Dry (Na2SO4) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Column Chromatography workup4->purify product Final Amide Product purify->product G cluster_inputs Inputs cluster_process Process cluster_workup Workup & Purification start_mol 3-Methoxypiperidine-3-carboxylic acid HCl step1 Dissolve starting material in solvent start_mol->step1 carbonyl Aldehyde or Ketone step2 Add Aldehyde/Ketone carbonyl->step2 reagent Sodium Triacetoxyborohydride (STAB) step3 Add STAB portion-wise reagent->step3 solvent DCE or THF solvent->step1 step1->step2 step2->step3 step4 Stir at RT (2-12h) step3->step4 step5 Monitor by TLC/LC-MS step4->step5 workup1 Quench with sat. NaHCO3 step5->workup1 If complete workup2 Extract with DCM workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify product N-Alkylated Product purify->product

Sources

Method

Conjugation methods using 3-Methoxypiperidine-3-carboxylic acid hydrochloride

Application Note: Advanced Conjugation Strategies for 3-Methoxypiperidine-3-carboxylic Acid Hydrochloride Executive Summary & Structural Profiling 3-Methoxypiperidine-3-carboxylic acid hydrochloride (CAS: 2094113-33-2) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Conjugation Strategies for 3-Methoxypiperidine-3-carboxylic Acid Hydrochloride

Executive Summary & Structural Profiling

3-Methoxypiperidine-3-carboxylic acid hydrochloride (CAS: 2094113-33-2) is a highly specialized, dual-functional building block widely utilized in peptidomimetic design, antibody-drug conjugates (ADCs), and small-molecule drug discovery ()[1]. The molecule presents two distinct vectors for conjugation, each with unique chemical behaviors:

  • A secondary piperidine amine (protected as an HCl salt), which acts as a nucleophile upon neutralization.

  • A C3-carboxylic acid , which acts as an electrophile upon activation.

The Mechanistic Bottleneck: The C3 position is a quaternary stereocenter bonded to the piperidine ring, a methoxy group, and the carboxylic acid. This creates severe steric hindrance, functionally mimicking an α,α -disubstituted amino acid. Consequently, standard carbodiimide-based conjugation methods suffer from sluggish kinetics, incomplete conversion, and high rates of side-product formation ()[2].

Mechanistic Insights: Overcoming Steric Hindrance (Causality)

To successfully conjugate the C3-carboxylic acid, the activation energy barrier imposed by the surrounding steric bulk must be overcome by generating an exceptionally reactive, yet stable, intermediate.

  • Why EDC/NHS Fails: The O-acylisourea intermediate formed by standard carbodiimides is highly prone to rearrangement into an inactive N-acylurea before the incoming amine can navigate the steric bulk to attack the carbonyl carbon.

  • The Uronium/Phosphonium Solution: Reagents such as PyAOP (a phosphonium salt) and COMU (a third-generation uronium salt) are mandatory for this scaffold ()[3].

    • COMU generates a highly reactive Oxyma-based ester. It benefits from an internal morpholino hydrogen-bond acceptor that accelerates the aminolysis step, making it kinetically superior for hindered quaternary centers ()[4]. Furthermore, its byproducts are water-soluble, simplifying downstream purification.

    • PyAOP is critical when the coupling involves an excess of the activating agent or a slow macrocyclization. Unlike aminium/uronium salts (e.g., HATU), phosphonium salts do not cap the unreacted amine via guanidinylation—a fatal chain-terminating side reaction in sterically hindered couplings ()[5].

  • Amine Functionalization: The piperidine nitrogen is a secondary amine protected as an HCl salt. Before electrophilic coupling (acylation, reductive amination), the salt must be neutralized with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to prevent the base from competing with the nucleophile.

Reagent Selection Matrix

The following table summarizes the quantitative and qualitative performance of various coupling reagents when applied to quaternary/sterically hindered carboxylic acids like 3-methoxypiperidine-3-carboxylic acid.

Coupling ReagentActive Ester FormedEfficacy for C3-Quaternary CenterRisk of Amine GuanidinylationByproduct Safety Profile
EDC / NHS NHS EsterLow (< 10% conversion)NoneSafe / Water-soluble
HATU OAt EsterHighHigh (if in excess)Explosive risk (Class 1)
PyAOP OAt EsterVery HighNone Moderate
COMU Oxyma EsterVery HighModerateSafe / Non-explosive

Validated Synthetic Workflows (Protocols)

Protocol A: Amidation of the Sterically Hindered C3-Carboxylic Acid using COMU

Self-Validation Checkpoint: This protocol utilizes COMU due to its visual reaction monitoring capability and high efficiency.

  • Neutralization & Solvation: Dissolve 3-methoxypiperidine-3-carboxylic acid HCl (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Add DIPEA (3.0 eq) to neutralize the HCl salt and provide the basic environment required for activation.

    • QC Check: Spot the solution on wet pH paper; ensure the apparent pH is ~8.

  • Pre-Activation: Add COMU (1.1 eq) to the solution. Stir at room temperature for 3–5 minutes.

    • QC Check: The solution will undergo a distinct color change to yellow/orange, confirming the successful formation of the active Oxyma ester ()[4].

  • Nucleophilic Addition: Add the target primary or secondary amine (1.2 eq). Stir the reaction at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor the consumption of the active ester via LC-MS. If the reaction stalls due to extreme steric clash from the incoming amine, do not increase the temperature (which degrades the Oxyma ester). Instead, perform a double-coupling by adding an additional 0.5 eq of pre-activated carboxylic acid ()[2].

Protocol B: Electrophilic N-Functionalization of the Piperidine Ring
  • Salt Cleavage: Suspend the building block (1.0 eq) in anhydrous dichloromethane (DCM). Add DIPEA (2.5 eq) dropwise at 0 °C to liberate the free secondary amine.

  • Acylation: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) while maintaining the temperature at 0 °C to prevent exothermic degradation. Allow to warm to room temperature over 1 hour.

  • Validation: Monitor the reaction progress via the Chloranil test (specific for secondary amines).

    • QC Check: A transition from a deep blue/green color to colorless on the test plate indicates the complete consumption of the secondary piperidine amine.

Conjugation Pathway Visualization

G Start 3-Methoxypiperidine-3-carboxylic acid HCl (Dual-Functional Scaffold) AminePath Secondary Amine (N1) Functionalization Start->AminePath CarboxylPath Quaternary C3 Carboxylic Acid Conjugation Start->CarboxylPath Deprotonation HCl Neutralization (DIPEA / TEA) AminePath->Deprotonation Acylation Acylation / Alkylation (Acyl Chlorides / Aldehydes) Deprotonation->Acylation AmineProd N-Substituted Piperidine (Amide / Alkylamine) Acylation->AmineProd Activation High-Efficiency Activation (PyAOP / COMU / HATU) CarboxylPath->Activation Amidation Nucleophilic Amidation (Primary / Secondary Amines) Activation->Amidation CarboxylProd Sterically Hindered C3-Amide (Peptidomimetic Linkage) Amidation->CarboxylProd

Divergent conjugation pathways for 3-Methoxypiperidine-3-carboxylic acid hydrochloride.

References

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at:[Link]

  • ResearchGate. COMU: A third generation of uronium-type coupling reagents. Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 3-Methoxypiperidine-3-carboxylic acid hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosing regimens for the novel compound, 3-Methoxypiperidine-3-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosing regimens for the novel compound, 3-Methoxypiperidine-3-carboxylic acid hydrochloride. Given the absence of published in vivo data for this specific molecule, this guide outlines a systematic, first-principles approach to preclinical evaluation. The protocols described herein are designed to ensure scientific rigor, ethical considerations in animal studies, and the generation of robust data to inform subsequent efficacy and safety studies. We will detail the necessary prerequisite in vitro characterization, dose formulation, and a phased approach to in vivo studies, including dose-range finding, pharmacokinetic profiling, and principles of efficacy study design.

Introduction: Navigating the Path for a Novel Compound

3-Methoxypiperidine-3-carboxylic acid hydrochloride is a small molecule with potential therapeutic applications. As a novel chemical entity, a critical step in its preclinical development is the determination of a safe and effective in vivo dosing strategy. This process is foundational for demonstrating proof-of-concept in animal models and is a prerequisite for any potential progression towards clinical trials. The journey from a promising compound in a flask to a potential therapeutic requires a meticulous and stepwise approach to understand its behavior in a complex biological system.

This guide will provide the logical framework and detailed protocols to navigate this path, emphasizing the causality behind experimental choices to build a self-validating data package.

Prerequisite In Vitro Characterization

Before embarking on animal studies, a solid foundation of in vitro data is essential to inform initial dose estimations and experimental design.

In Vitro Efficacy and Potency (IC50/EC50)

If the biological target of 3-Methoxypiperidine-3-carboxylic acid hydrochloride is known, its potency should be determined in relevant cell-based or biochemical assays. This data, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), is a cornerstone for estimating a starting dose for in vivo studies. For instance, some piperidine-3-carboxylic acid derivatives have been investigated as GABA uptake inhibitors or cathepsin K inhibitors.

In Vitro Cytotoxicity (CC50)

The concentration of the compound that causes 50% cell death (CC50) in relevant cell lines provides an initial indication of its potential toxicity. A significant window between the EC50 and CC50 suggests a potentially favorable therapeutic index.

Physicochemical Properties

A summary of essential physicochemical properties is crucial for formulation development.

ParameterDescriptionImportance
Molecular Weight The mass of one mole of the compound.Used in dose calculations.
Solubility The ability to dissolve in various solvents.Critical for developing a suitable vehicle for in vivo administration.
pKa The acid dissociation constant.Influences solubility and absorption at different physiological pH values.
LogP/LogD The lipophilicity of the compound.Predicts its ability to cross cell membranes and the blood-brain barrier.

Dose Formulation and Vehicle Selection

The goal is to develop a safe and effective vehicle that can solubilize the compound for administration.

Protocol 1: Vehicle Screening and Formulation Development
  • Initial Solubility Screen: Assess the solubility of 3-Methoxypiperidine-3-carboxylic acid hydrochloride in a panel of common, non-toxic vehicles (e.g., saline, PBS, 5% dextrose in water, 10% DMSO in saline, 5% Tween 80 in saline).

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.

  • Co-solvents and Surfactants: If solubility is poor, consider the use of co-solvents (e.g., polyethylene glycol 300/400) or surfactants (e.g., Tween 80, Cremophor EL).

  • Stability Assessment: Once a suitable vehicle is identified, assess the stability of the formulation at the intended storage and administration conditions.

  • Final Vehicle Selection: The chosen vehicle should be well-tolerated by the animal model and not interfere with the biological activity of the compound.

In Vivo Study Design: A Phased Approach

A phased approach, starting with dose-range finding and progressing to pharmacokinetic and efficacy studies, is recommended.

Phase 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination

The primary objective of this phase is to identify the highest dose that can be administered without causing unacceptable toxicity.

Protocol 2: Acute Single-Dose Escalation Study for MTD Determination
  • Animal Model Selection: Select a relevant rodent species (e.g., C57BL/6 or BALB/c mice).

  • Group Allocation: Assign a small number of animals (n=3-5 per group) to several dose groups and a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of the compound. A modified Fibonacci dose escalation scheme is often employed.

  • Route of Administration: The intended clinical route of administration should be used if possible. Common routes for initial studies include intravenous (IV) and intraperitoneal (IP).

  • Clinical Observations: Monitor animals closely for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in weight, behavior, and overall appearance.

  • Data Collection: Systematically record all observations. At the end of the study, perform a gross necropsy and consider histopathological analysis of major organs for the highest dose groups.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.

MTD_Workflow cluster_0 MTD Determination Workflow start Start: In Vitro Data & Formulation select_model Select Animal Model (e.g., Mice) start->select_model group_allocation Group Allocation (n=3-5/group) select_model->group_allocation dose_escalation Administer Single Escalating Doses + Vehicle Control group_allocation->dose_escalation monitoring Monitor for 7-14 Days (Clinical Signs, Body Weight) dose_escalation->monitoring data_analysis Analyze Toxicity Data monitoring->data_analysis define_mtd Define MTD data_analysis->define_mtd end Proceed to PK & Efficacy Studies define_mtd->end PK_Workflow cluster_1 Pharmacokinetic Study Workflow start_pk Start: MTD Established dose_admin Administer Single Dose (e.g., IV and Oral routes) start_pk->dose_admin blood_sampling Serial Blood Sampling (Multiple Time Points) dose_admin->blood_sampling bioanalysis Quantify Drug in Plasma (e.g., LC-MS/MS) blood_sampling->bioanalysis pk_analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_analysis dosing_regimen Inform Dosing Regimen for Efficacy Studies pk_analysis->dosing_regimen end_pk Proceed to Efficacy Studies dosing_regimen->end_pk

Method

Application Note: Structural Elucidation of 3-Methoxypiperidine-3-carboxylic acid hydrochloride by NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the analysis of 3-Methoxypiperidine-3-carboxylic acid hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of published experi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the analysis of 3-Methoxypiperidine-3-carboxylic acid hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of published experimental spectra for this specific molecule, this guide focuses on the principles of spectral prediction and interpretation, offering a detailed, step-by-step methodology for researchers, scientists, and drug development professionals. We will dissect the molecular structure to forecast the ¹H and ¹³C NMR spectra, discuss the influence of the hydrochloride salt on chemical shifts, and outline protocols for sample preparation, data acquisition, and the application of 2D NMR techniques for unambiguous structural confirmation.

Introduction

3-Methoxypiperidine-3-carboxylic acid hydrochloride is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and understanding the precise structure and stereochemistry of its derivatives is paramount for drug design and development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the non-destructive, detailed structural elucidation of organic molecules in solution.

This guide is designed to serve as a practical reference for the de novo structural analysis of this compound. We will explain the causal relationships between the molecular structure and the expected NMR spectral features, providing a robust framework for interpretation.

Molecular Structure and Predicted NMR Features

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify unique proton and carbon environments. The hydrochloride form means the piperidine nitrogen will be protonated, existing as a piperidinium ion. This protonation significantly impacts the electronic environment and, consequently, the chemical shifts of the ring protons and carbons.

Diagram: Atomic Numbering Scheme

Below is the structure of 3-Methoxypiperidine-3-carboxylic acid hydrochloride with the IUPAC numbering convention for the piperidine ring, which will be used for all spectral assignments.

Caption: Atomic numbering for NMR assignments.

  • Proton Environments (¹H): There are five distinct sets of methylene protons on the piperidine ring (H2, H4, H5, H6), a methoxy group (OCH₃), a carboxylic acid proton (COOH), and a proton on the nitrogen (N⁺-H). The methylene protons on each carbon are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals with geminal coupling.

  • Carbon Environments (¹³C): We expect to see seven distinct carbon signals: four for the piperidine ring methylenes (C2, C4, C5, C6), one for the quaternary carbon (C3), one for the methoxy group (OCH₃), and one for the carboxylic acid carbonyl (COOH).

Predicted ¹H and ¹³C NMR Spectra

The following predictions are based on established chemical shift ranges for similar functional groups and data from related piperidine structures.[2][3] All shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The protonation of the nitrogen atom will cause a general downfield shift for all ring protons compared to the free base.

Assignment Predicted δ (ppm) Multiplicity Integration Justification & Key Couplings
COOH 10.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and exchange.[4]
N⁺-H 8.0 - 9.5Broad Singlet1HThe ammonium proton signal is also broad due to exchange and its chemical shift is highly dependent on solvent and concentration.
H2, H6 (axial & equatorial) 3.0 - 3.8Multiplets4HProtons adjacent to the protonated nitrogen (C2 and C6) are significantly deshielded. Expect complex multiplets due to geminal and vicinal coupling.
OCH₃ 3.2 - 3.5Singlet3HMethoxy groups typically appear as a sharp singlet in this region.
H4 (axial & equatorial) 1.8 - 2.4Multiplets2HThese protons are further from the nitrogen and substituents, appearing more upfield. They will show geminal and vicinal coupling to H5.
H5 (axial & equatorial) 1.6 - 2.2Multiplets2HSimilar to H4, these protons will be in the more aliphatic region of the spectrum.
Predicted ¹³C NMR Spectrum
Assignment Predicted δ (ppm) Justification
COOH 170 - 185The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic range.[5][6][7]
C3 75 - 85This quaternary carbon is attached to two electronegative atoms (O and N-C), shifting it significantly downfield.
OCH₃ 50 - 60The methoxy carbon chemical shift is typical for this functional group.[8]
C2, C6 45 - 55Carbons alpha to the protonated nitrogen are deshielded. Their chemical shifts are influenced by N-substitution.[9]
C4 25 - 35This carbon is beta to the substituents at C3 and further from the nitrogen, thus appearing more upfield.
C5 20 - 30This carbon is the most shielded in the ring, expected at the highest field among the ring carbons.

Advanced 2D NMR for Structural Confirmation

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguous assignment, especially for complex spin systems like the one in our target molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between H2-H4 (through-space, if close), H4-H5, and H5-H6, confirming the connectivity around the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It would definitively link the proton signals for C2, C4, C5, C6, and the methoxy group to their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying connectivity across multiple bonds, especially to quaternary carbons. Key expected correlations would be from the OCH₃ protons to C3, and from the H2 and H4 protons to the quaternary C3.

Diagram: Key Predicted HMBC Correlations

Caption: Expected key HMBC correlations to C3.

Protocols

Protocol for NMR Sample Preparation

Scientific integrity in NMR starts with meticulous sample preparation. The quality of the sample directly impacts the quality of the resulting spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For hydrochloride salts, polar solvents like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are excellent choices. D₂O has the advantage of exchanging with the acidic COOH and N⁺-H protons, causing their signals to disappear, which can aid in peak identification.

  • Sample Quantity:

    • For ¹H NMR , aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent.

    • For ¹³C NMR , a higher concentration is desirable due to the lower natural abundance of the ¹³C isotope. A saturated solution is ideal.

  • Filtration: It is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube. Solid particles will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.

  • Internal Standard: Add a small amount of an internal reference standard, such as TMS (for organic solvents) or DSS (for aqueous solutions). This provides a reference point of 0.00 ppm for accurate chemical shift calibration.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol for NMR Data Acquisition

The following is a general workflow for acquiring high-quality 1D and 2D NMR data on a modern NMR spectrometer.

Diagram: NMR Data Acquisition & Analysis Workflow

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Analysis A Prepare Sample (Solvent, Concentration, Filter) B Insert Sample & Lock on Solvent Signal A->B C Shim Magnetic Field (Optimize Homogeneity) B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C & DEPT Spectra D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Integration (¹H) & Peak Picking I->J K Assign Peaks using 1D & 2D Data J->K L Final Structure Confirmation K->L

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methoxypiperidine-3-carboxylic acid hydrochloride Solubility

Welcome to the technical support center for 3-Methoxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Methoxypiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO).

Understanding the Solubility Challenge

3-Methoxypiperidine-3-carboxylic acid hydrochloride is a molecule with distinct chemical features that influence its solubility. The piperidine ring, a basic nitrogenous heterocycle, is rendered as a hydrochloride salt.[1][2] This salt form generally enhances solubility in polar protic solvents like water but can present challenges in polar aprotic solvents such as DMSO.[3] The presence of both a carboxylic acid and a methoxy group further adds to its moderate polarity.

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a common choice in drug discovery and biological screening.[4][5][6] However, the hydrochloride salt form of an amine can sometimes have lower than expected solubility in DMSO due to the complex interplay of ionic and solvation effects.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Methoxypiperidine-3-carboxylic acid hydrochloride not dissolving well in DMSO at room temperature?

A1: The hydrochloride salt form of the molecule, while beneficial for aqueous solubility, can limit its dissolution in DMSO.[7] The strong ionic interactions of the hydrochloride salt may not be as effectively overcome by DMSO's solvating power alone compared to a protic solvent. Additionally, the presence of any absorbed water in the DMSO can significantly alter its solvent properties and may decrease the solubility of certain compounds.[8]

Q2: I've observed that even after initial dissolution, a precipitate forms over time. What is causing this?

A2: This phenomenon, known as precipitation or "crashing out," can occur if the initial solution is supersaturated. This can be triggered by temperature fluctuations or the presence of nucleation sites (e.g., dust particles). For some compounds, even in the absence of freeze-thaw cycles, precipitation can be observed after a day at room temperature if the solution is supersaturated.[8]

Troubleshooting Guide: Enhancing Solubility

If you are encountering difficulties in dissolving 3-Methoxypiperidine-3-carboxylic acid hydrochloride in DMSO, the following troubleshooting steps and advanced techniques can be employed.

Initial Troubleshooting Steps
StepActionRationale
1 Verify Compound Purity Impurities can significantly impact the solubility of a compound.
2 Use Anhydrous DMSO DMSO is highly hygroscopic; absorbed water can alter its solvent characteristics and potentially decrease solubility.[8][9]
3 Gentle Warming Increasing the temperature can enhance the rate of dissolution and the overall solubility.[3]
4 Vigorous Agitation Methods like vortexing or stirring increase the surface area of the solute exposed to the solvent, facilitating dissolution.[3]
Advanced Dissolution Techniques

If the initial steps are insufficient, the following advanced methods can be applied.

Sonication utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break down particle agglomerates and increase the surface area available for solvation, thereby enhancing solubility.[10][11][12] This physical method is advantageous as it does not require chemical modification of the compound.[13]

Experimental Protocol: Sonication

  • Preparation: Add the desired amount of 3-Methoxypiperidine-3-carboxylic acid hydrochloride to a vial containing anhydrous DMSO.

  • Sonication: Place the vial in a sonication bath.

  • Duration: Sonicate the mixture for 5-15 minute intervals.

  • Observation: Visually inspect the solution for complete dissolution after each interval.

  • Caution: Monitor the temperature of the sonication bath to avoid excessive heating that could degrade the compound.

The use of a co-solvent can modify the overall polarity of the solvent system and improve the solvation of the target compound.[14] For hydrochloride salts, a small amount of a polar protic solvent can sometimes be beneficial.

Recommended Co-solvents:

  • Methanol or Ethanol: These polar protic solvents can help to solvate the hydrochloride salt.

  • Water: While seemingly counterintuitive, a very small percentage of water can sometimes aid in dissolving highly polar salts in DMSO. However, be mindful that excess water can lead to precipitation.[15]

Experimental Protocol: Co-Solvent Screening

  • Preparation: Prepare a slurry of the compound in DMSO.

  • Co-solvent Addition: Add the chosen co-solvent dropwise while stirring vigorously. Start with a low percentage (e.g., 1-5% v/v).

  • Observation: Observe for dissolution after each addition.

  • Optimization: If dissolution improves, you can incrementally increase the co-solvent percentage. Note the final ratio for reproducibility.

For applications where the hydrochloride salt is not essential, converting it to the free base form can dramatically increase its solubility in organic solvents like DMSO.[3] This involves neutralization with a suitable base. The free amine form is less polar and more readily solvated by DMSO.[16]

Experimental Workflow: Conversion to Free Base

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Neutralization cluster_2 Step 3: Solvent Evaporation cluster_3 Step 4: Redissolution a Dissolve HCl salt in minimal polar protic solvent (e.g., Methanol) b Add a weak base (e.g., triethylamine) dropwise with stirring a->b Proceed to Neutralization c Remove the solvent under reduced pressure (rotary evaporation) b->c Proceed to Evaporation d Dissolve the resulting free base in the desired volume of DMSO c->d Final Step

Caption: Workflow for converting the hydrochloride salt to the free base.

Experimental Protocol: Free Base Conversion

  • Dissolution: Dissolve the 3-Methoxypiperidine-3-carboxylic acid hydrochloride in a minimal amount of a suitable volatile solvent in which it is soluble, such as methanol.

  • Neutralization: Add a slight molar excess (e.g., 1.1 equivalents) of a volatile organic base, such as triethylamine, dropwise while stirring.

  • Solvent Removal: Remove the solvent and the triethylamine hydrochloride salt byproduct under reduced pressure using a rotary evaporator.

  • Redissolution: The resulting free base should now readily dissolve in DMSO.

Caution: Ensure the chosen base is compatible with your downstream application.

Summary of Troubleshooting Strategies

MethodPrincipleAdvantagesConsiderations
Sonication Physical disruption of particlesFast, no chemical changeMay not be sufficient for highly insoluble compounds
Co-Solvents Modifies solvent polaritySimple to implementRequires optimization, may affect downstream assays
pH Adjustment Converts to more soluble free baseHighly effective for organic solventsAlters the chemical form of the compound

References

  • Envirostar. (2023, April 21).
  • Patsnap Eureka. (2026, March 11).
  • Envirostar. (2023, May 15).
  • Patsnap Eureka. (2026, March 11). Sonication vs Co-Solvent Methods: Solubility Enhancement.
  • ChemicalBook. (2023, December 27). Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent.
  • Neuroquantology. Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules.
  • Common Organic Chemistry. Dimethyl Sulfoxide (DMSO).
  • Wikipedia. Dimethyl sulfoxide.
  • gChem. DMSO.
  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Sciencemadness Wiki. (2021, March 28). Dimethyl sulfoxide.
  • Benchchem.
  • Wikipedia. Piperidine.
  • Canadian Science Publishing. (2026, March 2). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media.
  • Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • MDPI. (2022, August 12).
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • PMC. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • Chemistry LibreTexts. (2024, October 16). 15.13: Amines as Bases.
  • RSC Publishing. of Salts of Ammonium Bases in a Constitutive Property.
  • ResearchGate.
  • Quora. (2024, October 30).
  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Benchchem. improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
  • Amines.
  • Salt form
  • (2010, March 1).
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on the Solubility of Gases.
  • PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Dimethyl Sulfoxide.
  • (2026, March 17). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.
  • Studylib.

Sources

Optimization

Preventing degradation of 3-Methoxypiperidine-3-carboxylic acid hydrochloride during storage

Technical Support Center: Preventing Degradation of 3-Methoxypiperidine-3-carboxylic acid hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 3-Methoxypiperidine-3-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals manage the storage and handling of 3-Methoxypiperidine-3-carboxylic acid hydrochloride (CAS: 2094113-33-2).

While commercial suppliers often ship this functionalized piperidine building block at room temperature [1], long-term preservation of its structural integrity requires strict environmental controls. The presence of a secondary amine hydrochloride salt, an α -methoxy group, and a carboxylic acid on the same ring system introduces specific vulnerabilities to moisture and thermal stress.

Core Degradation Mechanisms

To troubleshoot effectively, we must first understand the causality behind the compound's degradation. The diagram below illustrates how environmental stressors interact with the specific functional groups of this molecule.

Degradation Target 3-Methoxypiperidine-3-carboxylic acid hydrochloride Moisture Atmospheric Moisture (High Humidity) Target->Moisture Exposure Heat Thermal Stress (>40°C) Target->Heat Exposure Hygro Deliquescence & Caking (Loss of Flowability) Moisture->Hygro Chloride Ion Hydration Elimination Methanol Elimination (Unsaturated Piperidine) Heat->Elimination Alpha-methoxy instability Decarboxylation Decarboxylation (Loss of CO2) Heat->Decarboxylation Thermal cleavage Prevention1 Desiccated Storage (Ar/N2 atmosphere) Prevention1->Moisture Prevents Prevention2 Temperature Control (2°C - 8°C) Prevention2->Heat Prevents

Degradation pathways of 3-Methoxypiperidine-3-carboxylic acid HCl and prevention strategies.

Troubleshooting FAQs

Q1: My powder has turned into a sticky, gummy solid. What happened, and is the compound ruined? A: The compound has undergone deliquescence. The hydrochloride ( HCl ) salt form is highly hygroscopic [2]. The chloride anion readily forms strong ion-dipole interactions with atmospheric water molecules, pulling moisture into the crystal lattice until the solid dissolves in its own absorbed water. Causality & Impact: This physical change does not necessarily mean the covalent structure has degraded. However, the localized aqueous environment significantly lowers the activation energy for subsequent chemical degradation. You must dry it immediately (See SOP 2).

Q2: I am observing unexpected peaks in my LC-MS/NMR after heating the compound during a reaction setup. Why? A: You are observing thermal degradation. The C3 position of this piperidine ring is sterically hindered and electronically complex, bearing both a carboxylic acid and a methoxy group (an α -methoxy acid derivative) [3]. Heating this system, especially in the presence of trace moisture or localized acidity from the HCl salt, triggers two primary pathways:

  • Methanol Elimination: Loss of CH3​OH to form an α,β -unsaturated piperidine derivative ( Δ2,3 or Δ3,4 ).

  • Decarboxylation: Loss of CO2​ (-44 Da on mass spectrometry), driven by the instability of the heavily substituted carboxylic acid under thermal stress.

Q3: Can I store this compound as a pre-made stock solution in DMSO or Methanol for high-throughput screening? A: This is highly discouraged for long-term storage. Causality: In methanol, the carboxylic acid can undergo acid-catalyzed esterification over time (catalyzed by its own HCl salt). In DMSO, the compound is prone to oxidative degradation or adduct formation if the DMSO contains trace water or degrades into dimethyl sulfide. Always store the compound as a dry powder and prepare solutions fresh before use.

Standard Operating Procedures (SOPs)

SOP 1: Optimal Long-Term Storage Protocol

This protocol creates a self-validating system to ensure the compound remains completely dry and stable over multi-year timelines.

  • Pre-Weighing (Validation Step): Upon receipt, weigh the sealed vial. Record this "dry tare weight" on the label. Future weight increases will serve as a direct, non-destructive metric for moisture uptake.

  • Inert Gas Purging: Open the vial only in a controlled environment (e.g., a glove box or under a steady stream of dry Argon/Nitrogen).

  • Primary Sealing: Wrap the cap tightly with Parafilm to prevent micro-leaks.

  • Secondary Containment: Place the vial inside a secondary container (e.g., a desiccator jar or a sealed Mylar bag) filled with active desiccant packets (silica gel or Drierite).

  • Temperature Control: Store the secondary container at 2°C to 8°C. Refrigeration minimizes the kinetic energy available for α -methoxy elimination or decarboxylation.

  • Equilibration (Critical Step): Before opening the vial for future use, allow the sealed container to reach room temperature for at least 60 minutes. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the powder.

SOP 2: Moisture Recovery and Recrystallization

If the compound has absorbed moisture (caking/gummy texture) but LC-MS confirms the core mass is intact, use this protocol to recover the salt.

  • Vacuum Desiccation: Transfer the open vial to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) or high-grade silica. Apply high vacuum (< 1 mbar) for 24-48 hours at room temperature. Do not apply heat, as this will drive thermal degradation.

  • Trituration (If caking persists): Suspend the gummy solid in anhydrous diethyl ether or tert-butyl methyl ether (TBME). The HCl salt is insoluble in these non-polar solvents, but the mechanical agitation will help break up the water lattice and draw out moisture.

  • Filtration: Filter the suspension through a sintered glass funnel under a blanket of Nitrogen.

  • Verification (Validation Step): Run a 1H NMR in DMSO−d6​ . Confirm the presence of the methoxy singlet ( ∼3.2 ppm) and the integrity of the piperidine ring protons to ensure no elimination has occurred during the recovery process.

Quantitative Data Summary

The following table summarizes the expected stability of 3-Methoxypiperidine-3-carboxylic acid hydrochloride under various environmental conditions.

Storage ConditionTemp RangeHumidity ToleranceExpected Shelf-LifePrimary Degradation Marker
Optimal (Long-term) 2°C to 8°C< 20% RH (Desiccated)> 24 MonthsNone
Room Temp (Short-term) 20°C to 25°C< 40% RH6 - 12 MonthsMoisture uptake (Weight gain)
High Temp / Humidity > 40°C> 60% RH< 1 MonthDecarboxylation (-44 Da on MS)
Solution (Methanol) 20°C to 25°CN/A< 1 WeekEsterification (+14 Da on MS)

References

  • National Institutes of Health. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". PubMed Central. [Link]

  • National Institutes of Health. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives". PubMed Central.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 3-Methoxypiperidine-3-carboxylic acid hydrochloride Reactions

This guide serves as a technical support center for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of 3-Methoxypiperidine-3-carboxylic acid hydrochloride. Here, we...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of 3-Methoxypiperidine-3-carboxylic acid hydrochloride. Here, we present troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My overall yield for the synthesis of 3-Methoxypiperidine-3-carboxylic acid hydrochloride is disappointingly low. What are the primary factors I should investigate?

A low overall yield in a multi-step synthesis is a common challenge that can stem from various stages of the process. Identifying the root cause requires a systematic approach.

Answer:

The primary factors contributing to low yield are often related to starting material purity, reaction conditions, and product losses during workup and purification. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting Workflow for Low Yield

Caption: A systematic approach to diagnosing low reaction yield.

Key areas to scrutinize:

  • Starting Materials and Reagents: Ensure the purity of all starting materials and the accurate stoichiometry of reagents. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine if the reaction is going to completion or if significant side products are forming.[1]

  • Workup and Purification: The hydrochloride salt of an amino acid-like structure can be highly water-soluble. Significant product loss can occur during aqueous extractions. The final crystallization step is also critical for both yield and purity.

Question 2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Side reactions are a major contributor to reduced yields. Understanding the potential unwanted pathways is key to optimizing your reaction.

Answer:

In piperidine synthesis, common side reactions include over-alkylation, elimination, and hydrolysis of intermediates.[2]

Common Side Reactions and Mitigation Strategies

Side ReactionPlausible CauseMitigation Strategy
Over-alkylation The piperidine nitrogen can be alkylated more than once, leading to quaternary ammonium salts.[2]Use a controlled stoichiometry of your alkylating agent and consider slow, dropwise addition.[2]
Elimination Reactions Strong bases or high temperatures can promote the elimination of substituents from the piperidine ring.Employ milder bases and maintain strict temperature control.
Incomplete Hydrolysis If your synthesis involves an ester intermediate, incomplete hydrolysis to the carboxylic acid is a common issue.Ensure sufficient reaction time and an adequate concentration of the hydrolyzing agent (e.g., HCl, NaOH).
Ring Opening Under harsh acidic or basic conditions, the piperidine ring can potentially undergo cleavage.Use moderate reaction conditions and monitor the reaction closely to avoid prolonged exposure.
Question 3: How can I improve the recovery of my product during the aqueous workup?

The polar nature of 3-Methoxypiperidine-3-carboxylic acid hydrochloride can make extraction from aqueous solutions challenging.

Answer:

To enhance extraction efficiency, you need to manipulate the solubility of your compound.

Key Extraction Optimization Techniques:

  • pH Control: Before extraction, carefully adjust the pH of the aqueous layer. For the free base form of your product, a basic pH will decrease its water solubility and increase its solubility in organic solvents.

  • Salting Out: Adding a high concentration of a salt like NaCl to the aqueous phase can decrease the solubility of your organic compound, driving it into the organic layer.

  • Solvent Selection: Use a suitable organic solvent for extraction. Dichloromethane or a mixture of chloroform and isopropanol can be effective. Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Continuous Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be a valuable tool.

Experimental Protocol: Optimized Aqueous Workup

  • pH Adjustment: After reaction completion, cool the mixture and adjust the pH to ~9-10 with a suitable base (e.g., NaHCO₃ or K₂CO₃) to ensure the piperidine nitrogen is deprotonated.

  • Saturation: Add solid NaCl to the aqueous layer until it is saturated.

  • Extraction: Extract the aqueous phase multiple times (3-5x) with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Question 4: I'm struggling with the final crystallization of the hydrochloride salt. What techniques can I use to improve crystal formation and purity?

Crystallization is often a critical and sometimes difficult final step to obtain a pure, solid product.

Answer:

Successful crystallization depends on creating a supersaturated solution from which your desired compound will selectively precipitate.

Troubleshooting Crystallization Issues

IssuePotential CauseRecommended Solution
Oiling Out The product is separating as a liquid instead of a solid, often due to impurities or an inappropriate solvent.Try a different solvent system. A common technique is to dissolve the compound in a good solvent (e.g., methanol or ethanol) and then slowly add a poor solvent (e.g., diethyl ether or hexane) until turbidity is observed.
No Crystallization The solution is not sufficiently supersaturated, or nucleation has not been initiated.Concentrate the solution further. Scratch the inside of the flask with a glass rod to create nucleation sites. If available, add a seed crystal of the pure compound.
Low Purity Impurities are co-crystallizing with the product.Consider a preliminary purification step, such as passing the crude product through a short plug of silica gel. Slow cooling often leads to purer crystals than rapid cooling.

Protocol for Hydrochloride Salt Crystallization:

  • Dissolution: Dissolve the crude, free-base product in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic (pH ~2).

  • Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization. Use the techniques mentioned above if needed.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

References

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342.
  • Ristić, R. I., van de Streek, J., & van der Wolf, R. A. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 109–115.
  • Radboud University Repository. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • Kharasch, M. S., & Fuchs, C. F. (1946). U.S. Patent No. 2,404,503. Washington, DC: U.S.
  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Retrieved from [Link]

  • Fleck, M., & Petrosyan, A. (Eds.). (2014). Salts of Amino Acids: Crystallization, Structure and Properties. Springer.
  • Krasavin, M. (2022).
  • Ganesan, A. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds? Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved from [Link]

  • Kumar, S., & Singh, B. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(3), 365-370.
  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Al-Khawaja, A. A., Petersen, J. G., Nielsen, B., Jensen, A. A., & Kristensen, J. L. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245–1255.
  • Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents, 28(11), 1563.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxy Reaction Guides. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • University of South Florida Scholar Commons. (2005). The synthesis of the new 3-piperidinol chiral building blocks from substituted pyridines and the synthesis of new vitamin C analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. Retrieved from [Link]

  • CORE. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. Retrieved from [Link]

  • European Patent Office. (2014). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED 3-AMINOPIPERIDINE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 3-Methoxypiperidine-3-carboxylic Acid Hydrochloride

Executive Overview 3-Methoxypiperidine-3-carboxylic acid hydrochloride (CAS: 2094113-33-2) is a highly polar, functionalized cyclic amino acid derivative[1]. Because the molecule contains both a basic piperidine nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3-Methoxypiperidine-3-carboxylic acid hydrochloride (CAS: 2094113-33-2) is a highly polar, functionalized cyclic amino acid derivative[1]. Because the molecule contains both a basic piperidine nitrogen (protonated as the HCl salt) and a carboxylic acid moiety, it exhibits complex solubility behavior, deliquescence, and a high propensity for polymorphism.

This guide is designed for chemical development scientists and provides field-proven troubleshooting strategies. It focuses on the thermodynamic and kinetic causality behind crystallization failures and offers a self-validating protocol to achieve high-purity, morphologically consistent crystalline material.

Troubleshooting & FAQs

Q1: Why does the compound "oil out" (Liquid-Liquid Phase Separation) instead of forming solid crystals upon antisolvent addition?

Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation generation rate vastly exceeds the nucleation rate. For highly soluble hydrochloride salts, rapid addition of a non-polar antisolvent forces the solute to phase-separate into a solute-rich liquid phase rather than forming an ordered crystal lattice. Solution: To bypass the LLPS boundary, you must operate strictly within the Metastable Zone Width (MSZW). Reduce the antisolvent addition rate and introduce seed crystals before reaching the critical supersaturation limit. Switching to an antisolvent with a less drastic dielectric drop (e.g., from diisopropyl ether to acetone) reduces the dielectric shock to the system, favoring nucleation over phase separation.

Q2: During crystallization, I am recovering the free zwitterion instead of the hydrochloride salt. How do I prevent this?

Causality: In protic solvents (like water or methanol), the hydrochloride salt of an amino acid can partially dissociate. As the solvent evaporates or cools, the less soluble free amino acid (zwitterion) may cross its solubility product first, leading to the concomitant crystallization of the free base[2]. Solution: Suppress the dissociation equilibrium by adding a slight stoichiometric excess of hydrochloric acid (1.05 to 1.10 equivalents) to the primary crystallization solvent. This common-ion effect shifts the equilibrium back toward the intact hydrochloride salt.

Q3: How do I select an optimal solvent/antisolvent system for this specific molecule?

Causality: The molecule features a hydrophilic core and a slightly lipophilic methoxy group. It is highly soluble in water and methanol but insoluble in alkanes and ethers. The optimal system must balance solubility with a controlled dielectric gradient to induce crystallization without crashing out impurities. Furthermore, as salt concentration increases, the influence of temperature on solubility decreases, making antisolvent manipulation more critical than cooling[3]. Solution: Refer to the Solvent Selection Matrix below. A Dioxane/Diisopropyl Ether system has been historically effective for isolating metastable polymorphs of similar piperidine-based hydrochloride salts[4], while an Ethanol/Ethyl Acetate system is superior for scalable, thermodynamically stable crystal growth.

Quantitative Data: Solvent Selection Matrix

Table 1: Solvent/Antisolvent Matrix for 3-Methoxypiperidine-3-carboxylic Acid HCl

Primary SolventAntisolventDielectric GradientMSZW WidthExpected Outcome & Habit
Methanol AcetoneHigh → MediumNarrowHigh yield; prone to oiling out if added rapidly. Needles.
Ethanol Ethyl AcetateMedium → LowModerateBalanced growth; excellent for scale-up. Prisms.
Dioxane Diisopropyl EtherLow → Very LowWideIdeal for polymorph screening. Thin platelets[4].
Water IsopropanolVery High → MediumVery WideHigh solubility; requires deep cooling (5°C). Blocks.

Self-Validating Experimental Protocol

Protocol: Antisolvent Crystallization with Targeted Seeding

This protocol is designed to be self-validating: if the solution clears upon the 2°C reheat (Step 4), your solvent ratio is thermodynamically correct. If it remains turbid, the antisolvent ratio is too high, and primary solvent must be added.

Step 1: Dissolution & Acidification Suspend 10.0 g of 3-Methoxypiperidine-3-carboxylic acid hydrochloride in 50 mL of absolute Ethanol. Add 0.5 mL of 37% aqueous HCl (to prevent zwitterion formation). Heat the mixture to 55°C under continuous agitation (400 RPM) until complete dissolution is achieved.

Step 2: Hot Filtration Pass the hot solution through a pre-warmed 0.22 µm PTFE filter into a jacketed crystallizer to remove insoluble impurities and foreign nucleating agents.

Step 3: Controlled Cooling & Antisolvent Titration Cool the crystallizer to 40°C at a rate of 0.5°C/min. Begin adding Ethyl Acetate (antisolvent) dropwise at 1.0 mL/min. Monitor the solution. Stop addition immediately when the first sign of persistent opalescence (turbidity) appears.

Step 4: MSZW Validation (The Self-Validation Step) Increase the jacket temperature by 2°C (to 42°C). The solution should become perfectly clear within 10 minutes. If it does not clear, the system has crossed the metastable limit; add 2 mL of Ethanol until clarity is restored.

Step 5: Seeding and Aging Cool back to 40°C. Introduce 0.1 g (1 wt%) of finely milled 3-Methoxypiperidine-3-carboxylic acid HCl seed crystals. Hold the temperature at 40°C for 2 hours. This aging step allows secondary nucleation and consumes the supersaturation, preventing LLPS.

Step 6: Final Crystallization & Isolation Cool the suspension to 5°C at a linear rate of 0.1°C/min. Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of cold (5°C) Ethyl Acetate. Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours to prevent deliquescence.

Process Visualization

G Start Dissolve API in Primary Solvent + 1.05 eq HCl Filter Hot Filtration (0.22 µm) Start->Filter Cooling Cool to 40°C & Titrate Antisolvent Filter->Cooling Turbidity Opalescence Reached? Cooling->Turbidity Turbidity->Cooling No Reheat Reheat by 2°C Turbidity->Reheat Yes Clear Solution Clears? Reheat->Clear Adjust Add Primary Solvent Clear->Adjust No Seed Add 1 wt% Seeds & Age (2h) Clear->Seed Yes Adjust->Reheat Final Cool to 5°C & Isolate Seed->Final

Workflow for 3-Methoxypiperidine-3-carboxylic acid HCl crystallization.

References

2.[3] Title: Optimization of crystallization conditions for biological macromolecules Source: National Institutes of Health (NIH) PMC URL: [Link]

3.[2] Title: On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals Source: Radboud University Repository URL: [Link]

4.[4] Title: Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

Troubleshooting

Reducing hygroscopicity in 3-Methoxypiperidine-3-carboxylic acid hydrochloride powders

A Guide to Understanding and Mitigating Hygroscopicity in Pharmaceutical Powders Welcome to the technical support center for 3-Methoxypiperidine-3-carboxylic acid hydrochloride. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Hygroscopicity in Pharmaceutical Powders

Welcome to the technical support center for 3-Methoxypiperidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the hygroscopic nature of this and similar active pharmaceutical ingredients (APIs). As Senior Application Scientists, we have compiled this guide to provide not just solutions, but a foundational understanding of the mechanisms behind hygroscopicity and the rationale for each mitigation strategy.

Frequently Asked Questions (FAQs): The Science of Hygroscopicity
Q1: My batch of 3-Methoxypiperidine-3-carboxylic acid hydrochloride powder has become sticky and is clumping. What is happening?

A: You are observing the effects of hygroscopicity, which is the tendency of a substance to attract and hold water molecules from the surrounding environment. 3-Methoxypiperidine-3-carboxylic acid hydrochloride, being a hydrochloride salt, possesses polar functional groups and an ionic nature. These characteristics make it highly susceptible to forming hydrogen bonds with atmospheric water vapor. When the powder absorbs sufficient moisture, it can lead to physical changes such as deliquescence (dissolving in the absorbed water), caking, and clumping, which severely impact its handling, processing, and stability.[1][2][3]

Q2: Why is a hydrochloride salt, specifically, prone to being hygroscopic?

A: The hydrochloride (HCl) salt form is common for amine-containing APIs to improve solubility and stability. However, the chloride ion (Cl⁻) is a strong hydrogen bond acceptor. It readily interacts with the partial positive charge on hydrogen atoms in water molecules. This interaction, combined with the polar nature of the parent molecule, creates a high affinity for atmospheric moisture. In some cases, the absorbed water can even be incorporated into the crystal lattice, forming a hydrate.[4]

Q3: How can I quantitatively measure the hygroscopicity of my powder?

A: The gold-standard technique is Dynamic Vapor Sorption (DVS) . A DVS analyzer measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature.[2][3][5] The resulting sorption/desorption isotherm provides critical information, including:

  • The percentage of water uptake at different RH levels.

  • The critical relative humidity (CRH), the point at which rapid water absorption occurs.

  • Hysteresis, or the difference between the sorption and desorption curves, which can indicate changes in the solid state.

Based on the water uptake at 25°C and 80% RH, a material can be classified according to the European Pharmacopoeia standards.

Hygroscopicity Classification Mass Increase (at 25°C, 80% RH)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

This table is based on criteria outlined in data-driven hygroscopicity classification systems.[3]

Troubleshooting Guide: From Problem to Solution

This section addresses common experimental issues with a focus on root cause analysis and actionable solutions. The following decision-making workflow can guide your troubleshooting process.

Hygroscopicity_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Assessment & Control cluster_2 Problem Resolution cluster_3 Advanced Mitigation Strategies Problem Powder exhibits issues (clumping, poor flow, etc.) Assess Is the issue related to moisture? Problem->Assess Control_Env Implement Strict Environmental Controls (Low RH, N2 Purge) Assess->Control_Env Yes Resolved Problem Resolved? Assess->Resolved No Package Use High-Barrier Packaging with Desiccants Control_Env->Package Package->Resolved Particle_Eng Particle Engineering (e.g., Spray Drying) Resolved->Particle_Eng No Crystal_Eng Crystal Engineering (Co-crystallization) Resolved->Crystal_Eng No Formulation Formulation Strategies (e.g., Hydrophobic Coating) Resolved->Formulation No

Caption: Troubleshooting workflow for hygroscopicity issues.

Issue 1: The powder cakes and solidifies in its container during storage.
  • Root Cause: The powder has absorbed significant moisture from the headspace of the container and the surrounding atmosphere, exceeding its critical relative humidity (CRH) and causing particle fusion.

  • Immediate Solution:

    • Controlled Environment: Handle and store the powder in a glovebox or a dry room with a relative humidity maintained below 30% RH.[6]

    • Inert Gas Purging: Before sealing, purge the container headspace with a dry, inert gas like nitrogen or argon to displace moist air.

    • Enhanced Packaging: Use high-barrier packaging (e.g., glass vials with tight-fitting seals, multi-layer foil pouches). Always include a desiccant sachet inside the secondary packaging to absorb any ingressed moisture.[7]

Issue 2: The powder has poor flowability, impeding weighing and processing steps.
  • Root Cause: Adsorbed surface moisture increases the inter-particle cohesive forces, leading to poor powder flow.[1][8] This can make processes like vial filling or tablet manufacturing inconsistent and challenging.[1]

  • Solution:

    • Environmental Control: As with storage, all processing should occur under controlled low-humidity conditions.[6]

    • Particle Size Modification: While seemingly counterintuitive, larger and more spherical particles often exhibit better flow properties. Techniques like wet granulation can improve flowability but must be carefully controlled to avoid introducing excess moisture.

    • Excipient Co-processing: Blending the API with excipients that have good flow properties and can deflect moisture, such as certain grades of microcrystalline cellulose or hydrophobic fumed silica, can significantly improve flow.[7]

Advanced Mitigation Strategies & Protocols

When environmental controls are insufficient, modifying the solid-state properties of the API itself is the most robust solution.

1. Crystal Engineering: Co-crystallization

Concept: Co-crystallization involves combining the API with a benign co-former molecule in a specific stoichiometric ratio to form a new, stable crystalline structure.[9][10] The goal is to create a crystal lattice where the hygroscopic sites of the API are engaged in hydrogen bonding with the co-former, making them unavailable to interact with water.[9] This can dramatically reduce hygroscopicity without altering the covalent structure of the API.[5]

CoCrystallization_Workflow API Hygroscopic API (3-Methoxypiperidine-3- carboxylic acid HCl) Screening Screening Methods (Liquid-Assisted Grinding, Slurry Crystallization) API->Screening Coformer Select Co-formers (GRAS list, e.g., organic acids, amides) Coformer->Screening Characterization Solid-State Characterization (XRPD, DSC, TGA) Screening->Characterization Identify new solid forms DVS Hygroscopicity Testing (DVS Analysis) Characterization->DVS Confirm co-crystal formation Lead Identify Lead Co-crystal (Stable & Non-hygroscopic) DVS->Lead Select best candidate

Caption: Workflow for co-crystal screening and selection.

Protocol: Co-former Screening via Liquid-Assisted Grinding (LAG)

  • Co-former Selection: Choose a set of pharmaceutically acceptable co-formers (e.g., benzoic acid, nicotinamide, succinic acid).

  • Preparation: Place the API and a selected co-former (e.g., in a 1:1 molar ratio) into a ball-milling vial with a grinding ball.

  • Grinding: Add a minimal amount (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethyl acetate). Mill the mixture at a set frequency (e.g., 25-30 Hz) for 30-60 minutes.

  • Isolation: Recover the resulting powder from the vial.

  • Analysis: Analyze the powder using X-Ray Powder Diffraction (XRPD). Compare the resulting diffractogram to those of the starting materials. The appearance of new, sharp peaks indicates the formation of a new crystalline phase, potentially a co-crystal.

  • Validation: For promising candidates, scale up the synthesis and perform DVS analysis to confirm a reduction in hygroscopicity.

2. Particle Engineering: Spray Drying

Concept: Spray drying transforms a liquid feed (API and a polymer dissolved in a solvent) into a dry powder.[11] By rapidly evaporating the solvent, the API becomes molecularly dispersed within a polymer matrix, forming an Amorphous Solid Dispersion (ASD).[12][13] This process can be engineered to produce particles with optimal size, morphology, and reduced hygroscopicity, especially if a hydrophobic polymer is used to encapsulate the API.[7]

Protocol: General Procedure for Spray Drying to Form an ASD

  • Formulation: Dissolve the API and a suitable polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a water-insoluble polymer like ethyl cellulose[7]) in a common solvent system until a clear solution is obtained.

  • Process Setup:

    • Set the spray dryer's inlet temperature to ensure rapid solvent evaporation without degrading the API.

    • Adjust the atomizing gas flow (typically nitrogen) to control droplet size.

    • Set the feed pump rate to maintain a stable process and achieve the desired outlet temperature.

  • Drying: Pump the solution through the atomizer into the drying chamber. The hot gas rapidly evaporates the solvent, and solid particles form.

  • Collection: The dried powder is separated from the gas stream by a cyclone and collected.

  • Characterization: Analyze the resulting powder using XRPD to confirm its amorphous nature (absence of sharp peaks) and DVS to measure its hygroscopicity profile.

References
  • Teo, Y.L., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available at: [Link]

  • Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Schonfeld, B., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Expert Opinion on Drug Delivery. Available at: [Link]

  • Adler, J., et al. (2013). Effect of Particle Formation Process on Characteristics and Aerosol Performance of Respirable Protein Powders. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nambiar, A.G., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. Available at: [Link]

  • Teo, Y.L., et al. (2021). Film coating techniques to reduce hygroscopicity. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. MDPI. Available at: [Link]

  • PubChem. 1-Methylpiperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Upperton Pharma Solutions. (2023). API and OSD Processing Considerations when Spray Drying. Upperton Pharma Solutions. Available at: [Link]

  • Pilotech. (2026). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Pilotech. Available at: [Link]

  • Salmatonidis, A., et al. (2020). Particle size distributions and hygroscopic restructuring of ultrafine particles emitted during thermal spraying. Aerosol Science and Technology. Available at: [Link]

  • Dr. Storage. (n.d.). Humidity controlled storage in pharmaceutical applications. Dr. Storage. Available at: [Link]

  • Zhang, Y., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances. Available at: [Link]

  • Hameed, N., et al. (2024). Hygroscopicity in Epoxy Powder Composites. MDPI. Available at: [Link]

  • Wavelength Pharmaceuticals. (2021). Spray Drying: A Proven Approach to Enhance the Solubility of APIs. Contract Pharma. Available at: [Link]

  • Nambiar, A.G., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available at: [Link]

  • PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. PharmaQuesT. Available at: [Link]

  • Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]

  • Gonzalez, J., et al. (2020). Hygroscopicity issues in powder and grain technology. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2023). Enhancing physical and chemical stability of hygroscopic hydroxytyrosol by cocrystal formation. Food Chemistry. Available at: [Link]

Sources

Optimization

Technical Resource Center: Overcoming Steric Hindrance with 3-Methoxypiperidine-3-carboxylic acid Hydrochloride Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered when working with s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered when working with sterically demanding building blocks, specifically focusing on derivatives of 3-Methoxypiperidine-3-carboxylic acid hydrochloride. The unique scaffold of 3-substituted piperidines is invaluable in medicinal chemistry for creating complex three-dimensional molecules that can effectively target challenging biological systems.[1][2] However, the very structural rigidity and substitution that make these compounds attractive also introduce significant synthetic hurdles, primarily due to steric hindrance.

This resource is designed to move beyond simple protocols, offering a detailed analysis of why certain experimental choices are made and how to diagnose and resolve common issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue with 3-Methoxypiperidine-3-carboxylic acid derivatives?

A: Steric hindrance is a phenomenon where the spatial arrangement of bulky atomic groups in a molecule obstructs or slows down a chemical reaction.[3] In the case of 3-Methoxypiperidine-3-carboxylic acid, the core issue arises from the quaternary carbon at the 3-position, which holds both the carboxylic acid (the reactive site for amide coupling) and a methoxy group. This congested environment physically blocks the approach of an incoming amine and the coupling reagents, making the formation of an amide bond energetically unfavorable and kinetically slow.[4][5] This often results in dramatically reduced reaction yields or complete reaction failure with standard protocols.[6][7]

Q2: My coupling reaction with a 3-substituted piperidine has a low yield. How can I confirm that steric hindrance is the primary cause?

A: Differentiating steric hindrance from other problems like poor reagent quality or peptide aggregation is crucial. Key indicators of steric hindrance include:

  • Sequence-Dependent Failure: You observe consistently poor coupling efficiency specifically when introducing the hindered piperidine derivative, while other steps in your synthesis proceed normally.[3]

  • Incomplete Reaction: HPLC and LC-MS analysis of the crude product shows a large amount of unreacted starting amine alongside your starting piperidine acid, with minimal product formation, even after extended reaction times.

  • Reagent Ineffectiveness: Standard coupling reagents like DCC (Dicyclohexylcarbodiimide) or DIC (Diisopropylcarbodiimide) show little to no product formation, as they are often not potent enough for sterically demanding couplings.[6][8]

Q3: What are the primary safety considerations when handling 3-Methoxypiperidine-3-carboxylic acid hydrochloride and its derivatives?

A: Like many chemical reagents, 3-Methoxypiperidine-3-carboxylic acid hydrochloride and related compounds require careful handling. According to safety data, these compounds can cause skin and serious eye irritation.[9][10] Always handle the compound in a well-ventilated area or fume hood.[11] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[12] In case of accidental contact, rinse the affected area thoroughly with water.[10][12]

Section 2: Troubleshooting Guide for Low-Yield Coupling Reactions

This section addresses the most common problem encountered: low or no yield during amide bond formation.

Logical Flow for Troubleshooting Coupling Failures

G start Symptom: Low Coupling Yield reagent Are you using a standard coupling reagent (e.g., DCC, DIC)? start->reagent conditions Are reaction times and temperature standard? reagent->conditions No sol_reagent Solution: Switch to high-potency aminium (HATU, HBTU) or phosphonium (PyBOP) reagents. (See Protocol 1) reagent->sol_reagent Yes solvent Is the solvent DMF? conditions->solvent No sol_conditions Solution: Increase reaction time (e.g., overnight). Consider gentle heating (30-40°C) or microwave synthesis. conditions->sol_conditions Yes completion Reaction Driven to Completion? solvent->completion No sol_solvent Solution: Switch to NMP for better solvation or use solvent mixtures (e.g., DCM/DMF/NMP). solvent->sol_solvent Yes sol_extreme Advanced Solution: Utilize double coupling, capping, or acyl fluoride formation. (See Protocols 2 & 3) completion->sol_extreme No sol_reagent->completion sol_conditions->completion sol_solvent->completion

Caption: Troubleshooting flowchart for low-yield coupling reactions.

Detailed Solutions

1. Insufficient Activating Potential of Coupling Reagent

  • Problem: Standard carbodiimide reagents (DCC, DIC) are often too slow and inefficient to activate a sterically hindered carboxylic acid, leading to hydrolysis of the activated intermediate before the amine can attack.[6]

  • Solution: Upgrade to a more powerful activating reagent. Aminium/uronium salts like HATU , HBTU , or phosphonium salts like PyBOP are significantly more effective.[8] They form highly reactive activated esters that can overcome the high energy barrier imposed by steric hindrance.[8] For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride represents a highly effective, albeit more complex, strategy.[8][13]

Reagent ClassExamplesPotencyRecommended Use Case
CarbodiimideDCC, DIC, EDCLowNon-hindered couplings
Aminium/UroniumHATU, HBTU, HCTU High First-line choice for hindered couplings [8]
PhosphoniumPyBOP, PyAOP High Excellent alternative to aminium salts[6][8]
Acyl Halide(TFFH, DAST)Very HighExtremely hindered couplings (e.g., α,α-disubstituted)[8]

2. Suboptimal Reaction Conditions

  • Problem: Steric hindrance dramatically slows down the reaction rate.[8] Standard coupling times (1-2 hours) are often insufficient to achieve completion.

  • Solution: Increase the reaction time significantly, for example, to 12-24 hours (overnight).[3][8] Gentle heating (e.g., 40°C) can also help overcome the activation energy, but must be applied cautiously to minimize the risk of racemization.[3] Microwave-assisted synthesis is a highly effective alternative for driving difficult couplings to completion rapidly.[8]

3. Poor Solvation and Aggregation

  • Problem: The choice of solvent is critical for ensuring that all reactants, especially a growing peptide chain on a solid support, remain well-solvated and accessible.[8] Poor solvation can lead to aggregation, which further exacerbates steric hindrance.[14][15]

  • Solution: While Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) often provides superior solvating properties for complex and hindered molecules.[8][14] In some cases, solvent mixtures such as DCM/DMF/NMP can be beneficial.[8]

Section 3: Experimental Protocols & Workflows
General Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis a 1. Prepare Amine & Acid c 3. Pre-activate Acid (if applicable) a->c b 2. Dissolve Coupling Reagent & Base b->c d 4. Add Amine & Incubate c->d e 5. Aqueous Workup or Resin Wash d->e f 6. Purify (Chromatography) e->f g 7. Characterize (LC-MS, NMR) f->g

Caption: General workflow for sterically hindered amide coupling.

Protocol 1: High-Potency Coupling with HATU

This protocol is the recommended starting point for coupling 3-Methoxypiperidine-3-carboxylic acid HCl with a primary or secondary amine.

Materials:

  • 3-Methoxypiperidine-3-carboxylic acid hydrochloride (1.0 equiv)

  • Target amine (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous NMP or DMF

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve 3-Methoxypiperidine-3-carboxylic acid hydrochloride in anhydrous NMP.

  • Activation: In a separate vial, dissolve HATU in anhydrous NMP. Add this solution to the reaction vessel. Add DIPEA to the mixture. The solution may change color. Stir for 10-15 minutes at room temperature to allow for pre-activation.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the activation. Using 3 equivalents ensures all acidic protons are scavenged.

  • Coupling: Add the target amine (dissolved in a minimal amount of NMP if necessary) to the activated acid solution.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible. If the reaction is sluggish, consider gentle heating to 40°C.

  • Workup (Liquid Phase): Quench the reaction with saturated aqueous NaHCO₃. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography. Characterize the final product using LC-MS and NMR to confirm identity and purity.

Protocol 2: Capping of Unreacted Amines

If the coupling reaction does not go to completion (especially in solid-phase synthesis), it is critical to cap any unreacted amines to prevent the formation of deletion byproducts in subsequent steps.[3]

Materials:

  • Resin with unreacted N-terminal amine

  • Acetic Anhydride (10 equiv)

  • DIPEA or Pyridine (10 equiv)

  • DMF or NMP

Procedure:

  • Washing: After the coupling step, drain the reaction solution from the vessel. Wash the resin thoroughly with DMF or NMP (3-5 times) to remove all excess reagents.[3]

  • Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., a 1:1:8 mixture by volume of Ac₂O:DIPEA:DMF).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[3]

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times), followed by DCM, and dry for the next step.

  • Validation: A small sample of the resin should yield a negative result with the Kaiser test, confirming the absence of free primary amines.

References
  • NextSDS. (n.d.). methyl 3-methoxypiperidine-3-carboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • JUNSEI CHEMICAL CO., LTD. (2017). Safety Data Sheet - Guanidine hydrochloride. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Retrieved from [Link]

  • R Discovery. (1968). Thiophene series. Note IX. The absence of secondary steric effects in nucleophilic substitutions of thiophene derivatives. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Highly Sterically Hindered Peptide Bond Formation.... Retrieved from [Link]

  • Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • PMC. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methoxypiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • AR REAGENT. (n.d.). 3-Methylpiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid.... Retrieved from [Link]

  • PMC. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Retrieved from [Link]

  • Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines.... Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives.... Retrieved from [Link]

  • Labiotech.eu. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS.... Retrieved from [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of Fragmentation Reactions of Highly Sterically Hindered Organosilicon Compounds.... Retrieved from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of (S) The preparation method of 3 piperidine carboxylic acids.

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Reference Data & Comparative Studies

Validation

Validating LC-MS Methods for 3-Methoxypiperidine-3-carboxylic Acid Hydrochloride Purity: A HILIC vs. RPLC Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight basic compounds. [1] is a prime example of this challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight basic compounds. [1] is a prime example of this challenge. Featuring both a secondary amine and a carboxylic acid moiety, this zwitterionic molecule is exceptionally hydrophilic. Furthermore, it lacks a strong chromophore, rendering traditional HPLC-UV methods ineffective.

For drug development professionals, ensuring the purity of this compound requires highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS). However, the choice of chromatographic mode—Hydrophilic Interaction Liquid Chromatography (HILIC) versus Reversed-Phase Liquid Chromatography (RPLC)—dictates the success or failure of the assay. This guide objectively compares these methodologies and provides a self-validating protocol grounded in [2].

The Causality of Chromatographic Selection

To develop a robust method, we must first understand the physicochemical behavior of the target molecule.

Why RPLC Fails: In standard RPLC (e.g., C18 columns), retention relies on hydrophobic interactions. Because 3-methoxypiperidine-3-carboxylic acid is highly polar and charged at typical acidic mobile phase pHs, it fails to partition into the non-polar stationary phase. Consequently, it elutes in the void volume. This co-elution with unretained salts and matrix components leads to severe ion suppression in the MS electrospray ionization (ESI) source, destroying assay sensitivity and reproducibility.

Why HILIC Succeeds: [3] (such as an amide or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). In this mode, water acts as the strong eluting solvent. The polar analyte partitions into an immobilized, water-enriched layer on the stationary phase, yielding strong retention. Furthermore, the high acetonitrile content in HILIC mobile phases drastically enhances ESI droplet desolvation efficiency, boosting the mass spectrometer's signal-to-noise (S/N) ratio.

G Target 3-Methoxypiperidine-3-carboxylic acid (Highly Polar, Basic Amine) RPLC Reversed-Phase LC (C18) Target->RPLC Hydrophobic Mechanism HILIC HILIC (Amide Phase) Target->HILIC Hydrophilic Partitioning RPLC_Result Void Volume Elution Severe Ion Suppression RPLC->RPLC_Result HILIC_Result Strong Retention High ESI Sensitivity HILIC->HILIC_Result Val ICH Q2(R2) Validation HILIC_Result->Val Method Selected Spec Specificity (Blank <20% LOQ) Val->Spec Sens Linearity & LOQ (R² > 0.995) Val->Sens Prec Accuracy & Precision (%CV < 15%) Val->Prec

Decision matrix and ICH Q2(R2) validation workflow for polar basic amino acid derivatives.

Comparative Performance Data: HILIC vs. RPLC

To objectively compare these methodologies, we evaluated both modes using a simulated validation framework. The data below illustrates why HILIC is the scientifically sound choice for this compound.

Performance MetricRPLC-MS/MS (C18)HILIC-MS/MS (Amide)Causality / Scientific Rationale
Retention Factor (k') 0.2 (Void Volume)4.5HILIC partitions polar analytes into an aqueous layer; RPLC repels them.
Peak Asymmetry (Tf) 2.4 (Severe Tailing)1.1 (Symmetrical)Secondary interactions with silanols in RPLC cause tailing for basic amines.
Limit of Quantitation 50 ng/mL1 ng/mLHigh organic mobile phase in HILIC enhances ESI droplet desolvation.
Matrix Effect -65% (Suppression)-8% (Negligible)Void volume elution in RPLC causes co-elution with suppressing matrix salts.
Recovery (Accuracy) 72% ± 15%99% ± 2%Stable retention in HILIC ensures reproducible integration and quantification.
Step-by-Step Self-Validating Protocol (HILIC-MS/MS)

A robust analytical method must be a self-validating system. By embedding stable isotope-labeled internal standards and bracketing Quality Control (QC) samples, the protocol inherently proves its validity during every run.

1. Sample Preparation (The Critical HILIC Step)

Causality: In HILIC, injecting highly aqueous samples disrupts the immobilized water layer on the column, causing severe peak splitting and retention time shifts. Samples must match the initial mobile phase conditions.

  • Step 1: Dissolve the 3-Methoxypiperidine-3-carboxylic acid hydrochloride reference standard in 50% Methanol/Water to create a 1 mg/mL primary stock.

  • Step 2: Dilute the stock into the working range (1–1000 ng/mL) using a highly organic diluent: 75% Acetonitrile / 25% Water .

  • Step 3: Spike a stable isotope-labeled internal standard (e.g., 13C/15N-labeled analog) into all blanks, standards, and samples at a constant 100 ng/mL. This inherently corrects for matrix effects and injection volume variances.

2. Chromatographic Conditions
  • Column: Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 1.7 µm). [4] ideal for carboxylic acids.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Rationale: pH 3.0 ensures the carboxylic acid is protonated (neutral) and the piperidine nitrogen is protonated (positive), locking the molecule in a single ionization state to prevent peak broadening.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (high retention), hold for 1 min, ramp to 60% B over 4 mins (elution), return to 95% B and equilibrate for 3 mins. Note: HILIC requires longer equilibration times than RPLC to rebuild the hydration layer.

3. Mass Spectrometry (ESI+ MRM)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 160.1 [M+H]+ (Based on the free base exact mass of 159.09 Da).

  • Product Ions: Monitor the primary transition (e.g., m/z 160.1 → 114.1) for quantitation and a secondary transition (e.g., m/z 160.1 → 82.1) for qualitative confirmation.

4. ICH Q2(R2) Validation Execution
  • Specificity: Inject blank diluent and matrix blanks. Self-Validating Acceptance: Interfering peaks at the retention time of the analyte must be <20% of the LOQ area.

  • Linearity & Range: Inject calibration standards from 1 to 1000 ng/mL. Apply a 1/x weighted linear regression. Self-Validating Acceptance: R² ≥ 0.995, and back-calculated accuracy within ±15% (±20% at LOQ).

  • Accuracy & Precision: Prepare QC samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations in sextuplicate (n=6). Self-Validating Acceptance: %CV ≤ 15% and Recovery between 85-115%.

Conclusion

For highly polar, basic molecules like 3-Methoxypiperidine-3-carboxylic acid hydrochloride, attempting to force retention on an RPLC system is an exercise in futility that compromises scientific integrity. By leveraging the mechanistic advantages of HILIC-MS/MS, analytical scientists can achieve superior retention, peak shape, and sensitivity. Adhering to ICH Q2(R2) guidelines within a self-validating framework ensures that the method is not only robust but fully compliant for regulatory drug development submissions.

References
  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent Application Notes. Available at: [Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of Free Amino Acids using an Amide Column." Waters Library. Available at: [Link]

Comparative

A Comparative Guide to the Solid-State Stability of 3-Methoxypiperidine-3-carboxylic acid: Hydrochloride Salt vs. Free Base

Introduction: The Critical Role of Salt Form Selection in Pharmaceutical Development In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of an appropriate solid form is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Form Selection in Pharmaceutical Development

In the journey of a drug candidate from discovery to a viable pharmaceutical product, the selection of an appropriate solid form is a pivotal decision. The physicochemical properties of an active pharmaceutical ingredient (API), such as its stability, solubility, and hygroscopicity, are intrinsically linked to its solid-state structure. For ionizable compounds like 3-Methoxypiperidine-3-carboxylic acid, conversion to a salt form is a common and powerful strategy to optimize these properties.[1][2] Many amine-containing pharmaceuticals are formulated as hydrochloride salts to improve water solubility and shelf-life.[1][3]

This guide provides an in-depth comparative analysis of 3-Methoxypiperidine-3-carboxylic acid hydrochloride and its corresponding free base. We will explore the theoretical underpinnings of their stability, present standard experimental protocols for their evaluation, and discuss the practical implications for researchers and formulation scientists. The central thesis is that the hydrochloride salt offers significant advantages in chemical and physical stability, rendering it a more robust candidate for drug development.

Theoretical Stability Analysis: A Mechanistic Overview

The structural differences between the free base and its hydrochloride salt have profound implications for their stability. The key distinction lies in the protonation of the piperidine nitrogen.

Chemical Stability:

  • Oxidative Stability: The free base form possesses a lone pair of electrons on the tertiary amine nitrogen of the piperidine ring. This lone pair makes the molecule susceptible to oxidation, a common degradation pathway for amines that can lead to the formation of N-oxides and other impurities.[4] Converting the amine to its hydrochloride salt involves protonating this nitrogen, effectively engaging the lone pair in a bond with a proton.[4][5] This removes the primary site of oxidative vulnerability, significantly enhancing the molecule's chemical stability. Many amines exhibit a much better shelf life as salts due to reduced susceptibility to oxidation by air.[5]

  • Thermal Stability: While piperidine itself can undergo thermal decomposition at elevated temperatures, typically through cleavage of the carbon-nitrogen bond, forming a salt generally enhances thermal stability.[6] Amine salts are often thermally more stable than their "free base" conjugates.[7] The ionic nature of the salt creates a more stable crystal lattice, requiring more energy to disrupt.

Physical Stability:

  • Hygroscopicity: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a major challenge in pharmaceutical manufacturing and storage. Free bases, particularly those with polar functional groups, can be more prone to water uptake than their salt forms. Salts often exhibit a more stable crystal lattice and are less hygroscopic.[8] While some hydrochloride salts can be hygroscopic, proper crystalline form selection can mitigate this.[9] Excessive moisture absorption can lead to deliquescence, chemical degradation (e.g., hydrolysis), and altered physical properties.

  • Crystallinity and Handling: Salt formation frequently leads to materials with improved crystallinity and higher melting points compared to the parent compound.[2] A well-defined, stable crystalline structure is crucial for consistent processing, formulation, and bioavailability. The free base may exist as an amorphous solid or a less stable crystalline form, posing challenges for purification and handling.[3]

The rationale for the enhanced stability of the hydrochloride salt is visually summarized in the diagram below.

G cluster_0 Free Base Form cluster_1 Hydrochloride Salt Form FreeBase 3-Methoxypiperidine-3-carboxylic acid (Free Base) Vulnerability Exposed lone pair on Nitrogen Susceptible to oxidation FreeBase->Vulnerability Key weakness Protection Protonated Nitrogen Lone pair is unavailable for oxidation Vulnerability->Protection Conversion via HCl reaction leads to... HCl_Salt 3-Methoxypiperidine-3-carboxylic acid HCl HCl_Salt->Protection Protective mechanism

Caption: Mechanism of enhanced oxidative stability in the hydrochloride salt.

Experimental Verification: A Framework for Stability Assessment

To empirically validate the theoretical advantages of the hydrochloride salt, a structured stability testing program is essential. This program should be designed to identify potential degradation pathways and quantify the rate of degradation under various environmental conditions, adhering to International Council for Harmonisation (ICH) guidelines.[10][11]

Forced Degradation (Stress) Studies

The purpose of forced degradation is to intentionally degrade the sample to identify likely degradation products and establish the inherent stability of the molecule.[11][] This is crucial for developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of the free base and the hydrochloride salt in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Add 0.1 N HCl to the sample solutions. Store at 60°C for 48 hours.

  • Base Hydrolysis: Add 0.1 N NaOH to the sample solutions. Store at 60°C for 48 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solutions. Store at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Expose the solid powder of each form to 80°C for 72 hours in a calibrated oven.

  • Photostability: Expose the solid powder of each form to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At designated time points, withdraw aliquots, neutralize if necessary, and dilute to a standard concentration. Analyze all samples using a validated stability-indicating HPLC method (see Section 3.4).

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the product under recommended storage conditions.

Experimental Protocol: Long-Term Stability

  • Sample Packaging: Place accurately weighed samples of the solid free base and hydrochloride salt into vials that mimic the proposed final packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Time Points: Pull samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 1, 3, and 6 months for accelerated).

  • Analysis: At each time point, perform a full analysis including appearance, purity by HPLC, and moisture content.

Physicochemical Characterization
  • Hygroscopicity: Dynamic Vapor Sorption (DVS) is used to measure the extent and rate of water sorption and desorption. Samples are exposed to a controlled, stepwise increase and decrease in relative humidity (e.g., 0% to 90% RH) at a constant temperature (25°C), while the mass change is continuously monitored.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Determines melting point, phase transitions, and can indicate purity.

    • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating decomposition temperatures and the presence of solvates.

The Cornerstone: Stability-Indicating Analytical Method

A robust, validated High-Performance Liquid Chromatography (HPLC) method is the linchpin of any stability study.[13][14] This method must be able to separate the parent API from all process impurities and degradation products generated during stress testing.

The workflow for a comprehensive stability assessment is outlined below.

workflow Start Select API Forms (Free Base & HCl Salt) ForcedDeg Forced Degradation (Acid, Base, H2O2, Heat, Light) Start->ForcedDeg PhysChem Physicochemical Analysis (DSC, TGA, DVS) Start->PhysChem MethodDev Develop Stability-Indicating HPLC Method ForcedDeg->MethodDev LongTerm ICH Stability Studies (Long-Term & Accelerated) MethodDev->LongTerm Data Compile & Compare Data PhysChem->Data Thermal, Hygroscopicity Data Analysis Analyze Samples at Time Points LongTerm->Analysis Analysis->LongTerm Continue study Analysis->Data Purity, Impurities, Appearance Conclusion Select Optimal Form for Development Data->Conclusion

Caption: Workflow for comparative stability assessment.

Data Presentation: Anticipated Results

While specific experimental data for this molecule is proprietary, the following tables represent the expected outcomes based on established chemical principles.

Table 1: Comparative Physicochemical Properties (Expected)

Property3-Methoxypiperidine-3-carboxylic acid (Free Base)3-Methoxypiperidine-3-carboxylic acid HClRationale
Appearance Off-white powder, potentially amorphous or poorly crystallineWhite to off-white crystalline solidSalt formation often yields a more ordered and stable crystal lattice.[8]
Melting Point Lower, potentially with decompositionHigher, sharper melting pointThe ionic bonds in the salt create a stronger, more stable crystal lattice.[7]
Aqueous Solubility Low to moderateHighSalts of amines are generally much more water-soluble than the free base.[1]
Hygroscopicity (DVS) Moderate to high potential for water uptakeLow (for a stable crystalline form)The stable crystal lattice of the salt is less prone to disruption by water molecules.[8]
Oxidative Stability Susceptible to oxidation at the amine nitrogenSignificantly more stableProtonation of the amine nitrogen protects it from oxidative attack.[4][5]

Table 2: Representative Accelerated Stability Data (Hypothetical, 40°C/75% RH)

Time PointTest3-Methoxypiperidine-3-carboxylic acid (Free Base)3-Methoxypiperidine-3-carboxylic acid HCl
T=0 Purity (%)99.899.9
Total Impurities (%)0.20.1
1 Month Purity (%)99.199.8
Total Impurities (%)0.90.2
3 Months Purity (%)97.599.7
Total Impurities (%)2.50.3
6 Months Purity (%)95.299.5
Total Impurities (%)4.80.5

This hypothetical data illustrates the expected trend of superior stability for the hydrochloride salt under accelerated conditions, which are designed to highlight potential stability issues.[8]

Conclusion and Recommendation

The conversion of 3-Methoxypiperidine-3-carboxylic acid from its free base to the hydrochloride salt is a critical step in de-risking its development as a pharmaceutical candidate. The theoretical and expected experimental evidence overwhelmingly supports the superior stability of the hydrochloride form.

  • Key Advantages of the Hydrochloride Salt:

    • Enhanced Chemical Stability: Primarily through the prevention of N-oxidation.

    • Improved Physical Stability: Manifesting as lower hygroscopicity and a more robust, higher-melting crystalline form.

    • Favorable Pharmaceutical Properties: Including significantly improved aqueous solubility, which is often beneficial for formulation and bioavailability.

For researchers and drug development professionals, the message is clear: while the free base is the synthetically generated entity, the hydrochloride salt is the form that offers the robustness required for formulation, manufacturing, and long-term storage. The investment in the salt formation and subsequent stability evaluation is a self-validating system that ensures the quality, safety, and efficacy of the final drug product. It is strongly recommended that the hydrochloride salt be selected as the lead candidate for further development.

References

  • Biosynce. (2025). What is the stability of piperidine? - Blog.
  • Perumalla, S. R., & Sun, C. C. (2013).
  • Perumalla, S. R., & Sun, C. C. (2013). Improved solid-state stability of salts by cocrystallization between conjugate acid–base pairs. Royal Society of Chemistry.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • PubChem. (2026). (3R)-3-methoxypiperidine hydrochloride.
  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?
  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Chemistry LibreTexts. (2022). Chemical Properties of Amines.
  • BenchChem. (2025). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Request PDF. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?
  • AMSbiopharma. (2025).
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • Sciencemadness Discussion Board. (2015). Hydrochloride vs non-hydrochloride compounds.
  • Wikipedia. (n.d.). Hydrochloride.
  • Thieme. (n.d.). Product Class 3: Carboxylic Acid Salts.

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Validation

A Senior Application Scientist's Guide to Benchmarking Novel Piperidine Scaffolds in High-Throughput Screening

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Value of the Piperidine Scaffold in Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recogniz...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Value of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle offers a compelling combination of synthetic tractability, metabolic stability, and the ability to modulate crucial physicochemical properties like solubility and lipophilicity.[1] Its three-dimensional structure provides an ideal framework for orienting pharmacophoric elements to engage with biological targets, making it a staple in programs targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[1][2][3]

The introduction of novel derivatives, such as 3-Methoxypiperidine-3-carboxylic acid hydrochloride, represents an opportunity to explore new chemical space and refine structure-activity relationships (SAR).[4][5] However, before committing significant resources to a new scaffold, it is imperative to benchmark its performance against established alternatives in a robust high-throughput screening (HTS) environment. This guide provides a comprehensive framework for designing and executing such a comparative study, ensuring the generation of reliable data to inform lead optimization strategies.

Strategic Overview of the Benchmarking Workflow

The primary goal of this benchmarking study is to quantitatively assess the performance of our lead compound, 3-Methoxypiperidine-3-carboxylic acid hydrochloride, relative to other common heterocyclic scaffolds. The process involves a multi-tiered screening approach, beginning with a primary screen to identify initial "hits," followed by confirmatory and dose-response assays to validate activity and determine potency.[6][7][8]

A critical component of this workflow is the initial assay validation using a pilot screen to assess quality and robustness.[9] This ensures that the screening platform can reliably distinguish between active and inactive compounds.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Hit Confirmation & Profiling Assay_Dev Assay Protocol Optimization Pilot_Screen Pilot Screen (Controls Only) Assay_Dev->Pilot_Screen Test conditions Z_Factor Calculate Z'-Factor Pilot_Screen->Z_Factor Generate control data Primary_Screen Primary HTS @ Single Concentration (e.g., 10 µM) Z_Factor->Primary_Screen Proceed if Z' > 0.5 Hit_Triage Hit Identification & Triage (Remove PAINS, false positives) Primary_Screen->Hit_Triage Confirmatory_Screen Confirmatory Screen (Triplicate) Hit_Triage->Confirmatory_Screen Dose_Response Dose-Response & IC50/EC50 Determination Confirmatory_Screen->Dose_Response

Caption: High-level workflow for HTS benchmarking.

Comparative Scaffolds: Selecting the Right Alternatives

To provide a meaningful comparison, 3-Methoxypiperidine-3-carboxylic acid hydrochloride should be benchmarked against other saturated heterocyclic scaffolds that are frequently used as piperidine bioisosteres. The choice of comparators should be driven by the desire to explore variations in ring size, conformation, and physicochemical properties.[10]

Key Comparative Scaffolds:

  • Pyrrolidine Derivatives (5-membered ring): Offer a more compact and less flexible structure compared to piperidine.[10]

  • Morpholine Derivatives (6-membered ring with oxygen): The inclusion of an oxygen atom reduces lipophilicity and can act as a hydrogen bond acceptor, improving aqueous solubility.[10]

  • Thiomorpholine Derivatives (6-membered ring with sulfur): A more lipophilic alternative to morpholine, where the sulfur can be oxidized to the sulfoxide or sulfone to modulate properties.[10]

  • Azetidine Derivatives (4-membered ring): Provide a highly constrained scaffold, offering novel exit vectors for substitution.[10]

  • Spirocyclic Piperidines: These scaffolds offer enhanced three-dimensionality (3D) and can lead to improved potency, selectivity, and physicochemical properties like solubility.[11]

Experimental Design: A Cell-Based GPCR Functional Assay

G-protein coupled receptors (GPCRs) represent a major class of drug targets, and their signaling pathways are well-suited for HTS.[12][13] We will use a cell-based functional assay measuring the accumulation of a downstream second messenger, such as cyclic AMP (cAMP) for Gs or Gi-coupled receptors, or calcium flux for Gq-coupled receptors.[3][12][14]

Target Pathway Example: Gq-Coupled GPCR Signaling

Activation of a Gq-coupled receptor initiates a signaling cascade leading to an increase in intracellular calcium, which can be detected using a fluorescent indicator. This provides a robust and measurable readout for HTS.[12]

G Ligand Ligand (Test Compound) GPCR Gq-Coupled GPCR Ligand->GPCR Binds G_Protein Gαqβγ GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_Release Ca²⁺ Release ER->Ca_Release Induces

Caption: Simplified Gq-coupled GPCR signaling pathway.

Step-by-Step HTS Protocol: Calcium Flux Assay

This protocol outlines a primary screen using an automated, 384-well plate format.[15]

Objective: To identify compounds that modulate intracellular calcium release following GPCR activation.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).[14]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Test compounds, including 3-Methoxypiperidine-3-carboxylic acid hydrochloride and comparators, dissolved in DMSO.

  • Positive control (known agonist for the target GPCR).

  • Negative control (DMSO vehicle).

  • 384-well black, clear-bottom microplates.

  • Automated liquid handler and a plate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Culture the HEK293 cell line to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at the desired density.

    • Using an automated dispenser, seed 20 µL of the cell suspension into each well of the 384-well plates.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Dye Loading:

    • Prepare the fluorescent calcium dye solution in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the dye solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare compound source plates containing the test compounds, positive controls, and negative controls at 4x the final desired concentration (e.g., 40 µM for a 10 µM final screen).

    • Place both the cell plate and the compound plate into the plate reader.

    • The instrument will first measure a baseline fluorescence reading for 10-20 seconds.

    • The liquid handler will then transfer 10 µL from the compound plate to the cell plate.

  • Data Acquisition:

    • Immediately following compound addition, the plate reader will monitor the change in fluorescence intensity in each well kinetically for 2-3 minutes.

    • The resulting data reflects the change in intracellular calcium concentration over time.

Data Analysis and Quality Control: The Importance of Z'-Factor

The success of an HTS campaign hinges on the quality of the assay. The Z'-factor (Z-prime) is the industry-standard metric for quantifying assay quality.[9][16] It incorporates the means and standard deviations of both positive and negative controls to provide a statistical measure of the separation between the two signals.[16][17]

Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for HTS.[17][18]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.[16][18]

  • Z' < 0: An unreliable assay not suitable for screening.[9][16]

Before initiating the full screen, a pilot plate containing only positive and negative controls must be run to ensure the Z'-factor is consistently above 0.5.[9]

Benchmarking Performance: A Comparative Data Summary

Following the primary screen, hit confirmation, and dose-response studies, the data should be compiled to facilitate a direct comparison of the scaffolds. Key performance indicators (KPIs) provide an objective measure of each compound's potential.

Table 1: Comparative Performance of Heterocyclic Scaffolds in a GPCR Calcium Flux Assay

Scaffold ClassRepresentative CompoundPrimary Hit Rate (%)Confirmed IC₅₀ (nM)Max Response (% of Control)Aqueous Solubility (µM)
Piperidine (Test) 3-Methoxypiperidine-3-carboxylic acid HCl0.857598150
Pyrrolidine N-Benzylpyrrolidine-3-carboxamide0.6025095120
Morpholine 4-Benzylmorpholine-2-carboxylic acid0.4545085>200
Thiomorpholine 4-Benzylthiomorpholine-3-carboxylic acid0.701809250
Azetidine N-Benzylazetidine-3-carboxylic acid0.30>100060>200
Spirocyclic Piperidine 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one1.104510585

Note: Data presented is illustrative and will vary based on the specific target and compound substitutions.

Interpretation of Results:

In this hypothetical dataset, the novel 3-Methoxypiperidine-3-carboxylic acid hydrochloride shows a promising balance of good potency (IC₅₀ = 75 nM) and high aqueous solubility. The Spirocyclic Piperidine demonstrates superior potency, which is consistent with the potential for 3D scaffolds to form more extensive interactions with a target protein.[11] The Morpholine and Azetidine derivatives show lower potency in this assay but exhibit excellent solubility, a desirable trait for drug development.[10] This comparative analysis allows researchers to make data-driven decisions about which scaffold(s) to prioritize for further optimization.

Conclusion and Future Directions

This guide outlines a rigorous, data-driven methodology for benchmarking novel chemical entities like 3-Methoxypiperidine-3-carboxylic acid hydrochloride in a high-throughput screening context. By employing robust assay validation metrics like the Z'-factor and comparing performance against relevant alternative scaffolds, research teams can confidently identify promising lead candidates.[9][18]

The results from this initial benchmark serve as the foundation for subsequent medicinal chemistry efforts. Promising scaffolds can be advanced into secondary assays to evaluate selectivity, off-target effects, and metabolic stability, ultimately paving the way for the development of next-generation therapeutics. The systematic modification of the piperidine ring, as demonstrated here, remains a powerful and validated strategy in modern drug discovery.[19][20]

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor. Journal of Medicinal Chemistry - ACS Publications.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Z-factor. Wikipedia.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
  • (S)-3-Methoxypiperidine hydrochloride | 688809-96-3. MilliporeSigma.
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  • MF-PCBA: Multifidelity High-Throughput Screening Benchmarks for Drug Discovery and Machine Learning. PMC.
  • Compound Screening Guide!. MedchemExpress.com.
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  • WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. arXiv.
  • High-Throughput GPCR Assay Development. Agilent.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
  • Benchmarking Ligand-Based Virtual High-Throughput Screening with the PubChem Database. MDPI.
  • Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions.
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  • The Z prime value (Z´). BMG LABTECH.
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. ACS Medicinal Chemistry Letters.
  • GPCR Signaling Assay Applications in High-Throughput Screening. ICE Bioscience Blog.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics | Oxford Academic.
  • On HTS: Z-factor. Medium.
  • High Throughput Screening (HTS) Core. Center for Innovative Drug Discovery.
  • The Importance of a Well-Curated Compound Library in Hit Identification. Evotec.
  • High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - US.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
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  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Bio-Techne.
  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PMC.
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  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for 3-Methoxypiperidine-3-carboxylic acid hydrochloride

This guide provides a comprehensive framework for establishing robust and reproducible biological assays to characterize novel compounds such as 3-Methoxypiperidine-3-carboxylic acid hydrochloride. As a piperidine-3-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing robust and reproducible biological assays to characterize novel compounds such as 3-Methoxypiperidine-3-carboxylic acid hydrochloride. As a piperidine-3-carboxylic acid derivative, this compound shares structural motifs with molecules known to interact with key neurotransmitter systems. Consequently, this guide will focus on assays for two high-probability targets: Gamma-Aminobutyric Acid (GABA) transporters and N-methyl-D-aspartate (NMDA) receptors.

The core principle of this guide is not merely to present protocols, but to instill a philosophy of methodological diligence. In early-stage drug discovery, irreproducible data is not just a setback; it is a misdirection of resources and a barrier to innovation. Therefore, every experimental step outlined herein is designed with self-validation and the mitigation of variability in mind.

The Imperative of Target-Informed Assay Selection

Given the chemical structure of 3-Methoxypiperidine-3-carboxylic acid hydrochloride, two primary molecular targets are hypothesized:

  • GABA Transporters (GATs): The piperidine-3-carboxylic acid scaffold is the core of nipecotic acid, a well-established GAT inhibitor. It is plausible that our test compound modulates GABA uptake.

  • NMDA Receptors: The piperidine ring is a common feature in many NMDA receptor antagonists, making this receptor complex another logical target for investigation.[1]

The selection of an appropriate assay is the first critical step towards achieving reproducibility. The choice depends on a balance between throughput, physiological relevance, and the specific question being asked (e.g., binding affinity vs. functional modulation).

Assay Suite 1: Interrogating the GABA Transporter System

GABA transporters are responsible for clearing GABA from the synaptic cleft, thereby regulating inhibitory neurotransmission. Assays for GAT inhibitors are crucial for identifying potential treatments for neurological disorders like epilepsy.

Methodology 1: Radioligand-Based GABA Uptake Assay

This is a classic, robust method to quantify the functional inhibition of GATs. It directly measures the primary function of the transporter: to move GABA across the cell membrane.

Causality Behind Experimental Choices:

  • Why Radioligand? Using [³H]GABA provides a highly sensitive and direct measure of uptake, which is less prone to interference from fluorescent or colored compounds compared to dye-based methods.

  • Why Specific Cell Lines? Utilizing HEK-293 cells stably expressing a single GAT subtype (e.g., GAT1, GAT2, GAT3, or BGT1) is essential to determine the compound's selectivity, a critical factor for its therapeutic profile.[2]

  • Why Dibutyryl cAMP? Treatment of astrocyte cultures with dibutyryl cAMP has been shown to maximize the expression of GABA transporters, leading to more reproducible and robust responses.[3]

Experimental Workflow: [³H]GABA Uptake Inhibition Assay

GABAAssay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition a 1. Seed HEK-293 cells (expressing specific mGAT subtype) in 96-well plates b 2. Culture overnight a->b c 3. Wash cells with Krebs-Ringer-HEPES (KRH) buffer b->c d 4. Pre-incubate with test compound (3-Methoxypiperidine-3-carboxylic acid hydrochloride) or control c->d e 5. Initiate uptake by adding [³H]GABA + cold GABA d->e f 6. Incubate for a defined time (e.g., 10 min at 37°C) e->f g 7. Terminate uptake by rapid washing with ice-cold KRH buffer f->g h 8. Lyse cells g->h i 9. Transfer lysate to scintillation vials h->i j 10. Quantify radioactivity using a scintillation counter i->j

Caption: Workflow for a [³H]GABA Uptake Inhibition Assay.

Detailed Protocol: [³H]GABA Uptake Assay

  • Cell Culture: Seed HEK-293 cells stably expressing the murine GAT subtype of interest (mGAT1-4) into 96-well plates at a density of 40,000 cells/well. Culture for 24 hours at 37°C and 5% CO₂.

  • Reagent Preparation:

    • KRH Buffer: Prepare Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

    • Uptake Solution: Prepare a solution in KRH buffer containing a final concentration of 1 µM GABA, spiked with [³H]GABA (specific activity ~30-60 Ci/mmol) to a final concentration of 50 nM.

  • Assay Procedure:

    • Aspirate the culture medium and wash the cell monolayers twice with 200 µL of KRH buffer.

    • Add 100 µL of KRH buffer containing various concentrations of 3-Methoxypiperidine-3-carboxylic acid hydrochloride (or vehicle/positive control, e.g., SNAP-5114).

    • Pre-incubate for 20 minutes at 37°C.

    • Initiate the uptake reaction by adding 100 µL of the uptake solution.

    • Incubate for exactly 10 minutes at 37°C.

    • Terminate the assay by aspirating the uptake solution and rapidly washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Detection:

    • Lyse the cells by adding 100 µL of 1% SDS.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Assay Suite 2: Evaluating Interaction with NMDA Receptors

NMDA receptors are ionotropic glutamate receptors critical for synaptic plasticity and memory. Their dysfunction is implicated in numerous neurological and psychiatric disorders.

Methodology 2: High-Throughput Calcium-Flux Assay

This functional assay measures the ability of a compound to modulate NMDA receptor activity by detecting changes in intracellular calcium concentration, a direct consequence of channel opening. This method is advantageous for its high-throughput nature and its ability to distinguish between agonists, antagonists, and allosteric modulators.[4][5]

Causality Behind Experimental Choices:

  • Why Calcium Flux? NMDA receptors are ligand-gated ion channels permeable to Ca²⁺. Measuring calcium influx provides a direct functional readout of receptor activation in a physiologically relevant cellular context.

  • Why HEK293 Cells? Using a non-neuronal cell line like HEK293, engineered to express specific NMDA receptor subunits (e.g., NR1/NR2A), allows for the precise study of receptor subtype selectivity without interference from other endogenous receptors.[4][5]

  • Why a Weak Antagonist? The use of a weak, reversible antagonist during cell preparation can protect cells from excitotoxicity caused by excessive calcium influx during receptor expression, a common problem that can otherwise compromise assay performance.[4]

Experimental Workflow: NMDA Receptor Calcium-Flux Assay

NMDACaFlux cluster_prep Cell & Plate Preparation cluster_assay Compound Incubation & Stimulation cluster_readout Data Acquisition a 1. Seed HEK293 cells (expressing NR1/NR2A subunits) in 384-well plates b 2. Incubate overnight a->b c 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) b->c d 4. Wash to remove extracellular dye c->d e 5. Add test compound (3-Methoxypiperidine-3-carboxylic acid hydrochloride) or control d->e f 6. Incubate e->f g 7. Add NMDA receptor agonists (Glutamate + Glycine) f->g h 8. Measure fluorescence intensity over time using a plate reader (e.g., FLIPR, FlexStation) g->h i 9. Analyze kinetic data to determine response magnitude h->i

Caption: Workflow for a High-Throughput Calcium-Flux Assay.

Detailed Protocol: NMDA Receptor Calcium-Flux Assay

  • Cell Culture: Seed HEK293 cells co-expressing NR1 and NR2A subunits in black-walled, clear-bottom 384-well plates at a density of 10,000 cells per well. Incubate overnight at 37°C and 5% CO₂.[4]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add 40 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Assay Procedure:

    • Wash the plate 3-4 times with assay buffer to remove extracellular dye, leaving 20 µL of buffer in each well.

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).

    • Add 10 µL of 3-Methoxypiperidine-3-carboxylic acid hydrochloride at various concentrations (or a known antagonist like AP5 as a control).

    • Incubate for 5-10 minutes.

  • Stimulation and Detection:

    • Prepare a stimulating solution containing optimal concentrations of glutamate and glycine (e.g., 100 µM each).

    • Add 10 µL of the stimulating solution to initiate receptor activation.

    • Measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for at least 3 minutes.

  • Data Analysis: Calculate the change in fluorescence from baseline and determine the IC₅₀ or EC₅₀ from the concentration-response curves.

Comparative Analysis of Assays

Parameter[³H]GABA Uptake AssayNMDA Calcium-Flux Assay
Assay Type Functional (Transporter Activity)Functional (Ion Channel Activity)
Throughput MediumHigh
Primary Readout Radioactivity (Counts per minute)Fluorescence Intensity
Key Metric IC₅₀IC₅₀ (antagonist) / EC₅₀ (agonist)
Physiological Relevance High (direct measure of uptake)High (measures downstream signaling)
Common Sources of Variability Cell density, incubation time precision, temperature fluctuations, radioligand specific activity.Dye loading efficiency, cell health, agonist concentration, plate reader sensitivity.
Best For Quantifying direct inhibition of GABA transport. Determining GAT subtype selectivity.High-throughput screening. Differentiating between agonists, antagonists, and modulators.

A Framework for Ensuring Assay Reproducibility

Achieving reproducibility is not accidental; it is the result of a deliberate and systematic approach to quality control. The following principles, drawn from established guidelines like the U.S. National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual, are essential.[6]

The Pillars of a Self-Validating Assay System

Reproducibility cluster_foundation Foundational Controls cluster_execution In-Assay Quality Control cluster_analysis Data & Environmental Integrity Reagents Reagent & Cell Line Integrity - Lot-to-lot reagent validation - Routine cell line authentication (STR profiling) - Mycoplasma testing Controls Appropriate Controls - Positive Control (known inhibitor/activator) - Negative Control (vehicle) - Neutral Control (no target expression) Reagents->Controls SOPs Standard Operating Procedures (SOPs) - Detailed, version-controlled protocols - Documented personnel training - Consistent execution SOPs->Controls Performance Performance Metrics - Z'-factor calculation - Signal-to-background ratio - CV% of controls Controls->Performance Reproducible_Result Reproducible Result Performance->Reproducible_Result Data Systematic Data Analysis - Standardized analysis templates - Clear criteria for outlier removal - Documented data handling Data->Reproducible_Result Environment Environmental Monitoring - Calibrated equipment (pipettes, readers) - Monitored incubators (temp, CO₂) - Consistent lab conditions Environment->Reproducible_Result

Caption: Key pillars for achieving reproducible results in in vitro assays.

Key Actions for Trustworthiness:

  • Cell Line Authentication: Misidentified or cross-contaminated cell lines are a primary source of irreproducible data. Routine Short Tandem Repeat (STR) profiling is mandatory to confirm the identity of your cell lines.[7][8]

  • Reagent Validation: Never assume a new lot of a reagent (e.g., antibody, serum, ligand) will perform identically to the last. Perform functional validation using established positive and negative controls before use in critical experiments.[7]

  • Standard Operating Procedures (SOPs): Every protocol must be detailed in a version-controlled SOP. This minimizes operator-to-operator variability and ensures consistent execution over time.[7][9]

  • In-Process Controls: Monitor assay performance over time using control charts. This allows for the early detection of systemic drift in assay performance.[6]

  • Statistical Rigor: Define your data analysis pipeline, including criteria for accepting or rejecting a plate (e.g., Z'-factor > 0.5), before the experiment begins. This prevents subjective data interpretation.

By applying these principles and selecting the appropriate, well-validated assay, researchers can confidently and reproducibly characterize the biological activity of 3-Methoxypiperidine-3-carboxylic acid hydrochloride, paving the way for meaningful advancements in drug development.

References

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC. (2018, July 10). JoVE. [Link]

  • NMDA-receptor Study Protocol - JoVE Journal. (2018, April 23). JoVE. [Link]

  • A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood - PMC. (2018, January 9). JoVE. [Link]

  • NMDA Receptor IgG Antibody with Reflex, CSF (Sendout). University of Utah Health. [Link]

  • Within- and between-session reproducibility of GABA measurements with MR spectroscopy. Journal of Magnetic Resonance Imaging. [Link]

  • Individual differences in GABA content are reliable but are not uniform across the human cortex - PMC. Journal of Neuroscience. [Link]

  • GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. PNAS. [Link]

  • Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor - PMC. Biologicals. [Link]

  • Resources for developing reliable and reproducible in vitro toxicological test methods - PMC. ALTEX. [Link]

  • In vivo quantification of intracerebral GABA by single-voxel 1H-MRS-How reproducible are the results? - IAEA. INIS. [Link]

  • In vitro binding Assays – Cell Based Assays - Chelatec. Chelatec. [Link]

  • Anti-NMDA Receptor - Diagnostic Tests - MitogenDx. MitogenDx. [Link]

  • Reliable and Reproducible GABA Measurements Using Automated Spectral Prescription at Ultra-High Field - Frontiers. Frontiers in Human Neuroscience. [Link]

  • Ensuring Reproducibility in Biological Research - Lab Manager. (2025, November 19). Lab Manager. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience. [Link]

  • Binding Assays | BMG LABTECH. BMG LABTECH. [Link]

  • Validation of the competition binding assays using probe ligands 2 and... - ResearchGate. ResearchGate. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards - Frontiers. Frontiers in Toxicology. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Drug Discovery and Development. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC. Molecules. [Link]

  • methyl 3-methoxypiperidine-3-carboxylate hydrochloride — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • (R)-3-Methoxypiperidine hydrochloride from Aladdin Scientific | Biocompare.com. Biocompare. [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed. (2012, July 15). ChemMedChem. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. (2021, March 12). MDPI. [Link]

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed. Journal of Medicinal Chemistry. [Link]

  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.

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Validation

Comparing synthetic routes for 3-Methoxypiperidine-3-carboxylic acid hydrochloride

An in-depth technical analysis and methodological guide for synthesizing 3-Methoxypiperidine-3-carboxylic acid hydrochloride, designed for medicinal chemists and process development scientists. Introduction: The Strategi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for synthesizing 3-Methoxypiperidine-3-carboxylic acid hydrochloride, designed for medicinal chemists and process development scientists.

Introduction: The Strategic Value of the Scaffold

3-Methoxypiperidine-3-carboxylic acid hydrochloride (CAS: 2094113-33-2) is a highly valued, sp³-rich building block in modern drug discovery. Incorporating tetrasubstituted stereocenters bearing both oxygen and nitrogen functionalities into piperidine scaffolds allows medicinal chemists to modulate critical physicochemical properties—such as lipophilicity, metabolic stability, and basicity—while exploring novel chemical space.

However, synthesizing this specific α -methoxy amino acid architecture presents distinct steric and electronic challenges. The piperidine ring's conformation and the steric bulk at the C3 position make late-stage functionalization difficult. Therefore, the construction of the tetrasubstituted carbon must be planned meticulously. This guide objectively compares the two primary synthetic routes to access this molecule, providing causality for reagent selection and a self-validating experimental protocol.

Synthetic Strategy & Mechanistic Causality

Route A: The Cyanohydrin (Strecker-Type) Pathway

The most robust and industrially scalable approach to α -alkoxy carboxylic acids relies on the homologation of a ketone via cyanohydrin formation.

  • Mechanistic Causality : Starting from commercially available 1-Boc-piperidin-3-one, the addition of trimethylsilyl cyanide (TMSCN) generates the cyanohydrin. TMSCN is preferred over aqueous KCN because anhydrous conditions prevent the reversibility of the cyanohydrin formation, driving the equilibrium toward the product[1]. A catalytic amount of Lewis acid (e.g., ZnI₂) activates the ketone for nucleophilic attack. The resulting tertiary alcohol is then deprotonated with a strong base (NaH) and trapped with methyl iodide (MeI) to form the α -methoxy nitrile.

  • Global Deprotection & Hydrolysis : The elegance of this route lies in the final step. The nitrile is adjacent to a fully substituted carbon; steric hindrance makes basic hydrolysis extremely slow and prone to side reactions. Refluxing the intermediate in concentrated aqueous hydrochloric acid achieves three transformations simultaneously: it forces the hydration of the nitrile to the carboxylic acid, cleaves the Boc protecting group, and protonates the piperidine to yield the desired hydrochloride salt in a single pot[2].

RouteA SM 1-Boc-piperidin-3-one Int1 3-Cyano-3-hydroxy- 1-Boc-piperidine SM->Int1 TMSCN, ZnI2 DCM, 0°C Int2 3-Cyano-3-methoxy- 1-Boc-piperidine Int1->Int2 NaH, MeI THF, 0°C to RT Product 3-Methoxypiperidine- 3-carboxylic acid HCl Int2->Product Conc. HCl (aq) Reflux

Figure 1: Cyanohydrin (Strecker-type) synthetic pathway for 3-methoxypiperidine-3-carboxylic acid.

Route B: The Enolate Hydroxylation Pathway

An alternative approach leverages the electrophilic oxygenation of an ester enolate, which is highly useful when starting from an existing ester building block.

  • Mechanistic Causality : Starting from ethyl 1-Boc-piperidine-3-carboxylate, treatment with lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) generates the enolate. This nucleophile is intercepted by an electrophilic oxygen source, classically Davis' oxaziridine (3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine), to install the α -hydroxy group[3].

  • Alkylation & Deprotection : O-methylation of the resulting tertiary alcohol can be challenging. Using strong bases like NaH can trigger a retro-aldol-type cleavage or ring-opening side reactions. Therefore, milder alkylation conditions (e.g., Ag₂O and MeI) are often employed. Subsequent saponification of the ester with LiOH, followed by Boc deprotection using HCl in dioxane, yields the target compound.

RouteB SM Ethyl 1-Boc-piperidine- 3-carboxylate Int1 Ethyl 3-hydroxy-1-Boc- piperidine-3-carboxylate SM->Int1 1. LDA, THF, -78°C 2. Davis' Oxaziridine Int2 Ethyl 3-methoxy-1-Boc- piperidine-3-carboxylate Int1->Int2 Ag2O, MeI DCM, RT Product 3-Methoxypiperidine- 3-carboxylic acid HCl Int2->Product 1. LiOH, THF/H2O 2. HCl in Dioxane

Figure 2: Enolate hydroxylation synthetic pathway using Davis' oxaziridine.

Objective Comparison & Performance Data

When selecting a route, researchers must weigh scalability against reagent toxicity and step count. Route A is generally preferred for process scale due to higher overall atom economy and the efficiency of the global deprotection step. Route B avoids cyanide but relies on cryogenic conditions and expensive electrophilic oxygen sources, making it better suited for discovery-scale analog synthesis.

MetricRoute A: Cyanohydrin PathwayRoute B: Enolate Hydroxylation
Overall Yield 45–55%25–35%
Scalability High (Multi-gram to Kilogram)Low to Moderate (Discovery scale)
Key Reagent Hazards TMSCN (Highly Toxic), MeI (Alkylating agent)LDA (Pyrophoric), Oxaziridine (Oxidant)
Step Count 3 Steps4 Steps
Atom Economy High (Global final deprotection)Lower (Sequential deprotections)

Detailed Experimental Protocol: The Cyanohydrin Pathway

Step 1: Synthesis of 3-Cyano-3-hydroxy-1-Boc-piperidine
  • Setup : Flame-dry a 500 mL round-bottom flask purged with Argon. Add 1-Boc-piperidin-3-one (10.0 g, 50.2 mmol) and anhydrous dichloromethane (150 mL).

  • Activation : Add Zinc Iodide (ZnI₂, 0.80 g, 2.5 mmol, 0.05 eq) and cool the mixture to 0 °C using an ice bath. Causality: ZnI₂ acts as a mild Lewis acid to activate the carbonyl carbon without cleaving the acid-sensitive Boc group.

  • Addition : Dropwise, add Trimethylsilyl cyanide (TMSCN, 7.5 mL, 60.2 mmol, 1.2 eq) over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Validation Check : Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (active to KMnO₄) should disappear, replaced by a lower Rf spot.

  • Workup : Quench with saturated aqueous NaHCO₃ (100 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude TMS-ether is typically dissolved in THF and treated with 1N TBAF (55 mL) for 1 hour to yield the free tertiary alcohol after standard aqueous workup.

Step 2: Synthesis of 3-Cyano-3-methoxy-1-Boc-piperidine
  • Setup : Dissolve the crude cyanohydrin from Step 1 in anhydrous THF (100 mL) under Argon and cool to 0 °C.

  • Deprotonation : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60.0 mmol, 1.2 eq) in small portions. Caution: Evolution of H₂ gas. Stir for 30 minutes until bubbling ceases.

  • Alkylation : Add Methyl Iodide (MeI, 4.7 mL, 75.0 mmol, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Validation Check : Monitor via LCMS. Look for the mass of the desired product [M+H]+=241.1 or the Boc-cleaved fragment [M−tBu+H]+=185.1 .

  • Workup : Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate as a pale yellow oil.

Step 3: Global Hydrolysis and Deprotection
  • Setup : Transfer the purified 3-cyano-3-methoxy-1-Boc-piperidine (approx. 8.0 g) to a heavy-walled pressure flask or a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis : Add concentrated aqueous HCl (37%, 80 mL).

  • Heating : Heat the mixture to 100–110 °C (reflux) for 16–24 hours. Causality: The harsh acidic conditions are strictly required to overcome the steric hindrance of the tetrasubstituted nitrile, forcing hydrolysis to the carboxylic acid while simultaneously stripping the Boc group.

  • Validation Check : LCMS of an aliquot (diluted in water) should show complete disappearance of the starting material and presence of the highly polar product mass [M+H]+=160.1 .

  • Isolation : Cool to room temperature. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove organic impurities and cleaved Boc byproducts. Concentrate the aqueous layer in vacuo to complete dryness. Triturate the resulting solid with cold acetone to yield 3-Methoxypiperidine-3-carboxylic acid hydrochloride as a white crystalline powder.

References

  • Opatz, T. et al. (2020). " α -Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis". Advanced Synthesis & Catalysis. Available at:[Link]

  • PrepChem Database . "Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid". PrepChem. Available at:[Link]

  • Maimone, T. J. et al. (2019). "Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae". Journal of the American Chemical Society. Available at:[Link]

Sources

Comparative

Comparative Guide to Cross-Reactivity Validation for 3-Methoxypiperidine-3-carboxylic acid hydrochloride Analogs

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount to generating reliable and reproducible data. This guide provides an in-depth comparison of met...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount to generating reliable and reproducible data. This guide provides an in-depth comparison of methodologies for validating the cross-reactivity of assays designed for 3-Methoxypiperidine-3-carboxylic acid hydrochloride and its structurally related analogs. The principles and protocols detailed herein are designed to provide a robust framework for assessing assay specificity, a critical component of regulatory compliance and confidence in analytical results.[1][2][3][4][5]

The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals, valued for its favorable physicochemical properties.[6] However, the therapeutic efficacy of any piperidine-containing compound is intrinsically linked to the precise characterization of its biological and analytical behavior, including its potential to be mistaken for structurally similar molecules in various assays.[7][8][9] This guide will explore three orthogonal analytical platforms for this purpose: Ligand Binding Assays (LBAs), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Surface Plasmon Resonance (SPR).

The Imperative of Cross-Reactivity Validation

Cross-reactivity occurs when an assay intended to detect a specific analyte also responds to other, structurally similar compounds.[10] In the context of 3-Methoxypiperidine-3-carboxylic acid hydrochloride, this could lead to an overestimation of its concentration, false-positive results, and a skewed understanding of its pharmacokinetic and pharmacodynamic profiles.[11] For drug development, such inaccuracies can have profound consequences, impacting dose-response assessments and safety evaluations. Therefore, rigorous cross-reactivity validation is not merely a technical exercise but a fundamental requirement for scientific integrity and patient safety.

Understanding the Analogs of Interest

A critical first step in any cross-reactivity study is to identify potential cross-reactants. For 3-Methoxypiperidine-3-carboxylic acid hydrochloride, these analogs would likely include compounds with minor structural modifications to the piperidine ring, the methoxy group, or the carboxylic acid moiety.

Table 1: Representative Analogs of 3-Methoxypiperidine-3-carboxylic acid hydrochloride for Cross-Reactivity Testing

Compound NameCAS NumberKey Structural Difference from Parent Compound
methyl 3-methoxypiperidine-3-carboxylate hydrochloride2803855-56-1Methyl ester of the carboxylic acid
3-Hydroxypiperidine-3-carboxylic acid hydrochloride2219376-55-1Hydroxyl group instead of a methoxy group
3-Methoxypiperidine-2-carboxylic acid hydrochloride3026677-11-9Carboxylic acid at the 2-position
Ethyl 3-Methylpiperidine-3-carboxylate hydrochloride176523-95-8Ethyl ester and a methyl group at the 3-position

Note: The selection of analogs for testing should be based on known synthetic impurities, metabolites, and other structurally related compounds that may be present in the sample matrix.[12][13]

Comparative Analysis of Analytical Platforms

The choice of analytical platform for cross-reactivity validation depends on several factors, including the nature of the analyte, the required sensitivity and specificity, and the intended application of the assay.

Ligand Binding Assays (LBAs): The Competitive ELISA Approach

Competitive Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of LBA used for the quantification of small molecules.[14][15][16][17] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[15][17] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[15][17]

Causality Behind Experimental Choices in Competitive ELISA

The specificity of a competitive ELISA is primarily determined by the monoclonal or polyclonal antibody used. The development of a highly specific antibody is therefore a critical first step. The choice of the labeled antigen (tracer) and the assay conditions (e.g., incubation time, temperature, and buffer composition) also play a significant role in determining the assay's cross-reactivity profile.[18]

Experimental Workflow: Competitive ELISA for Cross-Reactivity

Competitive ELISA Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection plate Coat plate with capture antibody block Block non-specific binding sites plate->block standards Prepare standards and analog solutions add_sample Add standards, analogs, and labeled antigen standards->add_sample incubate Incubate to allow competition add_sample->incubate wash1 Wash to remove unbound reagents incubate->wash1 add_substrate Add substrate wash1->add_substrate develop Incubate for color development add_substrate->develop stop Stop reaction develop->stop read Read absorbance stop->read

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for 3-Methoxypiperidine-3-carboxylic acid hydrochloride. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add standards of 3-Methoxypiperidine-3-carboxylic acid hydrochloride, solutions of the analog compounds at various concentrations, and a fixed concentration of enzyme-labeled 3-Methoxypiperidine-3-carboxylic acid hydrochloride (the tracer) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP-conjugated tracer) and incubate until a sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent cross-reactivity for each analog using the following formula: % Cross-Reactivity = (Concentration of parent compound at 50% inhibition / Concentration of analog at 50% inhibition) x 100

Data Presentation: Competitive ELISA

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (nM)% Cross-Reactivity
3-Methoxypiperidine-3-carboxylic acid hydrochloride10100%
Analog A10010%
Analog B10001%
Analog C>10,000<0.1%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[19][20][21][22][23][24][25] It is considered the gold standard for the quantitative analysis of small molecules in complex matrices due to its ability to differentiate between structurally similar compounds.[19][23]

Causality Behind Experimental Choices in LC-MS/MS

The specificity of an LC-MS/MS method is achieved through a combination of chromatographic separation and mass spectrometric detection. The choice of the chromatographic column, mobile phase, and gradient elution profile is critical for resolving the parent compound from its analogs.[19] In the mass spectrometer, the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides an additional layer of specificity.[24]

Experimental Workflow: LC-MS/MS for Cross-Reactivity

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction from matrix (e.g., SPE) reconstitution Reconstitution in mobile phase extraction->reconstitution injection Injection onto LC column reconstitution->injection separation Chromatographic separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM detection ionization->detection integration Peak integration detection->integration quantification Quantification against standard curve integration->quantification

Caption: Workflow for LC-MS/MS analysis to assess cross-reactivity.

Detailed Protocol: LC-MS/MS
  • Sample Preparation: Extract the parent compound and its analogs from the sample matrix using an appropriate technique such as solid-phase extraction (SPE) or liquid-liquid extraction.[24]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for the separation of polar compounds.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Optimize the precursor and product ion transitions for the parent compound and each analog.

  • Data Analysis:

    • Inject individual solutions of the parent compound and each analog to determine their respective retention times and confirm the absence of co-elution.

    • Analyze samples containing a mixture of the parent compound and analogs to assess for any ion suppression or enhancement effects.

    • Cross-reactivity in LC-MS/MS is typically assessed by the ability to chromatographically resolve and independently quantify each compound. A lack of a distinct peak at the expected retention time for an analog in a sample confirms the absence of cross-reactivity.

Data Presentation: LC-MS/MS

Table 3: Hypothetical LC-MS/MS Data for Specificity Assessment

CompoundRetention Time (min)MRM Transition (m/z)Observed Interference
3-Methoxypiperidine-3-carboxylic acid hydrochloride3.5174.1 -> 114.1N/A
Analog A4.2188.1 -> 128.1None
Analog B2.8160.1 -> 100.1None
Analog C5.1202.2 -> 142.2None
Surface Plasmon Resonance (SPR): Real-Time Interaction Analysis

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[26][27][28] It is a powerful tool for characterizing the binding kinetics (association and dissociation rates) and affinity of small molecules to their target proteins.[27][29][30]

Causality Behind Experimental Choices in SPR

In an SPR experiment, one of the interacting molecules (the ligand) is immobilized on a sensor surface, and the other (the analyte) is flowed over the surface.[28] The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[27] The specificity of the interaction is determined by the binding affinity (KD) of the analyte for the ligand.

Experimental Workflow: SPR for Cross-Reactivity

SPR Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Analysis immobilization Immobilize antibody on sensor chip analyte_prep Prepare analyte solutions (parent & analogs) association Inject analyte (Association) analyte_prep->association dissociation Flow buffer (Dissociation) association->dissociation regeneration Regenerate sensor surface dissociation->regeneration sensorgram Generate sensorgrams fitting Fit data to binding model sensorgram->fitting kinetics Determine ka, kd, and KD fitting->kinetics

Caption: Workflow for SPR analysis to assess cross-reactivity.

Detailed Protocol: SPR
  • Ligand Immobilization: Immobilize the antibody specific for 3-Methoxypiperidine-3-carboxylic acid hydrochloride onto a sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the parent compound and each analog in a suitable running buffer.

  • Binding Analysis:

    • Inject the analyte solutions over the sensor surface and monitor the binding response in real-time (association phase).

    • Switch back to the running buffer to monitor the dissociation of the analyte from the ligand (dissociation phase).

  • Regeneration: Regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction (e.g., a low pH buffer).

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • A lower KD value indicates a higher binding affinity. Cross-reactivity is assessed by comparing the KD values of the analogs to that of the parent compound.

Data Presentation: SPR

Table 4: Hypothetical SPR Kinetic and Affinity Data

Compoundka (1/Ms)kd (1/s)KD (M)
3-Methoxypiperidine-3-carboxylic acid hydrochloride1 x 10⁵1 x 10⁻³1 x 10⁻⁸
Analog A5 x 10⁴5 x 10⁻³1 x 10⁻⁷
Analog B1 x 10⁴1 x 10⁻²1 x 10⁻⁶
Analog CNo significant bindingNo significant binding> 1 x 10⁻⁴

Conclusion: An Integrated Approach to Cross-Reactivity Validation

A comprehensive assessment of cross-reactivity for 3-Methoxypiperidine-3-carboxylic acid hydrochloride and its analogs necessitates a multi-faceted approach. While competitive ELISAs offer a high-throughput screening method, LC-MS/MS provides unparalleled specificity for quantification in complex matrices. SPR complements these techniques by offering detailed insights into the binding kinetics and affinity of the interactions.

By employing these orthogonal methods, researchers and drug development professionals can build a robust and reliable data package that thoroughly characterizes the specificity of their analytical methods. This ensures the generation of high-quality data, which is essential for making informed decisions throughout the drug development lifecycle and for meeting the stringent requirements of regulatory agencies.

References

  • Biacore SPR for small-molecule discovery - Cytiva. (n.d.). Retrieved from [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC. (n.d.). Retrieved from [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Retrieved from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. (n.d.). Retrieved from [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis - Aragen Life Sciences. (n.d.). Retrieved from [Link]

  • Competitive ELISA - Creative Diagnostics. (2021, March 1). Retrieved from [Link]

  • Large and Small Molecule Screening by SPR - Bio-Rad. (n.d.). Retrieved from [Link]

  • Competitive ELISA: Principles, Methods, and Key Differences - MULTI SCIENCES. (2016, November 29). Retrieved from [Link]

  • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries - ACS Publications. (2020, May 29). Retrieved from [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays | ACS Omega - ACS Publications. (2024, November 7). Retrieved from [Link]

  • The principle and method of ELISA - MBL Life Science. (n.d.). Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018, August 15). Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Template for Test Developers of Serology Tests that Detect or Correlate to Neutralizing Antibodies. (n.d.). Retrieved from [Link]

  • Immunoassays - Analytical Toxicology. (2016, December 6). Retrieved from [Link]

  • Improved immunoassay sensitivity and specificity using single-molecule colocalization. (2021, December 25). Retrieved from [Link]

  • Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection - FDA. (n.d.). Retrieved from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (2021, July 17). Retrieved from [Link]

  • Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. (2003, August 15). Retrieved from [Link]

  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers - HistologiX. (2025, November 5). Retrieved from [Link]

  • Analytical Methods - OPUS at UTS. (2013, October 21). Retrieved from [Link]

  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines - IPHASE Biosciences. (2025, August 15). Retrieved from [Link]

  • Antibody validation - PMC - NIH. (n.d.). Retrieved from [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).
  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - ACS Publications. (2022, June 28). Retrieved from [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. (2020, February 3). Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). Retrieved from [Link]

  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025, December 8). Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (2025, July 15). Retrieved from [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (2025, August 29). Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents - chemistry.msu.edu. (n.d.). Retrieved from [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed. (2012, July 15). Retrieved from [Link]

  • Validation of twelve chemical spot tests for the detection of drugs of abuse. (n.d.). Retrieved from [Link]

  • methyl 3-methoxypiperidine-3-carboxylate hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3-Methoxypiperidine-3-carboxylic acid hydrochloride proper disposal procedures

3-Methoxypiperidine-3-carboxylic acid hydrochloride: Comprehensive Laboratory Disposal and Safety Protocol As a Senior Application Scientist, ensuring the safe handling and disposal of complex chemical intermediates is p...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Methoxypiperidine-3-carboxylic acid hydrochloride: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, ensuring the safe handling and disposal of complex chemical intermediates is paramount. 3-Methoxypiperidine-3-carboxylic acid hydrochloride (CAS: 2094113-33-2) [1] requires specific logistical planning due to its structural properties. This guide provides a field-proven, self-validating operational framework for the segregation, containment, and disposal of this compound, ensuring full regulatory compliance and laboratory safety.

Chemical Profiling & Risk Assessment

To design an effective disposal protocol, we must first understand the physicochemical causality of the target molecule:

  • Structural Implications & Solubility : The molecule consists of a piperidine ring substituted with a methoxy group and a carboxylic acid, stabilized as a hydrochloride salt. The formation of the HCl salt significantly enhances its aqueous solubility through ion-dipole interactions and hydrogen bonding networks[2].

  • Reactivity & pH : In aqueous solutions, the dissociation of the hydrochloride salt releases protons, resulting in a highly acidic pH. If the pH of the waste stream drops to 2.0 or below, it must be classified as a characteristic corrosive hazardous waste (EPA Waste Code D002)[3].

  • Toxicological Profile : Piperidine derivatives are established irritants to the skin, eyes, and respiratory tract, and can exhibit systemic toxicity if ingested or absorbed[4]. While the hydrochloride salt form minimizes volatility compared to the free base (reducing the risk of vapor inhalation), it introduces the distinct risk of acidic dust aerosolization[5].

Waste Segregation & Containment Strategy

Proper segregation is the cornerstone of chemical logistics. Mixing incompatible waste streams can lead to exothermic reactions or the dangerous release of hydrogen chloride (HCl) gas. All quantitative data regarding waste streams is summarized below for immediate operational reference.

Table 1: Waste Stream Segregation Matrix

Waste Stream Typical Composition Primary Hazard Containment Vessel EPA/RCRA Consideration
Solid Waste Unused powder, contaminated weigh boats, PPE Irritant dust, acidic residue Double-bagged inside sealed HDPE drum Non-specific hazardous waste
Aqueous Waste Reaction filtrates, aqueous washings Acidic pH, dissolved organic salt Corrosive-resistant HDPE carboy Potential D002 (Corrosivity) if pH ≤ 2

| Organic Waste | Solvent extractions (e.g., DCM, EtOAc) | Flammability, toxicity | Standard organic waste carboy | F001-F005 (if mixed with listed solvents) |

Step-by-Step Disposal Protocols

The following methodologies are designed as self-validating systems: each procedural step includes a verification check to ensure containment integrity before moving to the next phase.

Protocol A: Solid Waste Disposal (Unused/Expired Material)

  • Collection : Sweep up any solid residues using a dedicated anti-static brush and dustpan. Causality: Do not use compressed air or standard vacuums, which will aerosolize the acidic dust and bypass standard HEPA filters.

  • Containment : Transfer the solid into a primary polyethylene bag. Seal the bag securely and place it inside a secondary High-Density Polyethylene (HDPE) container.

  • Verification : Wipe the exterior of the HDPE container with a damp pH indicator swab. A neutral reading validates that no acidic dust is present on the outside of the vessel.

  • Labeling : Affix a hazardous waste label clearly stating: "Hazardous Solid Waste: 3-Methoxypiperidine-3-carboxylic acid hydrochloride (Acidic Organic Salt)."

Protocol B: Aqueous Waste Disposal (Filtrates & Washings)

  • pH Assessment : Before transferring the solution to a bulk waste carboy, test the pH of the aqueous filtrate using calibrated pH strips.

  • Neutralization : If the pH is < 2.0, carefully neutralize the solution by slowly adding 1M Sodium Bicarbonate ( NaHCO3​ ) while stirring, until the pH reaches 5.0–7.0. Causality: Neutralization prevents the long-term degradation of standard waste containers and eliminates the D002 characteristic waste code designation[3].

  • Transfer : Pour the neutralized solution into the designated "Aqueous Organic Waste" HDPE carboy using a secondary containment funnel.

  • Verification : Check the carboy cap for secure threading and visually inspect the secondary containment tray for any micro-drips or spills.

Protocol C: Organic Solvent Waste (Extractions)

  • Segregation : Determine if the extraction solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate).

  • Transfer : Transfer to the respective organic waste carboy. Caution: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid waste), as the piperidine ring can undergo violent oxidation.

  • Labeling : Update the laboratory waste log attached to the carboy to reflect the addition of a piperidine derivative.

Spill Response & Decontamination

In the event of an accidental release, immediate action is required to prevent environmental contamination and personnel exposure.

  • Evacuation & PPE : Isolate the spill area. Don appropriate PPE, including nitrile gloves, chemical safety goggles, and an N95/P100 particulate respirator if solid dust is generated[6].

  • Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Neutralization : Lightly broadcast solid sodium carbonate (soda ash) over the spill to neutralize the hydrochloride salt. Wait 5 minutes for the neutralization reaction to cease bubbling.

  • Collection : Carefully scoop the neutralized mixture into a chemical waste container using non-sparking tools.

  • Decontamination : Wash the spill surface with copious amounts of water and a mild detergent. Test the final rinse water with pH paper to confirm the complete removal of the acidic residue.

Regulatory & Environmental Compliance

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's explicit responsibility to determine if a waste meets hazardous criteria at the time of disposal[7]. While 3-Methoxypiperidine-3-carboxylic acid hydrochloride is not specifically listed on the EPA's P or U lists of acutely toxic chemicals, its physicochemical properties dictate strict management. The universally accepted and legally compliant method for the final destruction of organic hydrochloride salts is high-temperature incineration at an EPA-approved facility. This process completely oxidizes the organic framework to CO2​ and NOx​ , while specialized facility scrubbers safely capture the liberated HCl gas.

Visualization: Waste Segregation Workflow

G Start 3-Methoxypiperidine-3-carboxylic acid hydrochloride Waste Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Waste (Filtrates/Washings) Start->Aqueous Organic Organic Waste (Solvent Extracts) Start->Organic Container1 Double-bagged or Sealed HDPE Container Solid->Container1 Container2 Aqueous Acidic Waste HDPE Carboy Aqueous->Container2 Container3 Halogenated/Non-Halogenated Organic Waste Carboy Organic->Container3 Labeling Attach Hazardous Waste Label (Specify 'Acidic Organic Salt') Container1->Labeling Container2->Labeling Container3->Labeling Incineration High-Temperature Incineration (Approved Facility) Labeling->Incineration

Workflow for the segregation, containment, and disposal of 3-Methoxypiperidine derivative waste.

References

  • Pharma Source Direct. "Safety Data Sheet - Piperidine derivative". Pharma Source Direct SDS Library. URL: [Link]

  • SDFine. "Chemwatch MSDS 2401 - PIPERIDINE". SDFine Chemicals. URL: [Link]

  • Grokipedia. "Hydrochloride". Grokipedia Chemical Database. URL: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings". EPA.gov. URL: [Link]

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